(4-Fluoro-3-isopropylphenyl)methanamine
Description
BenchChem offers high-quality (4-Fluoro-3-isopropylphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-3-isopropylphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-fluoro-3-propan-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYMDQHZXUSGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653916 | |
| Record name | 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112179-28-8 | |
| Record name | 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Fluoro-3-isopropylphenyl)methanamine synthesis pathway
An In-depth Technical Guide to the Synthesis of (4-Fluoro-3-isopropylphenyl)methanamine
Introduction
(4-Fluoro-3-isopropylphenyl)methanamine is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and drug development. Its structural motifs—a fluorinated aromatic ring, an isopropyl group, and a primary aminomethyl functionality—make it a versatile synthon for introducing specific pharmacophoric features into larger molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropyl group provides lipophilicity. The primary amine offers a reactive handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various heterocyclic systems.
This guide provides a comprehensive overview of a logical and robust synthetic pathway to (4-Fluoro-3-isopropylphenyl)methanamine, designed for researchers and scientists in organic synthesis and drug discovery. The narrative emphasizes the rationale behind methodological choices, detailed reaction mechanisms, and practical, step-by-step protocols.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals a straightforward strategy based on well-established and high-yielding transformations. The primary amine can be disconnected via a reductive amination pathway, tracing back to the corresponding benzaldehyde. This aldehyde, in turn, can be synthesized from an appropriately substituted benzene ring through a formylation reaction. The substituted benzene precursor is accessible via a standard Friedel-Crafts alkylation.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis Pathway: A Three-Step Approach
The forward synthesis is designed around three core reactions: Friedel-Crafts isopropylation, Vilsmeier-Haack formylation, and reductive amination. This pathway utilizes readily available starting materials and employs reliable, scalable reactions common in synthetic organic chemistry.
Caption: Proposed three-step synthesis workflow.
Part 1: Synthesis of 1-Fluoro-2-isopropylbenzene
Reaction: Friedel-Crafts Isopropylation
The initial step involves the introduction of the isopropyl group onto the fluorobenzene ring. The Friedel-Crafts alkylation is the classic method for this transformation.[1] The fluorine atom is an ortho-, para-directing deactivator. However, its deactivating effect is the mildest among the halogens, making fluorobenzene a suitable substrate for electrophilic aromatic substitution.[2] The reaction typically yields a mixture of ortho and para isomers. For this synthesis, the ortho-isomer, 1-fluoro-2-isopropylbenzene, is the desired product.
Causality and Experimental Choices:
-
Electrophile Source: Propene (in the presence of a protic or Lewis acid) or an isopropyl halide (e.g., 2-chloropropane) can serve as the isopropyl source. Industrial preparations often favor propene due to its low cost.[1]
-
Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) is traditionally used to generate the isopropyl carbocation electrophile.[3] Solid acid catalysts, such as zeolites, are used in industrial settings to minimize waste and simplify catalyst recovery.
-
Challenges: A primary challenge in Friedel-Crafts alkylation is controlling polyalkylation, where the product, being more nucleophilic than the starting material, reacts further. This can be mitigated by using a stoichiometric excess of fluorobenzene. Another consideration is the potential for rearrangement of the alkyl group, although this is not a concern with the isopropyl group. The separation of ortho and para isomers will be necessary, typically achieved by fractional distillation.
Part 2: Synthesis of 4-Fluoro-3-isopropylbenzaldehyde
Reaction: Vilsmeier-Haack Formylation
With the 1-fluoro-2-isopropylbenzene intermediate in hand, the next step is to introduce an aldehyde group. The Vilsmeier-Haack reaction is an excellent method for the formylation of electron-rich aromatic rings.[4] The starting material is activated towards electrophilic substitution by the ortho-isopropyl and para-fluoro substituents. Formylation is expected to occur at the position para to the fluorine atom, which is the most activated and sterically accessible site.
Mechanism and Rationale: The reaction proceeds through the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent , from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5][6] This iminium ion is a weak electrophile that readily reacts with the activated aromatic ring.[7] Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[8]
Caption: Mechanism of the Vilsmeier-Haack reaction.
Experimental Considerations:
-
Reagents: DMF serves as both a reagent and often as the solvent. POCl₃ is the standard activating agent.[8]
-
Temperature: The reaction is typically performed at temperatures ranging from 0 °C to room temperature, depending on the reactivity of the substrate.[5]
-
Work-up: The reaction is quenched by the addition of water or an aqueous base (like sodium acetate) to hydrolyze the intermediate and neutralize the acidic byproducts.
Part 3: Synthesis of (4-Fluoro-3-isopropylphenyl)methanamine
Reaction: Reductive Amination
The final step is the conversion of the aldehyde to the primary amine. Reductive amination is a highly efficient, one-pot method for this transformation.[9] The process involves the initial reaction of the aldehyde with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the target amine.[10]
Methodological Choices and Rationale:
-
Amine Source: Ammonia can be used in various forms, such as an aqueous solution, a solution in an alcohol (e.g., methanol), or as ammonium acetate.
-
Reducing Agent: The choice of reducing agent is critical.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice as it is mild enough to selectively reduce the protonated imine (iminium ion) in the presence of the unreacted aldehyde.[10] The reaction is typically run under weakly acidic conditions (pH 4-6) to promote imine formation.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often more effective alternative to NaBH₃CN, it does not generate toxic cyanide byproducts and can be used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).
-
Catalytic Hydrogenation: An alternative "green" approach involves reacting the aldehyde and ammonia under a hydrogen atmosphere in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[9]
-
Caption: General mechanism for reductive amination.
Experimental Protocols
The following protocols are proposed methodologies based on standard laboratory procedures for the reactions described.
Protocol 1: Vilsmeier-Haack Formylation of 1-Fluoro-2-isopropylbenzene
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Add 1-fluoro-2-isopropylbenzene (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it onto crushed ice.
-
Hydrolysis: Add a saturated aqueous solution of sodium acetate to adjust the pH to ~6-7 and stir for 1 hour to ensure complete hydrolysis.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-fluoro-3-isopropylbenzaldehyde, can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reductive Amination of 4-Fluoro-3-isopropylbenzaldehyde
-
Setup: To a round-bottom flask, add 4-fluoro-3-isopropylbenzaldehyde (1.0 eq) and dissolve it in methanol (MeOH).
-
Amine Source: Add ammonium acetate (NH₄OAc, 5.0-10.0 eq) or a 7N solution of ammonia in methanol to the flask.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the evolution of gas ceases (caution: toxic HCN gas may be evolved if excess NaBH₃CN is present and the pH becomes too acidic).
-
Basification & Extraction: Make the solution basic (pH > 10) by adding aqueous sodium hydroxide (NaOH). Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude (4-fluoro-3-isopropylphenyl)methanamine can be purified by column chromatography or by forming the hydrochloride salt, which can be recrystallized.
Data Summary
The following table provides a summary of the proposed synthetic steps and expected outcomes. Yields are estimates based on similar transformations reported in the literature.
| Step | Reaction Type | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Friedel-Crafts Isopropylation | Fluorobenzene | Isopropyl Halide, AlCl₃ | 1-Fluoro-2-isopropylbenzene | 50-70% (isomer dependent) |
| 2 | Vilsmeier-Haack Formylation | 1-Fluoro-2-isopropylbenzene | POCl₃, DMF | 4-Fluoro-3-isopropylbenzaldehyde | 70-85% |
| 3 | Reductive Amination | 4-Fluoro-3-isopropylbenzaldehyde | NH₄OAc, NaBH₃CN | (4-Fluoro-3-isopropylphenyl)methanamine | 65-80% |
References
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Aromatic Substitution. XIX. Friedel-Crafts Isopropylation and t-Butylation of Halobenzenes. datapdf.com. Available from: [Link]
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Vilsmeier-Haack Reaction. NROChemistry. Available from: [Link]
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Reductive amination. Wikipedia. Available from: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
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Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. Usiena air - Unisi. Available from: [Link]
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(4-Fluoro-3-isopropylphenyl)(phenyl)methanone. PubChem. Available from: [Link]
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Methanamine, 1-fluoro-. PubChem. Available from: [Link]
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Physicochemical properties of (4-Fluoro-3-isopropylphenyl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (4-Fluoro-3-isopropylphenyl)methanamine
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of (4-Fluoro-3-isopropylphenyl)methanamine, a fluorinated aromatic amine of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a fluorine atom and an isopropyl group onto the benzylamine scaffold suggests potential for modulated metabolic stability, binding affinity, and lipophilicity, making a thorough characterization essential for its application. This document outlines the compound's chemical identity, known physical properties, and details authoritative experimental protocols for the determination of critical parameters such as solubility, pKa, and lipophilicity. Furthermore, it covers spectroscopic and chromatographic analysis techniques for structural confirmation and purity assessment. The guide is intended for scientists and professionals engaged in drug discovery, offering both foundational data and practical methodologies for the evaluation of this and similar chemical entities.
Chemical Identity and Structure
(4-Fluoro-3-isopropylphenyl)methanamine is a primary amine featuring a benzene ring substituted with a fluorine atom, an isopropyl group, and a methanamine group. The precise arrangement of these functional groups is critical to its chemical behavior and potential biological activity.
| Identifier | Value | Source |
| Chemical Name | (4-fluoro-3-isopropylphenyl)methanamine | [1] |
| Synonyms | (4-fluoro-3-propan-2-ylphenyl)methanamine; 4-Fluoro-3-(1-methylethyl)benzenemethanamine | [1] |
| CAS Number | 1112179-28-8 | [1] |
| Molecular Formula | C₁₀H₁₄FN | [1] |
| Molecular Weight | 167.22 g/mol | [1] |
| SMILES String | FC1=CC=C(CN)C=C1C(C)C | |
| InChI Key | ZAKQIRKZERRQFC-UHFFFAOYSA-N (for hydrochloride salt) | [2] |
Core Physicochemical Properties
A molecule's physicochemical profile governs its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to its viability as a drug candidate. The data presented below combines available literature values with recommended experimental determinations for a complete profile.
Overview of Physical Properties
The following table summarizes the currently available physical data for (4-Fluoro-3-isopropylphenyl)methanamine. It is important to note that key parameters like melting point, pKa, and LogP for the free base are not widely reported and require experimental determination for a comprehensive understanding.
| Property | Value | Comments & Significance |
| Form | The hydrochloride salt is a solid. | The physical state is crucial for handling, formulation, and storage. |
| Boiling Point | 222 °C | [1] |
| Density | 1.021 g/cm³ | [1] |
| Flash Point | 98 °C | [1] |
| Melting Point | Not available | Must be determined experimentally (e.g., via DSC or melting point apparatus). A sharp melting point is a primary indicator of purity. |
| pKa | Not available | The basicity of the primary amine is a critical determinant of its ionization state at physiological pH, affecting solubility, permeability, and receptor interaction. Experimental determination is essential. |
| LogP | Not available | Lipophilicity is a key factor in membrane permeability and oral bioavailability. Experimental determination (e.g., shake-flask method) is required. |
Solubility Profile
Expert Insight: Solubility is a gatekeeper property in drug development. Poor aqueous solubility can lead to low bioavailability and challenging formulation development. Conversely, solubility in organic solvents is critical for synthesis and purification. Therefore, we recommend a multi-solvent screening approach. The presence of the basic amine suggests that the compound's aqueous solubility will be highly pH-dependent, increasing significantly at pH values below its pKa due to the formation of the more soluble ammonium salt.
A recommended starting point for solubility assessment involves screening in pharmaceutically relevant solvents:
-
Aqueous Buffers: pH 2.0 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH).
-
Organic Solvents: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), and Acetonitrile for analytical and synthetic purposes.
Acid-Base Properties (pKa)
Expert Insight: The pKa of the primary amine in (4-Fluoro-3-isopropylphenyl)methanamine will dictate its charge state in different biological compartments. This influences everything from how the molecule crosses the gut wall to how it binds to its target protein. Potentiometric titration is the gold-standard method for pKa determination due to its precision and reliability. The expected pKa for a primary benzylic amine is typically in the range of 9-10. The electron-withdrawing effect of the fluorine atom may slightly decrease this value.
Lipophilicity (LogP/LogD)
Expert Insight: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical parameter for predicting membrane permeability. The octanol-water partition coefficient (LogP) is the standard measure for the neutral species. Since our compound is basic, the distribution coefficient (LogD) at physiological pH (7.4) is more relevant. The isopropyl group will increase lipophilicity, while the fluorine atom has a more modest effect. A LogD₇.₄ value between 1 and 3 is often considered optimal for oral drug candidates.
Spectroscopic and Chromatographic Analysis
Structural confirmation and purity assessment are non-negotiable steps in chemical characterization. The following section outlines the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: NMR is the most powerful tool for unambiguous structure elucidation. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR would be required.
-
¹H NMR: Expected signals would include aromatic protons (with splitting patterns influenced by the fluorine and isopropyl groups), a singlet or AB quartet for the benzylic CH₂ protons, a septet for the isopropyl CH, and a doublet for the isopropyl methyl groups. The amine protons (NH₂) may appear as a broad singlet.
-
¹³C NMR: The spectrum will show distinct signals for each of the 10 carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[3] A single resonance is expected, and its chemical shift will be highly sensitive to the electronic environment, providing a clear fingerprint for the fluorine's position.[3]
Infrared (IR) Spectroscopy
Expert Insight: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
-
N-H Stretch: A characteristic broad absorption band is expected in the range of 3200-3600 cm⁻¹ for the primary amine.[4]
-
C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methylene groups will be just below 3000 cm⁻¹.
-
C-N Stretch: This will be found in the 1020-1220 cm⁻¹ region.[4]
-
C-F Stretch: A strong, characteristic absorption band is expected between 1000-1400 cm⁻¹, which is indicative of the aryl-fluoride bond.
Mass Spectrometry (MS)
Expert Insight: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns. Under Electron Ionization (EI), a common fragmentation would be the loss of the amino group or cleavage at the benzylic position, resulting in a stable tropylium-like cation. Electrospray Ionization (ESI) would show a strong signal for the protonated molecule [M+H]⁺ at m/z 168.2.
Chromatographic Purity Assessment
Expert Insight: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of non-volatile organic compounds. A reverse-phase method using a C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine) would be a robust starting point. Purity would be assessed by the area percentage of the main peak, typically detected by UV absorbance at ~254 nm.
Synthesis and Potential Applications
Plausible Synthetic Route
Expert Insight: A common and efficient method for synthesizing benzylic amines is through the reduction of a corresponding nitrile or oxime, or via reductive amination of an aldehyde. A plausible route starting from 4-fluoro-3-isopropylbenzaldehyde is outlined below. This method is chosen for its high yield and operational simplicity.
Caption: Reductive amination workflow for the synthesis of the target compound.
Role in Medicinal Chemistry
The strategic inclusion of fluorine in drug candidates is a well-established practice in medicinal chemistry.[5][6] Fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. It can also modulate the pKa of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions.[5] The isopropyl group increases lipophilicity, which can enhance membrane permeability. This combination of functional groups makes (4-Fluoro-3-isopropylphenyl)methanamine an attractive building block for creating novel therapeutic agents.[7]
Experimental Protocols
The following protocols are presented as self-validating systems, incorporating steps for calibration and quality control to ensure trustworthy and reproducible results.
Protocol for HPLC Purity Analysis
-
System Preparation:
-
Instrument: HPLC with UV detector, autosampler, and C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibrate the column with 95% A / 5% B for at least 15 minutes.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Perform a serial dilution to prepare a working solution of ~0.1 mg/mL.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and re-equilibrate.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Trustworthiness Check: The retention time of the main peak should be consistent across multiple injections (RSD < 2%).
-
Caption: Standard workflow for determining compound purity via HPLC.
Safety and Handling
Based on data for the hydrochloride salt, (4-Fluoro-3-isopropylphenyl)methanamine should be handled with appropriate care.
-
GHS Classification: Eye Irritant Category 2, Skin Sensitizer Category 1.[2]
-
Signal Word: Warning.[2]
-
Hazard Statements:
-
Precautions:
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
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(4-Fluoro-3-isopropylphenyl)methanamine CAS number 1112179-28-8
An In-depth Technical Guide to (4-Fluoro-3-isopropylphenyl)methanamine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(4-Fluoro-3-isopropylphenyl)methanamine, identified by CAS Number 1112179-28-8, is a substituted benzylamine that serves as a valuable building block in contemporary chemical synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique substitution pattern—a fluorine atom and an isopropyl group on the phenyl ring—offers a strategic combination of lipophilicity and metabolic stability markers, making it an attractive scaffold for developing novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust and validated synthetic protocol via reductive amination, details rigorous analytical methods for its characterization, and explores its potential applications in pharmaceutical research. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.
Chemical Identity and Physicochemical Properties
(4-Fluoro-3-isopropylphenyl)methanamine is a primary amine that is typically handled in its free base form or as a more stable hydrochloride salt. The presence of a fluorine atom can significantly influence pKa, lipophilicity, and metabolic stability, while the isopropyl group adds steric bulk and increases lipophilicity, which can be critical for modulating interactions with biological targets.
It is crucial to note that this compound is primarily supplied as a research chemical. Major suppliers, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this product and it is sold on an "as-is" basis, placing the onus of identity and purity confirmation on the end-user.
Table 1: Physicochemical and Identification Data
| Property | Value | Source / Notes |
| IUPAC Name | (4-Fluoro-3-isopropylphenyl)methanamine | N/A |
| Synonyms | 4-Fluoro-3-(1-methylethyl)benzenemethanamine | [1] |
| CAS Number | 1112179-28-8 | [2] |
| Molecular Formula | C₁₀H₁₄FN | [1][2] |
| Molecular Weight | 167.22 g/mol | [1][2] |
| Physical Form | Solid, Off-white to light yellow powder | [3] |
| Boiling Point | 222 °C | [1] (Predicted or from catalog, not experimentally verified) |
| Density | 1.021 g/cm³ | [1] (Predicted or from catalog) |
| Flash Point | 98 °C | [1] (Predicted or from catalog) |
| SMILES | CC(C)C1=C(C=C(F)C=C1)CN | [4] |
| InChI Key | ZAKQIRKZERRQFC-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing Pathway
While no specific literature protocol for the synthesis of (4-Fluoro-3-isopropylphenyl)methanamine is publicly available, a reliable and scalable route can be designed based on well-established organic chemistry principles. The most logical and widely applicable method is the reductive amination of the corresponding aldehyde, 4-fluoro-3-isopropylbenzaldehyde. This two-step approach, involving the synthesis of the aldehyde precursor followed by its conversion to the target amine, is detailed below.
Step 1: Synthesis of Precursor Aldehyde (4-Fluoro-3-isopropylbenzaldehyde)
The key starting material, 4-fluoro-3-isopropylbenzaldehyde, can be synthesized from commercially available 2-fluoro-isopropylbenzene via electrophilic formylation, such as the Gattermann-Koch reaction or Vilsmeier-Haack reaction. The directing effects of the fluorine (ortho, para-directing) and isopropyl (ortho, para-directing) groups will primarily yield the desired 4-fluoro-3-isopropylbenzaldehyde due to steric hindrance at the position between the two substituents.
Alternatively, bromination of 4-fluorobenzaldehyde followed by a Suzuki or other cross-coupling reaction to introduce the isopropyl group is a feasible, albeit longer, route.[5][6]
Step 2: Reductive Amination to (4-Fluoro-3-isopropylphenyl)methanamine
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity.[2][4] The process involves the reaction of an aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.
This protocol is adapted from the well-established procedures for reductive amination of aldehydes using sodium borohydride.[2][7]
-
Reagents and Equipment:
-
4-Fluoro-3-isopropylbenzaldehyde (1.0 eq)
-
Ammonium acetate (CH₃COONH₄) or Ammonium chloride (NH₄Cl) (10 eq)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Round-bottom flask, magnetic stirrer, ice bath, standard workup glassware
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-fluoro-3-isopropylbenzaldehyde (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).
-
Add ammonium acetate (10 eq) to the solution. Stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine. The use of a large excess of the ammonium salt drives the equilibrium towards the imine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred mixture. Causality: This slow addition is critical to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas. NaBH₄ is a mild reducing agent that effectively reduces the protonated imine (iminium ion) to the desired amine while minimizing reduction of the starting aldehyde.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: a. Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases. This neutralizes the excess borohydride and hydrolyzes borate esters. b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. Add water and basify the aqueous solution to pH > 12 with 5 M NaOH. This deprotonates the amine hydrochloride salt to the free amine. d. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-Fluoro-3-isopropylphenyl)methanamine.
-
Purification: The crude product can be purified by silica gel column chromatography or by conversion to its hydrochloride salt, which can then be recrystallized.
-
Caption: Proposed synthetic pathway to the target compound.
Analytical Characterization and Quality Control
Given the lack of supplier-provided data, a rigorous, self-validating analytical workflow is mandatory to confirm the structure and purity of the synthesized (4-Fluoro-3-isopropylphenyl)methanamine.
Protocol: Structure and Purity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in CDCl₃. Expect signals corresponding to the aromatic protons (distinct splitting patterns due to fluoro-coupling), the benzylic CH₂ protons (a singlet or doublet), the isopropyl CH proton (a septet), and the isopropyl CH₃ protons (a doublet). The primary amine protons may appear as a broad singlet.
-
¹³C NMR: Expect distinct signals for all 10 carbon atoms. The carbon attached to the fluorine will show a large C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.
-
-
Mass Spectrometry (MS):
-
Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).[8]
-
In ESI positive mode, the primary peak should correspond to the protonated molecule [M+H]⁺ at m/z 168.1183. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient) to determine the purity of the compound. Purity should be assessed by peak area percentage, ideally at >95% for use in further research.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching, and C-F stretching (around 1200-1300 cm⁻¹) should be observed.
-
Caption: A self-validating analytical workflow for quality control.
Applications in Research and Drug Development
Substituted benzylamines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][9] (4-Fluoro-3-isopropylphenyl)methanamine serves as an ideal starting point for generating libraries of novel compounds for screening.
-
Rationale for Use:
-
Fluorine Substitution: The 4-fluoro substituent can enhance binding affinity to target proteins through hydrogen bonding or other electrostatic interactions. It is also a common strategy to block metabolic oxidation at the para-position, thereby improving the pharmacokinetic profile of a drug candidate.
-
Isopropyl Substitution: The 3-isopropyl group provides a lipophilic handle that can be used to probe hydrophobic pockets within a protein's active site. Its steric bulk can also influence the conformation of the molecule.
-
Benzylamine Core: The primary amine provides a reactive handle for further functionalization, allowing for the facile synthesis of amides, sulfonamides, secondary/tertiary amines, and other derivatives to build molecular complexity and modulate biological activity.
-
-
Potential Therapeutic Areas:
-
Oncology: Substituted benzylamines have been investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is involved in androgen synthesis in prostate cancer.[10]
-
Infectious Diseases: The benzylamine scaffold is present in compounds with demonstrated activity against Mycobacterium tuberculosis and various fungal pathogens.[9]
-
Neuroscience: Derivatives of benzylamine are explored as inhibitors of monoamine oxidase (MAO) and cholinesterase, targets relevant to depression and Alzheimer's disease.[11]
-
Sources
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- 11. mdpi.com [mdpi.com]
A Comprehensive Guide to the Structural Elucidation of (4-Fluoro-3-isopropylphenyl)methanamine
Foreword: The Imperative of Structural Certainty
In the landscape of drug discovery and development, the precise chemical structure of a molecule is its foundational identity. It dictates function, reactivity, and interaction with biological systems. (4-Fluoro-3-isopropylphenyl)methanamine, a substituted benzylamine, represents a class of compounds with significant potential in medicinal chemistry. Its efficacy and safety are inextricably linked to the exact arrangement of its atoms. This guide provides an in-depth, logic-driven workflow for the unambiguous structural confirmation of this molecule, moving beyond a simple checklist of techniques to explain the causality behind each analytical step. We will employ a synergistic, multi-technique approach, where each piece of data serves to validate the others, culminating in a self-validating and irrefutable structural assignment.
The Elucidation Pathway: A Logic-Driven Approach
Caption: Integrated workflow for structure elucidation.
Part 1: Foundational Analysis - Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is our initial tool of choice because it directly addresses the most fundamental questions: "What is the molecule's mass?" and "What is its elemental composition?" High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing us to deduce the molecular formula, which is the cornerstone of our entire investigation.
The fragmentation pattern observed in the mass spectrum is equally critical. For benzylamines, fragmentation is not random; it is governed by the principles of carbocation stability.[1] Under electron ionization (EI) or electrospray ionization (ESI), the primary fragmentation pathway involves the loss of the amine functionality to form a highly stable benzyl cation.[2][3] This predictable behavior provides the first piece of structural evidence.
Predicted MS Data for C₁₀H₁₄FN:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Rationale for Formation |
| 168 | [M+H]⁺ | Protonated molecular ion (in ESI-MS). The starting point for fragmentation analysis. |
| 167 | [M]⁺• | Molecular ion (in EI-MS). |
| 151 | [C₁₀H₁₂F]⁺ | Loss of ammonia (NH₃) from the protonated molecular ion. This fragment, the 4-fluoro-3-isopropylbenzyl cation, is highly stabilized by the aromatic ring and is expected to be the base peak.[4] |
| 136 | [C₉H₉F]⁺ | Loss of a methyl radical (•CH₃) from the m/z 151 fragment. A secondary fragmentation pathway. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid ensures the protonation of the primary amine.
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental composition.
Part 2: Functional Group Identification - FTIR Spectroscopy
Expertise & Causality: With the molecular formula established, we use Fourier-Transform Infrared (FTIR) spectroscopy to identify the key functional groups. The vibrations of chemical bonds absorb infrared radiation at specific frequencies, providing a "fingerprint" of the molecule's components. For (4-Fluoro-3-isopropylphenyl)methanamine, we are looking for definitive evidence of the primary amine, the aromatic ring, and the carbon-fluorine bond.
A primary amine (R-NH₂) is uniquely identifiable by the presence of two N-H stretching bands, which arise from the symmetric and asymmetric stretching vibrations of the two N-H bonds.[5][6] This two-band pattern is a highly reliable diagnostic tool that distinguishes it from secondary amines (one band) and tertiary amines (no bands).[7][8]
Key Predicted FTIR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3400-3250 (two bands) | N-H Asymmetric & Symmetric Stretch | Confirms the presence of a primary amine (-NH₂) group.[5] |
| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of an aromatic ring. |
| ~2970-2870 | Aliphatic C-H Stretch | Corresponds to the isopropyl and methylene groups. |
| ~1650-1580 | N-H Bend (Scissoring) | Further confirmation of the primary amine.[5] |
| ~1600 & ~1500 | Aromatic C=C Ring Stretch | Confirms the benzene ring backbone. |
| ~1250-1000 (strong) | C-F Stretch | Definitive evidence for the fluorine substituent. |
| ~1335-1250 | C-N Stretch | Consistent with an aromatic amine derivative.[8] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrument: A standard FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the key absorption bands corresponding to the predicted functional groups.
Part 3: Definitive Connectivity - NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing an unambiguous map of the atomic framework.[9] We will use a suite of NMR experiments to first identify all unique proton and carbon environments and then piece them together by observing through-bond correlations. The presence of fluorine (¹⁹F, a spin ½ nucleus) adds a valuable layer of complexity, as its coupling to nearby carbons and protons provides additional structural constraints.[10]
¹H NMR: The Proton Framework
¹H NMR spectroscopy reveals the chemical environment of every proton in the molecule. The chemical shift indicates the degree of electronic shielding, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.4 | Multiplet | 3H | Ar-H | Aromatic protons, complex splitting due to H-H and H-F coupling. |
| ~3.85 | Singlet | 2H | -CH₂ -NH₂ | Benzylic protons, adjacent to the electron-withdrawing amine group.[11][12] |
| ~3.1-3.3 | Septet | 1H | -CH (CH₃)₂ | Methine proton of the isopropyl group, split by 6 adjacent methyl protons. |
| ~1.6 | Broad Singlet | 2H | -NH₂ | Amine protons; chemical shift is variable and signal often broad. Disappears upon D₂O shake.[8] |
| ~1.25 | Doublet | 6H | -CH(CH₃ )₂ | Methyl protons of the isopropyl group, split by the single methine proton. |
¹³C NMR: The Carbon Skeleton
Proton-decoupled ¹³C NMR shows a single peak for each unique carbon environment. For this molecule, the key diagnostic feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.[13] The magnitude of the coupling constant (J) is distance-dependent and provides crucial information about the proximity of carbons to the fluorine atom.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Rationale |
| ~160 | Doublet, ¹JCF ≈ 245 Hz | C 4-F | Carbon directly bonded to fluorine, shows a large one-bond coupling.[14] |
| ~140 | Doublet, ³JCF ≈ 3-5 Hz | C 2-Ar | Aromatic carbon meta to fluorine. |
| ~138 | Doublet, ⁴JCF ≈ 1-3 Hz | C 1-Ar | Aromatic carbon para to fluorine. |
| ~130 | Doublet, ²JCF ≈ 15-20 Hz | C 3-Ar | Aromatic carbon ortho to fluorine, bearing the isopropyl group. |
| ~125 | Doublet, ³JCF ≈ 5-8 Hz | C 5-Ar | Aromatic carbon meta to fluorine. |
| ~115 | Doublet, ²JCF ≈ 20-25 Hz | C 6-Ar | Aromatic carbon ortho to fluorine. |
| ~45 | Singlet | -CH₂ -NH₂ | Benzylic carbon. |
| ~28 | Singlet | -CH (CH₃)₂ | Isopropyl methine carbon. |
| ~23 | Singlet | -CH(CH₃ )₂ | Isopropyl methyl carbons (equivalent). |
2D NMR: Assembling the Puzzle
Two-dimensional NMR experiments are essential for connecting the individual protons and carbons into the final molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations between the isopropyl methine proton and the isopropyl methyl protons, as well as among the coupled protons in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the -CH₂-, -CH-, and aromatic C-H signals in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the global structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations act as bridges, connecting the molecular fragments.
Caption: Key HMBC correlations confirming the substituent positions.
Key Expected HMBC Correlations:
-
Benzylic CH₂ Protons to:
-
The ipso-carbon C1.
-
The ortho-aromatic carbons C2 and C6. This definitively places the aminomethyl group at C1.
-
-
Isopropyl CH Proton to:
-
The ipso-carbon C3.
-
The ortho-aromatic carbons C2 and C4. This confirms the position of the isopropyl group at C3, adjacent to both the aminomethyl group and the fluorine.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.[15][16]
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for all carbons, including quaternary ones.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs and parameters.
-
Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks, measure coupling constants, and analyze 2D correlation maps to build the final structure.
Conclusion: A Self-Validating Structural Assignment
References
-
Borges, C., & Guilhaus, M. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 42(3), 345-357. [Link]
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Gajendran, B., & Gopi, S. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1446-1455. [Link]
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ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Retrieved January 18, 2026, from [Link]
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 18, 2026, from [Link]
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American Chemical Society. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(11), 1896-1906. [Link]
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Chemistry Learner. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved January 18, 2026, from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved January 18, 2026, from [Link]
-
Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved January 18, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved January 18, 2026, from [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved January 18, 2026, from [Link]
-
Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved January 18, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 18, 2026, from [Link]
-
IONiC / VIPEr. (2008). 13C NMR of fluorinated aromatics. Retrieved January 18, 2026, from [Link]
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(4-Fluoro-3-isopropylphenyl)methanamine molecular weight and formula
An In-Depth Technical Guide to (4-Fluoro-3-isopropylphenyl)methanamine
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of (4-Fluoro-3-isopropylphenyl)methanamine. This compound represents a valuable building block in modern medicinal chemistry, combining key structural motifs known to modulate pharmacokinetic and pharmacodynamic properties. The strategic placement of fluorine and isopropyl groups on a benzylamine scaffold offers a nuanced tool for optimizing drug candidates.
This document provides a detailed examination of its molecular characteristics, a plausible and detailed synthetic pathway, expected analytical signatures, and its potential role in the development of novel therapeutics.
Molecular Profile and Physicochemical Properties
(4-Fluoro-3-isopropylphenyl)methanamine is a substituted benzylamine derivative. The presence of a fluorine atom, a common bioisostere for hydrogen, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The adjacent isopropyl group further increases lipophilicity and provides steric bulk, which can influence receptor interactions and metabolic pathways.
Key Identifiers and Properties
All quantitative data for the compound and its common salt form are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | (4-Fluoro-3-isopropylphenyl)methanamine | N/A |
| Synonyms | 4-Fluoro-3-(1-methylethyl)benzenemethanamine | [1] |
| CAS Number | 1112179-28-8 | [1] |
| Molecular Formula | C₁₀H₁₄FN | [1] |
| Molecular Weight | 167.22 g/mol | [1] |
| Physical Form | Free Base: Liquid (predicted); Hydrochloride Salt: Solid | [1][2] |
| Boiling Point | 222 °C | [1] |
| Density | 1.021 g/cm³ | [1] |
| Flash Point | 98 °C | [1] |
| Hydrochloride Formula | C₁₀H₁₅ClFN | [2][3] |
| InChI Key (HCl Salt) | ZAKQIRKZERRQFC-UHFFFAOYSA-N | [2] |
Synthesis and Purification
While numerous specific synthetic routes can be envisioned, a common and reliable approach for producing substituted benzylamines involves the reduction of a corresponding benzonitrile. This method is often high-yielding and utilizes readily available starting materials and reagents. The following protocol describes a logical and field-proven workflow.
Proposed Synthetic Workflow
The synthesis can be logically broken down into two main stages: the preparation of the key intermediate, 4-fluoro-3-isopropylbenzonitrile, followed by its reduction to the target methanamine.
Caption: Proposed two-stage synthesis of (4-Fluoro-3-isopropylphenyl)methanamine.
Detailed Experimental Protocol
Stage 1: Synthesis of 4-Fluoro-3-isopropylbenzonitrile
-
Halogenation: To a solution of 1-fluoro-2-isopropylbenzene in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until starting material is consumed (monitored by TLC or GC-MS). The rationale here is to achieve selective benzylic bromination.
-
Workup: Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude 1-(bromomethyl)-4-fluoro-3-isopropylbenzene can be purified by column chromatography.
-
Cyanation: Dissolve the purified benzyl bromide in a polar aprotic solvent like DMSO. Add sodium cyanide (NaCN) and heat the mixture (e.g., to 60-80 °C). The use of NaCN in DMSO is a standard and effective method for SN2 displacement of the bromide to form the nitrile.
-
Purification: After the reaction is complete, perform an aqueous workup, extracting the product with a solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-fluoro-3-isopropylbenzonitrile intermediate.
Stage 2: Reduction to (4-Fluoro-3-isopropylphenyl)methanamine
-
Reduction: In a flame-dried flask under an inert atmosphere, prepare a suspension of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Addition: Add a solution of 4-fluoro-3-isopropylbenzonitrile in anhydrous THF dropwise to the LiAlH₄ suspension. The choice of LiAlH₄ ensures complete reduction of the nitrile to the primary amine.
-
Quenching and Workup: After complete addition and stirring, cautiously quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether. Combine the filtrates and concentrate under reduced pressure to obtain the crude (4-Fluoro-3-isopropylphenyl)methanamine. Further purification can be achieved by distillation or conversion to its hydrochloride salt for crystallization.
Spectroscopic Analysis and Structural Elucidation
No specific analytical data for this compound is publicly available from vendors like Sigma-Aldrich[3]. However, based on its structure and data from analogous compounds, a reliable set of expected spectral characteristics can be predicted. This is crucial for identity confirmation in a research setting.
Caption: Structure and predicted NMR assignments for (4-Fluoro-3-isopropylphenyl)methanamine.
-
¹H NMR: The spectrum would feature a doublet around 1.2 ppm for the six equivalent methyl protons of the isopropyl group, coupled to the isopropyl methine proton, which would appear as a septet around 3.3 ppm. The benzylic CH₂ protons would likely be a singlet around 3.8 ppm. The aromatic region (6.9-7.3 ppm) would show complex multiplets for the three aromatic protons due to proton-proton and proton-fluorine coupling.
-
¹³C NMR: The spectrum will show distinct signals for the isopropyl methyl carbons (~23 ppm) and methine carbon (~28 ppm). The benzylic carbon will be around 45 ppm. The aromatic region will display six signals, with the carbon directly bonded to fluorine showing a large coupling constant (¹JCF ≈ 245 Hz) and other carbons showing smaller 2-bond and 3-bond C-F couplings.
-
¹⁹F NMR: A single resonance is expected, which will be split by the adjacent aromatic protons (H-3 and H-5).
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and a strong C-F stretch (~1200-1250 cm⁻¹).
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 167. A prominent fragment would be the loss of the amino group (M-16) to form the benzyl cation at m/z = 151. Another major fragment would be the tropylium-like ion resulting from benzylic cleavage at m/z = 152 (loss of NH₂ radical).
Applications in Research and Drug Development
The strategic incorporation of fluorine is a cornerstone of modern drug design, used to enhance metabolic stability, modulate pKa, and improve membrane permeability[4]. Fluorinated drugs have seen a dramatic increase in approvals from regulatory bodies[5][6].
-
Scaffold for CNS-Targeting Agents: The lipophilicity imparted by the isopropyl group, combined with the hydrogen bond accepting capability of the fluorine, can improve a molecule's ability to cross the blood-brain barrier. This makes the title compound an attractive starting point for synthesizing novel psychoactive compounds or therapeutics for neurological disorders.
-
Metabolic Blocking: The C-F bond is exceptionally strong and not susceptible to oxidative metabolism by Cytochrome P450 enzymes. Placing fluorine at the 4-position blocks para-hydroxylation, a common metabolic pathway for aromatic rings, thereby potentially increasing the half-life of a drug candidate.
-
pKa Modulation: The electron-withdrawing nature of fluorine will lower the pKa of the benzylamine nitrogen compared to its non-fluorinated analog. This can be a critical tool for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.
-
Intermediate for PET Radiotracers: The non-radioactive version of this molecule serves as an essential precursor and analytical standard for the synthesis of its ¹⁸F-labeled counterpart. ¹⁸F-labeled benzylamines are versatile building blocks for creating Positron Emission Tomography (PET) imaging agents, which are invaluable for in-vivo target engagement studies and diagnostics[6].
Safety and Handling
The hydrochloride salt of (4-Fluoro-3-isopropylphenyl)methanamine is classified as a hazardous substance.
| Hazard Class | GHS Pictogram | Code | Description | Source(s) |
| Eye Irritation | GHS07 | H319 | Causes serious eye irritation | [2][3] |
| Skin Sensitizer | GHS07 | H317 | May cause an allergic skin reaction | [2][3] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust (if solid salt) or vapors.
-
Exposure Response: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. If skin contact occurs, wash thoroughly with soap and water. Seek medical attention if irritation or an allergic reaction develops.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
(4-Fluoro-3-isopropylphenyl)methanamine is a strategically designed chemical building block with significant potential in drug discovery and development. Its combination of a metabolically robust fluorinated aromatic ring, a lipophilic isopropyl group, and a reactive primary amine function provides medicinal chemists with a versatile scaffold for creating novel compounds with tailored properties. Understanding its synthesis, analytical characteristics, and safe handling is paramount for its effective utilization in a research and development setting.
References
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PubChem. (4-Chloro-3-fluorophenyl)methanamine. Available from: [Link]
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PubChem. (4-Fluoro-3-isopropylphenyl)(phenyl)methanone. Available from: [Link]
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ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Available from: [Link]
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PubChem. (4-Fluoro-3-isopropylphenyl)trimethylsilane. Available from: [Link]
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PubChem. (3-Fluoro-4-methylphenyl)-(oxan-3-yl)methanamine. Available from: [Link]
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PrepChem.com. Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Available from: [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
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PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]
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European Patent Office. PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. Available from: [Link]
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MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Available from: [Link]
- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
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J&H CHEM. (4-Fluoro-3-isopropylphenyl)methanamine CAS NO.1112179-28-8. Available from: [Link]
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PubChem. (3-Fluoro-4-methylphenyl)-(furan-3-yl)methanamine. Available from: [Link]
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An In-Depth Technical Guide to (4-Fluoro-3-isopropylphenyl)methanamine: Synthesis, Properties, and Potential as a Pharmaceutical Building Block
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluoro-3-isopropylphenyl)methanamine is a substituted benzylamine that, while not extensively documented in dedicated scholarly articles, represents a potentially valuable building block for medicinal chemistry and drug discovery. Its structure, featuring a fluorine atom and an isopropyl group on the phenyl ring, suggests utility in the synthesis of novel therapeutic agents where modulation of lipophilicity, metabolic stability, and target binding are crucial design parameters. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic pathway based on established organic chemistry principles, and its potential applications within the broader context of fluorinated pharmaceuticals. The absence of a detailed discovery and developmental history in publicly accessible literature suggests its role as a specialized chemical intermediate.
Introduction: The Strategic Role of Fluorinated Benzylamines in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to enhance pharmacological profiles.[1][2] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's pKa, conformational preferences, metabolic stability, and binding affinity to biological targets.[3] Substituted benzylamines, in turn, are a common scaffold in a wide range of biologically active compounds. The convergence of these two features in molecules like (4-fluoro-3-isopropylphenyl)methanamine offers a powerful tool for the synthesis of novel chemical entities with potentially improved therapeutic properties. This guide focuses on (4-fluoro-3-isopropylphenyl)methanamine as a case study for a specialized, fluorinated building block in pharmaceutical research.
Physicochemical Properties and Identification
(4-Fluoro-3-isopropylphenyl)methanamine is commercially available, typically as a hydrochloride salt, to facilitate handling and improve stability.[4] Key identifying information and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄FN | [5] |
| Molecular Weight | 167.22 g/mol | [5] |
| CAS Number | 1112179-28-8 | [5] |
| Appearance | Solid (as hydrochloride salt) | [4] |
| Boiling Point | 222 °C (estimated) | ChemicalBook |
| Density | 1.021 g/cm³ (estimated) | ChemicalBook |
| Flash Point | 98 °C (estimated) | ChemicalBook |
Plausible Synthetic Pathway
A probable synthetic workflow is outlined below:
Caption: Plausible synthetic pathways to (4-Fluoro-3-isopropylphenyl)methanamine.
Synthesis of the Precursor: 4-Fluoro-3-isopropylbenzaldehyde
The synthesis of the key intermediate, 4-fluoro-3-isopropylbenzaldehyde, can be achieved from 1-fluoro-2-isopropylbenzene. A common method for introducing an aldehyde group onto an activated benzene ring is the Gattermann-Koch reaction or a related formylation process.
Reductive Amination of 4-Fluoro-3-isopropylbenzaldehyde (Route 1)
Reductive amination is a widely used and efficient method for the synthesis of amines. This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine (in this case, ammonia) to form an imine, which is then reduced to the desired amine.
Experimental Protocol (Hypothetical)
-
Imine Formation: Dissolve 4-fluoro-3-isopropylbenzaldehyde (1.0 eq) in an appropriate solvent such as methanol. Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Work-up and Purification: After the reaction is complete, quench any remaining reducing agent with water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.
Reduction of 4-Fluoro-3-isopropylbenzonitrile (Route 2)
An alternative route involves the reduction of the corresponding nitrile, 4-fluoro-3-isopropylbenzonitrile. This can be a highly effective method for producing primary amines.
Experimental Protocol (Hypothetical)
-
Reduction: In a flame-dried flask under an inert atmosphere, suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF). Add a solution of 4-fluoro-3-isopropylbenzonitrile (1.0 eq) in the same solvent dropwise at a controlled temperature (typically 0 °C).
-
Work-up and Purification: After the reaction is complete, cautiously quench the reaction mixture by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is dried and concentrated to afford the desired amine.
Potential Applications in Drug Development
While there are no specific drugs that publicly cite (4-fluoro-3-isopropylphenyl)methanamine as a direct precursor, its structural motifs are present in various classes of therapeutic agents. The strategic placement of the fluoro and isopropyl groups can be leveraged to:
-
Enhance Metabolic Stability: The fluorine atom can block sites of oxidative metabolism by cytochrome P450 enzymes, potentially increasing the half-life of a drug molecule.
-
Modulate Lipophilicity: The isopropyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.
-
Fine-tune Receptor Binding: The electronic and steric properties of the substituents can be crucial for optimizing the interaction of a drug with its biological target.
This compound could serve as a key intermediate in the synthesis of novel compounds for a variety of therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.
Conclusion
(4-Fluoro-3-isopropylphenyl)methanamine is a specialized chemical intermediate with potential utility in the field of drug discovery and development. While its own history of discovery is not well-documented, its synthesis can be reliably achieved through established chemical methodologies. The presence of both a fluorine atom and an isopropyl group makes it an attractive building block for medicinal chemists seeking to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. Further research incorporating this moiety may lead to the development of novel and effective therapeutic agents.
References
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- Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile. Benchchem. [URL: Not available]
- US Patent 4,626,601A: Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. [URL: https://patents.google.
- (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/cpr0201]
- Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. Benchchem. [URL: Not available]
- Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermedi
- Technical Support Center: Optimizing Synthesis of 4-Isopropylbenzylamine. Benchchem. [URL: Not available]
- US Patent US20110060164A1: Method for the preparation of 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-n-beta-diphenylbenzenebutanamide and products therefrom. [URL: https://patents.google.
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- (4-Fluoro-3-isopropylphenyl)(phenyl)methanone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177689393]
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- US Patent 4,622,429A: Process for the preparation of substituted benzaldehydes. [URL: https://patents.google.
- US Patent 5,892,126A: Process for preparing 4-fluoro-3-trifluoromethylphenol. [URL: https://patents.google.
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- WO1994000416A1: Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. [URL: https://patents.google.
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A Guide to the Spectroscopic Characterization of (4-Fluoro-3-isopropylphenyl)methanamine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of (4-Fluoro-3-isopropylphenyl)methanamine, a substituted benzylamine derivative with potential applications as a key intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document serves as a predictive and procedural manual for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings, detailed experimental protocols for data acquisition, and an in-depth interpretation of predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies described herein are designed to ensure scientific integrity and provide a robust, self-validating system for the unambiguous structural elucidation and characterization of the title compound.
Introduction: The Analytical Challenge
(4-Fluoro-3-isopropylphenyl)methanamine (Figure 1) is a unique chemical entity combining a fluorinated aromatic ring, an isopropyl substituent, and a primary benzylamine functional group. This combination of features makes it a valuable building block but also presents a distinct analytical challenge requiring a multi-technique spectroscopic approach for full characterization. The fluorine atom introduces complex spin-spin couplings in NMR, the primary amine group has characteristic IR absorbances, and the benzylic structure dictates predictable fragmentation in mass spectrometry.
This guide moves beyond a simple data repository. It is structured as a practical workflow, empowering the research scientist to acquire and interpret high-quality spectroscopic data. We will explore the causality behind experimental choices, from solvent selection in NMR to ionization techniques in MS, providing a holistic understanding of the characterization process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For (4-Fluoro-3-isopropylphenyl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments (COSY, HSQC), is required for an unambiguous assignment of all atoms.
Theoretical Principles & Predicted Spectra
The electronic environment of each nucleus dictates its resonance frequency (chemical shift). The presence of the electronegative fluorine atom and the magnetically anisotropic benzene ring will significantly influence the chemical shifts of nearby nuclei. Furthermore, spin-spin coupling between ¹H, ¹³C, and the spin-½ ¹⁹F nucleus will provide critical connectivity information.
¹H NMR Prediction: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, isopropyl, and amine protons. The aromatic region will be particularly complex due to proton-proton and proton-fluorine couplings.
¹³C NMR Prediction: The carbon NMR spectrum will confirm the carbon skeleton. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), a hallmark of fluorinated aromatics.
¹⁹F NMR Prediction: The fluorine NMR spectrum will show a single primary resonance, which will be split by the neighboring aromatic protons. Predicting ¹⁹F shifts can be challenging, but computational methods suggest a range typical for fluoroaromatics.[1][2]
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, TMS at 0 ppm)
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, Coupling (Hz) | Predicted ¹³C Shift (ppm), Coupling (Hz) | Rationale |
| Isopropyl CH₃ | ~1.25, d, J ≈ 7.0 | ~23 | Standard aliphatic methyls, split by the isopropyl CH. |
| Isopropyl CH | ~3.20, sept, J ≈ 7.0 | ~28 | Methine proton deshielded by the aromatic ring, split by 6 methyl protons. |
| -CH₂-NH₂ | ~3.85, s | ~45 | Benzylic protons, deshielded by the aromatic ring and nitrogen. May show coupling to fluorine. |
| -NH₂ | ~1.5-2.5, br s | N/A | Broad, exchangeable signal. Position is concentration and solvent dependent. |
| Aromatic H-2 | ~7.15, dd, JHF ≈ 8.0, JHH ≈ 2.0 | ~115, d, ²JCF ≈ 20 | ortho to Isopropyl, meta to Fluoro. Split by H-6 and ¹⁹F. |
| Aromatic H-5 | ~7.00, t, JHF ≈ JHH ≈ 8.5 | ~118, d, ²JCF ≈ 20 | ortho to Fluoro, meta to Isopropyl. Split by H-6 and ¹⁹F. |
| Aromatic H-6 | ~7.25, dd, JHH ≈ 8.5, JHH ≈ 2.0 | ~128, d, ³JCF ≈ 5 | meta to Isopropyl and Fluoro. Split by H-2 and H-5. |
| Aromatic C-1 | N/A | ~138, d, ³JCF ≈ 5 | Quaternary carbon attached to the aminomethyl group. |
| Aromatic C-3 | N/A | ~140, d, ²JCF ≈ 15 | Quaternary carbon attached to the isopropyl group. |
| Aromatic C-4 | N/A | ~160, d, ¹JCF ≈ 245 | Quaternary carbon attached to fluorine, showing large one-bond C-F coupling. |
Experimental Protocol: Acquiring High-Fidelity NMR Data
This protocol ensures the acquisition of high-resolution data suitable for full structural assignment.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of (4-Fluoro-3-isopropylphenyl)methanamine into a clean, dry vial.[3][4]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5][6]
-
Cap the NMR tube securely and label it clearly.
-
-
Instrument Setup & Data Acquisition (400 MHz Spectrometer or higher recommended):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the 100% natural abundance of ¹⁹F.
-
2D Spectra (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks (e.g., within the aromatic ring and the isopropyl group).
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
-
Data Interpretation Workflow
A logical workflow is essential for piecing together the molecular puzzle from the various NMR experiments.
Caption: NMR data interpretation workflow.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7]
Theoretical Principles & Predicted Spectrum
The primary amine (-NH₂) group, the aromatic ring, the aliphatic C-H bonds, and the C-F bond all have characteristic absorption frequencies.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Two sharp bands[8][9] |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Medium to Weak |
| 3000-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium to Strong |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong[8][10] |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium, Multiple bands |
| 1335-1250 | C-N Stretch | Aromatic Amine | Strong[8] |
| 1250-1000 | C-F Stretch | Aryl-Fluoride | Strong[11] |
| 900-675 | C-H Bend ("oop") | Substituted Aromatic | Strong |
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid or liquid samples due to its simplicity and minimal sample preparation.[12][13]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Using a Kimwipe dampened with isopropanol or ethanol, gently wipe the crystal surface and allow it to air dry completely.[14]
-
-
Background Collection:
-
With the clean, empty crystal, collect a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the (4-Fluoro-3-isopropylphenyl)methanamine sample (a single drop if liquid, or a small mound of powder if solid) directly onto the center of the ATR crystal.
-
Lower the instrument's anvil or press to ensure firm contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press with isopropanol or ethanol after the measurement is complete.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern.
Theoretical Principles & Predicted Spectra
The choice of ionization method is critical. "Soft" ionization techniques like Electrospray Ionization (ESI) are used to determine the molecular weight with minimal fragmentation, while "hard" techniques like Electron Ionization (EI) are used to induce fragmentation and reveal the molecule's structure.
-
ESI-MS (Positive Ion Mode): ESI is a soft ionization technique ideal for determining molecular weight.[15][16] The primary amine is basic and will be readily protonated.
-
Predicted Ion: [M+H]⁺ at m/z = 168.23 (Calculated for C₁₀H₁₅FN⁺).
-
-
EI-MS (GC-MS): EI uses a high-energy electron beam that causes extensive fragmentation. For benzylamines, the most characteristic fragmentation is the cleavage of the benzylic C-C bond.[17][18]
-
Molecular Ion (M⁺˙): m/z = 167. A visible molecular ion peak is expected.
-
Major Fragments:
-
m/z 152: Loss of a methyl radical (•CH₃) from the isopropyl group [M-15]⁺.
-
m/z 138: Loss of an ethyl radical from the benzylic position via rearrangement, or loss of the aminomethyl group.
-
m/z 124: Loss of the isopropyl group (•C₃H₇) [M-43]⁺. This is a likely and significant fragment.
-
m/z 30: The [CH₂=NH₂]⁺ fragment from alpha-cleavage, characteristic of primary amines.[19]
-
-
Experimental Protocol: GC-MS (for EI)
This protocol is suitable for analyzing the volatile amine and obtaining its characteristic fragmentation pattern.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
-
Instrument Setup (Standard GC-MS):
-
GC Column: Use a standard non-polar column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Injection: Inject 1 µL of the sample solution in splitless or split mode (e.g., 20:1 split ratio).
-
Temperature Program:
-
Injector Temperature: 250 °C.
-
Initial Oven Temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 300.
-
Source Temperature: 230 °C.
-
-
Integrated Spectroscopic Analysis Workflow
The power of this multi-technique approach lies in using the data synergistically to build a complete and validated picture of the molecule.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural confirmation of (4-Fluoro-3-isopropylphenyl)methanamine is readily achievable through a systematic and integrated application of NMR, IR, and MS. While experimental data is not yet cataloged in public databases, the predictive models and detailed protocols provided in this guide offer a clear and reliable pathway for its characterization. By understanding the principles behind each technique and following a logical workflow, researchers can confidently verify the identity, structure, and purity of this valuable chemical intermediate, ensuring the integrity of their subsequent research and development activities.
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Dheghaid, G. A., & Al-Bayati, R. I. (2009). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 20(3), 463–471. Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]
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YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
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Introduction: The Role of (4-Fluoro-3-isopropylphenyl)methanamine in Modern Synthesis
An In-Depth Technical Guide to the Purity and Appearance of (4-Fluoro-3-isopropylphenyl)methanamine
(4-Fluoro-3-isopropylphenyl)methanamine is a substituted benzylamine that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern—a fluorine atom imparting specific electronic properties and an isopropyl group providing steric bulk—makes it a valuable intermediate for creating targeted, high-efficacy compounds.
In drug development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy.[1][2] Impurities, even in trace amounts, can introduce undesirable toxicity, alter pharmacological activity, or compromise the stability of the final product. Therefore, a robust understanding and control of the purity and physical appearance of key intermediates like (4-Fluoro-3-isopropylphenyl)methanamine are paramount.
This guide provides an in-depth exploration of the purification methodologies and analytical characterization techniques essential for ensuring the high quality of (4-Fluoro-3-isopropylphenyl)methanamine. It is designed for researchers, scientists, and drug development professionals who require both theoretical understanding and practical, field-proven protocols.
Section 1: Physicochemical Profile and Ideal Appearance
The physical appearance of a chemical is the first qualitative indicator of its purity. For (4-Fluoro-3-isopropylphenyl)methanamine, it is typically handled and stored as its hydrochloride salt to improve stability and ease of handling. The pure hydrochloride salt is expected to be a white to off-white crystalline solid.[3] The free base form, if isolated, is likely to be a colorless to light-yellow oil, a common characteristic for many primary benzylamines.[4] Any significant deviation, such as a dark coloration or gummy texture, may indicate the presence of impurities arising from oxidation or side reactions during synthesis.[5]
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄FN (Free Base) | |
| Molecular Weight | 167.22 g/mol (Free Base) | Inferred from Formula |
| Appearance (HCl Salt) | White to off-white solid | [3] |
| Form (HCl Salt) | Solid | |
| Solubility | Moderately soluble in water; miscible with organic solvents like ethanol and acetone (Free Base).[4] | Inferred from Benzylamine |
Section 2: Purification: From Crude Material to High-Purity Intermediate
The goal of purification is to remove process-related impurities, unreacted starting materials, and by-products. The choice of method is dictated by the physical state of the compound (free base vs. salt) and the nature of the impurities. Crystallization is the cornerstone of purification in pharmaceutical manufacturing due to its scalability and effectiveness.[1][2][6]
Workflow for Purification of (4-Fluoro-3-isopropylphenyl)methanamine
Caption: General purification workflows for the HCl salt and free base forms.
Experimental Protocol: Recrystallization of (4-Fluoro-3-isopropylphenyl)methanamine Hydrochloride
This protocol is designed to remove soluble impurities and achieve a high-purity crystalline solid. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[2][6]
-
Solvent Selection: Begin by screening solvents. Isopropanol (IPA), ethanol, or a mixture of IPA and water are excellent starting points for amine hydrochlorides.
-
Dissolution: Place the crude (4-Fluoro-3-isopropylphenyl)methanamine HCl in a flask. Add a minimal amount of the chosen solvent system and heat the mixture to reflux with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Slowly cool the solution to room temperature. To maximize yield, further cool the flask in an ice bath. This controlled cooling process is crucial for forming well-defined crystals and minimizing impurity inclusion.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Section 3: Analytical Characterization for Purity and Identity
A single analytical technique is insufficient to confirm the purity and identity of a compound. A multi-pronged, or orthogonal, approach is required, combining chromatographic separation with spectroscopic characterization.[7][8][9]
Workflow for Analytical Validation
Caption: Orthogonal analytical approach for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity and impurity profile of non-volatile organic compounds.[10] Due to the amine functional group, specific considerations are needed to achieve good chromatography.[11]
Rationale for Method Design: A reversed-phase C18 column is the standard for separating moderately polar compounds.[10] The mobile phase typically consists of an aqueous buffer and an organic modifier (acetonitrile or methanol). Adding a modifier like formic acid or using a buffer helps to protonate the amine, minimizing interactions with residual silanols on the column and thus improving peak shape.[9] Detection is commonly performed using a UV or Diode Array Detector (DAD).
Proposed HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV/DAD at 220 nm |
Protocol: Sample Preparation for HPLC Analysis
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.
-
Mix thoroughly until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain synthetic by-products.[12] However, primary amines like (4-Fluoro-3-isopropylphenyl)methanamine can exhibit poor peak shape due to their polarity.[12][13] Derivatization is often employed to block the active amine group, thereby increasing volatility and improving chromatography.[12][14][15]
Proposed GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Protocol: Sample Preparation and Derivatization for GC-MS
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the sample to room temperature before injecting 1 µL into the GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[4][7] For (4-Fluoro-3-isopropylphenyl)methanamine, ¹H, ¹³C, and ¹⁹F NMR are all essential.
-
¹H NMR: Will confirm the presence of the isopropyl group (doublet and septet), the aromatic protons (showing splitting patterns consistent with the substitution), and the benzylic CH₂ group.
-
¹³C NMR: Will show the correct number of carbon signals corresponding to the structure.
-
¹⁹F NMR: This is particularly valuable. Fluorine-19 is a 100% abundant, spin ½ nucleus, making it highly sensitive.[16][17][18] The spectrum will show a single resonance for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment, providing a unique fingerprint for the molecule.[19] Coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides further structural confirmation.
The absence of unexpected signals in these spectra is a strong indicator of high purity.
Conclusion
The purity and appearance of (4-Fluoro-3-isopropylphenyl)methanamine are critical quality attributes that directly impact its performance as a synthetic intermediate. A meticulous approach to purification, primarily through optimized crystallization of its hydrochloride salt, is necessary to remove process-related impurities. This must be validated by a comprehensive suite of orthogonal analytical techniques. HPLC provides the definitive measure of purity and impurity profile, while GC-MS addresses volatile components. Crucially, multinuclear NMR (¹H, ¹³C, and ¹⁹F) provides unambiguous confirmation of the molecular structure. By integrating these robust purification and analytical strategies, researchers and developers can ensure the consistent quality, safety, and reliability of this important chemical building block.
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(4-Fluoro-3-isopropylphenyl)methanamine and its hydrochloride salt
An In-depth Technical Guide on (4-Fluoro-3-isopropylphenyl)methanamine and its Hydrochloride Salt
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a detailed technical overview of (4-Fluoro-3-isopropylphenyl)methanamine and its corresponding hydrochloride salt. As a senior application scientist, the goal is to present a document that is not only scientifically rigorous but also grounded in practical, field-tested insights. This guide covers the synthesis, purification, analytical characterization, and potential applications of these compounds, with a focus on experimental causality and self-validating protocols. All critical data and procedures are supported by authoritative references to ensure scientific integrity.
Core Compound Profile
(4-Fluoro-3-isopropylphenyl)methanamine is a substituted benzylamine with a fluorine atom at the 4-position and an isopropyl group at the 3-position of the benzene ring. The strategic placement of these functional groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom, for instance, can enhance metabolic stability and binding affinity to biological targets, while the isopropyl group adds steric bulk and increases lipophilicity.[1][2] The hydrochloride salt is often the preferred form for research and development due to its improved stability and aqueous solubility.
Table 1: Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₁₀H₁₄FN | C₁₀H₁₅ClFN | [3] |
| Molecular Weight | 167.22 g/mol | 203.68 g/mol | [3] |
| CAS Number | 1112179-28-8 | Not explicitly listed, but related to the free base. | [3][4] |
| Appearance | Colorless to light yellow oil or off-white to light yellow powder. | Solid | [4] |
| Boiling Point | 222 °C | Not applicable | [3] |
| Density | 1.021 g/cm³ | Not available | [3] |
| Flash Point | 98 °C | Not applicable | [3] |
Synthesis and Mechanistic Considerations
The most common synthetic route to (4-Fluoro-3-isopropylphenyl)methanamine is the reduction of the corresponding benzonitrile, 4-fluoro-3-isopropylbenzonitrile. The choice of reducing agent is critical and dictates the reaction conditions and work-up procedure.
Reductive Amination of 4-Fluoro-3-isopropylbenzonitrile
The transformation of a nitrile to a primary amine is a fundamental reaction in organic synthesis.[5] Several reagents can accomplish this, with borane complexes and lithium aluminum hydride (LAH) being among the most effective.
-
Lithium Aluminum Hydride (LAH): A powerful, non-selective reducing agent that readily converts nitriles to amines.[6] However, its high reactivity with protic solvents necessitates strictly anhydrous conditions and careful quenching.
-
Borane-THF Complex (BH₃·THF): A milder and more selective reducing agent compared to LAH. It offers a safer alternative with a more straightforward work-up.[5]
Experimental Protocol: Synthesis via Borane Reduction
-
Inert Atmosphere: A flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser is purged with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Charging: 4-Fluoro-3-isopropylbenzonitrile (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).
-
Borane Addition: The solution is cooled to 0 °C in an ice bath, and a 1.0 M solution of BH₃·THF (1.5 eq) is added dropwise. The temperature is maintained below 5 °C to control the initial exothermic reaction.
-
Reaction Progression: The mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is cooled to 0 °C and carefully quenched by the slow addition of 6 M HCl. This step is highly exothermic and should be performed with caution.
-
Work-up: The THF is removed under reduced pressure. The aqueous residue is basified with a concentrated NaOH solution to a pH > 12.
-
Extraction: The product is extracted with an organic solvent like ethyl acetate (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude amine.
Caption: Synthesis workflow of the free base amine.
Hydrochloride Salt Formation and Purification
For enhanced stability and ease of handling, the free base is typically converted to its hydrochloride salt. This also serves as an effective purification step.
Experimental Protocol: Salt Formation
-
Dissolution: The crude amine is dissolved in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Acidification: A solution of HCl in the same solvent (or gaseous HCl) is added dropwise with stirring until the solution becomes acidic (tested with pH paper).
-
Precipitation: The hydrochloride salt precipitates as a white solid.
-
Isolation: The solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
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Unlocking the Therapeutic Potential of (4-Fluoro-3-isopropylphenyl)methanamine: A Technical Guide for Preclinical Research
Abstract
Substituted benzylamines are a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for a multitude of biologically active agents.[1] This technical guide focuses on (4-Fluoro-3-isopropylphenyl)methanamine, a compound of significant interest due to the unique combination of a benzylamine core, a fluorine substituent, and an isopropyl group. The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2][3] This guide provides a comprehensive framework for exploring the therapeutic potential of (4-Fluoro-3-isopropylphenyl)methanamine, delineating promising research avenues, detailing robust experimental protocols, and offering insights into the rationale behind these scientific investigations. We will delve into its potential as a modulator of key enzyme systems and G-protein coupled receptors, as well as its prospective antimicrobial and antifungal activities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the preclinical evaluation of this and structurally related compounds.
Introduction: The Scientific Rationale for Investigating (4-Fluoro-3-isopropylphenyl)methanamine
The chemical architecture of (4-Fluoro-3-isopropylphenyl)methanamine suggests several compelling avenues for pharmacological investigation. The benzylamine moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[1] Its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, makes it a privileged scaffold in drug design.
The introduction of a fluorine atom at the 4-position of the phenyl ring is a strategic modification. Fluorine's high electronegativity and relatively small size can significantly alter the electronic properties and conformation of the molecule.[2] This can lead to improved metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation, a common challenge in drug development.[2] Furthermore, fluorine substitution can modulate the pKa of the amine group, influencing its ionization state at physiological pH and thereby affecting its interaction with biological targets and its membrane permeability.[2]
The isopropyl group at the 3-position introduces a lipophilic and sterically bulky substituent. This feature can enhance the compound's affinity for hydrophobic binding pockets within target proteins and may contribute to selectivity by preventing binding to off-target proteins with smaller binding sites. The combination of these structural features provides a strong rationale for exploring its potential in several key therapeutic areas.
Synthetic Strategy: A Reliable Pathway to (4-Fluoro-3-isopropylphenyl)methanamine
A robust and scalable synthetic route is paramount for any preclinical research program. The most direct and widely employed method for the synthesis of primary amines like (4-Fluoro-3-isopropylphenyl)methanamine is the reductive amination of the corresponding aldehyde, 4-fluoro-3-isopropylbenzaldehyde.[4][5] This one-pot reaction is highly efficient and proceeds under relatively mild conditions.
Synthesis of the Precursor: 4-Fluoro-3-isopropylbenzaldehyde
The synthesis of the key benzaldehyde intermediate can be achieved through established methods, such as the bromination of 4-fluorobenzaldehyde followed by a Suzuki or other cross-coupling reaction to introduce the isopropyl group, and subsequent formylation or oxidation of a corresponding benzyl halide. A plausible synthetic route is outlined below.
Detailed Protocol for Reductive Amination
This protocol outlines the catalytic reductive amination of 4-fluoro-3-isopropylbenzaldehyde with ammonia.
Materials:
-
4-Fluoro-3-isopropylbenzaldehyde
-
Ammonia (aqueous solution, e.g., 25-28 wt%)
-
Hydrogen gas (H₂)
-
Catalyst (e.g., Pt/C, Ni/SiO₂, or an iron-based catalyst)[2][6][7]
-
Solvent (e.g., Isopropyl alcohol - IPA)
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with 4-fluoro-3-isopropylbenzaldehyde (1 equivalent), the chosen catalyst (e.g., 5 mol%), and the solvent (e.g., IPA).
-
Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).
-
Add the aqueous ammonia solution to the reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa).[2]
-
Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) with stirring.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to yield (4-Fluoro-3-isopropylphenyl)methanamine.
Potential Research Area 1: Modulation of Monoamine Oxidases (MAOs)
Rationale: Benzylamine and its derivatives are known substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the metabolism of monoamine neurotransmitters.[1] MAO-B inhibitors, in particular, are used in the treatment of neurodegenerative diseases like Parkinson's disease. The structural similarity of (4-Fluoro-3-isopropylphenyl)methanamine to known MAO inhibitors makes this a primary area for investigation. The fluoro and isopropyl substituents could confer selectivity and enhanced potency.
In Silico Modeling for Target Prioritization
Before embarking on extensive in vitro screening, in silico docking studies can provide valuable insights into the potential binding of (4-Fluoro-3-isopropylphenyl)methanamine to the active sites of MAO-A and MAO-B.[8][9] This computational approach can predict binding affinities and identify key interactions, helping to prioritize which isoform to target for experimental validation.
In Vitro MAO Inhibition Assay Protocol
A fluorometric assay is a robust and high-throughput method to determine the inhibitory activity against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., Kynuramine for both, or Benzylamine for MAO-B selectivity)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of (4-Fluoro-3-isopropylphenyl)methanamine and positive controls in MAO Assay Buffer.
-
In a 96-well plate, add the test compound dilutions, positive controls, and a vehicle control.
-
Add the MAO-A or MAO-B enzyme to each well (except for the no-enzyme control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP in MAO Assay Buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) at 37°C for a defined period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
| Parameter | Description |
| Enzymes | Recombinant human MAO-A and MAO-B |
| Substrate | Kynuramine or Benzylamine |
| Detection | Fluorometric (Amplex® Red) |
| Readout | IC₅₀ (half-maximal inhibitory concentration) |
| Controls | Clorgyline (MAO-A), Selegiline (MAO-B) |
Potential Research Area 2: G-Protein Coupled Receptor (GPCR) Modulation
Rationale: Substituted benzylamines are known to interact with various GPCRs, including dopamine and serotonin receptors.[10] The structural features of (4-Fluoro-3-isopropylphenyl)methanamine, particularly the substituted phenyl ring, suggest potential for selective modulation of these receptors, which are key targets for treating a wide range of neurological and psychiatric disorders.
Radioligand Binding Assays for Target Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12] These assays quantify the displacement of a known radiolabeled ligand by the test compound.
Materials:
-
Cell membranes expressing the target GPCR (e.g., dopamine D₂ or serotonin 5-HT₂A receptors)
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]spiperone for D₂ receptors)
-
Assay buffer
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of (4-Fluoro-3-isopropylphenyl)methanamine.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, vehicle, or non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound and determine the Ki (inhibitory constant).
Functional Assays to Determine Agonist/Antagonist Activity
Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
-
cAMP Assays: For GPCRs coupled to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[13][14]
-
Calcium Flux Assays: For GPCRs coupled to Gq proteins, activation leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators like Fluo-4 AM in a high-throughput format.[13][15]
Potential Research Area 3: Antimicrobial and Antifungal Activity
Rationale: Benzylamine derivatives have been reported to possess antimicrobial and antifungal properties.[16][17] The lipophilicity imparted by the isopropyl group and the electronic effects of the fluorine atom could enhance the compound's ability to disrupt microbial cell membranes or inhibit key microbial enzymes.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.
Materials:
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates (sterile)
-
Positive control antibiotics/antifungals
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of (4-Fluoro-3-isopropylphenyl)methanamine in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.
| Parameter | Description |
| Method | Broth Microdilution |
| Organisms | Clinically relevant bacteria and fungi |
| Readout | MIC (Minimum Inhibitory Concentration) in µg/mL |
| Controls | Standard antibiotics and antifungals |
In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities and guiding further optimization. A standard panel of in vitro ADME assays should be conducted for (4-Fluoro-3-isopropylphenyl)methanamine.
| Assay | Purpose |
| Solubility | Determines the aqueous solubility, which impacts absorption. |
| LogD/LogP | Measures lipophilicity, affecting permeability and binding. |
| Metabolic Stability | Assesses stability in liver microsomes or hepatocytes. |
| Plasma Protein Binding | Determines the extent of binding to plasma proteins. |
| CYP450 Inhibition | Evaluates the potential for drug-drug interactions. |
| Permeability (e.g., Caco-2) | Predicts intestinal absorption. |
Conclusion and Future Directions
(4-Fluoro-3-isopropylphenyl)methanamine represents a promising chemical entity with the potential for diverse pharmacological activities. This guide has outlined a systematic and scientifically rigorous approach to exploring its therapeutic potential, focusing on its plausible roles as a modulator of MAOs and GPCRs, and as an antimicrobial agent. The detailed protocols provided herein are intended to serve as a starting point for comprehensive preclinical evaluation.
Future research should focus on a thorough structure-activity relationship (SAR) study by synthesizing and testing analogs with variations in the substitution pattern on the phenyl ring and modifications to the amine group. Promising lead compounds identified through these initial screens should be further characterized in more complex cellular and in vivo models to validate their therapeutic potential. The strategic combination of in silico, in vitro, and ultimately in vivo studies will be essential to fully unlock the therapeutic promise of (4-Fluoro-3-isopropylphenyl)methanamine and its derivatives.
References
- New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods.
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- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
- New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods.
- Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024). MDPI.
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH.
- Radioligand Binding Assay Protocol. Gifford Bioscience.
- Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms. Springer Protocols.
- Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic tre
- Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Form
- A Practical Guide to Antifungal Susceptibility Testing. PMC - NIH.
- 3D-QSAR and in-silico Studies of Natural Products and Related Derivatives as Monoamine Oxidase Inhibitors. PubMed Central.
- Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches. PMC - NIH.
- Reductive amination of benzaldehyde and ammonia catalyzed by (a)...
- Functional Assays. Gifford Bioscience.
- Assay conditions for GPCR radioligand competition binding assays.
- Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PMC - NIH.
- Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
- (a) Reaction pathway for the reductive amination with benzaldehyde and...
- Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PMC.
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- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
- The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. Benchchem.
- Application Notes and Protocols for Radioligand Binding Assay of RFRP-1 Receptors. Benchchem.
- Synthesis and Antifungal Activities of 1-[2-(N-methyl-N- substituted- benzyl)amino-2-(4-tert- butylphenyl)ethyl]-1H. Semantic Scholar.
- Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI.
- In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis. ACS Omega.
- Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. Benchchem.
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- Ligand Docking. Meiler Lab.
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- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH.
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
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- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- Structure-activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. PubMed.
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Methodological & Application
Application Note: High-Throughput Quantification of (4-Fluoro-3-isopropylphenyl)methanamine in Pharmaceutical Matrices
Introduction: The Analytical Imperative for a Key Intermediate
(4-Fluoro-3-isopropylphenyl)methanamine is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. As a primary amine, its precise quantification is paramount throughout the drug development lifecycle. Accurate measurement is essential for ensuring reaction efficiency, controlling impurity profiles, and guaranteeing the quality and safety of the final active pharmaceutical ingredient (API).[1][2] The presence of this intermediate, or its derivatives, as an impurity in the final drug product must be strictly monitored to comply with regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[3][4]
The analytical challenge lies in the inherent chemical properties of the analyte. Primary amines can be polar and may lack a strong chromophore, making direct detection by common techniques like UV-Vis challenging, especially at low concentrations.[5] Furthermore, pharmaceutical matrices can be complex, containing excipients, degradation products, and the API itself, all of which can interfere with accurate quantification.[6]
This application note provides detailed protocols for two robust and validated analytical methods for the quantification of (4-Fluoro-3-isopropylphenyl)methanamine:
-
Direct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices and low-level detection without the need for derivatization.[1][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A widely accessible and reliable technique, enhanced by a derivatization step to improve the volatility and chromatographic behavior of the analyte.[7][8]
The choice between these methods will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Strategic Method Selection: LC-MS/MS vs. GC-MS
The selection of an appropriate analytical technique is a critical decision driven by the physicochemical properties of (4-Fluoro-3-isopropylphenyl)methanamine and the analytical objectives.
The Case for LC-MS/MS: Specificity and Sensitivity
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the preferred method for quantifying pharmaceutical intermediates and impurities in complex matrices.[1][9][10]
-
Expertise & Experience: The primary advantage of LC-MS/MS lies in its exceptional selectivity and sensitivity.[11] By utilizing Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for the analyte can be monitored, effectively filtering out noise from the matrix and co-eluting compounds. This high degree of specificity often simplifies sample preparation, as extensive cleanup may not be necessary.[5][12] The direct analysis of the polar amine without derivatization streamlines the workflow, reducing potential sources of error and improving throughput.[5]
-
Trustworthiness: The self-validating nature of LC-MS/MS comes from the high confidence in analyte identification provided by the specific mass transitions. The ratio of multiple MRM transitions can be used as a confirmation criterion, adding an extra layer of certainty to the results.
The Utility of GC-MS: A Robust and Accessible Alternative
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely available technique for the analysis of volatile and semi-volatile compounds.[2][8]
-
Expertise & Experience: The primary challenge with analyzing (4-Fluoro-3-isopropylphenyl)methanamine by GC is its polarity due to the primary amine group. This can lead to poor peak shape (tailing) and interaction with the stationary phase.[13] To overcome this, a derivatization step is essential to convert the polar amine into a less polar, more volatile derivative.[13][14][15] Reagents such as chloroformates or silylating agents are commonly used for this purpose.[5][13] While adding a step to the workflow, derivatization can significantly improve chromatographic performance and sensitivity.[15]
-
Trustworthiness: GC-MS provides excellent chromatographic resolution and highly specific detection through mass spectrometry. The resulting mass spectra can be used for definitive identification by comparison to a spectral library. The validation of the derivatization step is crucial to ensure its completeness and reproducibility.
Experimental Protocols and Workflows
The following protocols are presented as a starting point and must be fully validated for the specific matrix and intended use according to ICH guidelines.[16][17][18]
Method 1: LC-MS/MS for Direct Quantification
This method is designed for high sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices like drug product formulations or biological samples.
Caption: Workflow for LC-MS/MS quantification.
-
Reagents and Materials:
-
(4-Fluoro-3-isopropylphenyl)methanamine reference standard
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample diluent: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid
-
-
Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and IS in methanol.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the sample diluent to cover the desired concentration range. Spike each standard with the IS at a constant concentration.
-
Sample Preparation: Accurately weigh the sample (e.g., drug substance, formulation) and dissolve it in the sample diluent to achieve a theoretical concentration within the calibration range. Vortex and sonicate to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter prior to analysis.[19]
-
-
LC-MS/MS Conditions:
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of (4-Fluoro-3-isopropylphenyl)methanamine. A hypothetical transition would be based on its molecular weight (approx. 181.25 g/mol ). For example: m/z 182.1 -> 165.1 (quantifier) and m/z 182.1 -> 123.1 (qualifier).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Method 2: GC-MS with Chloroformate Derivatization
This method is a reliable alternative, particularly when LC-MS/MS is unavailable. The derivatization step is crucial for achieving good chromatographic performance.
Caption: Workflow for GC-MS quantification with derivatization.
-
Reagents and Materials:
-
(4-Fluoro-3-isopropylphenyl)methanamine reference standard.
-
Internal Standard (IS): A suitable non-interfering compound, e.g., a deuterated analog or a compound with similar chemical properties.
-
Ethyl Chloroformate (derivatizing agent).
-
Sodium hydroxide solution (1 M).
-
Toluene or Hexane (GC grade).
-
Methanol (GC grade).
-
-
Standard and Sample Preparation (including Derivatization):
-
Stock and Working Standards: Prepare as described in the LC-MS/MS method, using a suitable solvent like methanol.
-
Derivatization Procedure: a. To 1 mL of the sample or standard solution in a glass vial, add 1 mL of toluene. b. Add sodium hydroxide solution to make the aqueous phase alkaline (pH > 10). c. Add 100 µL of ethyl chloroformate. d. Vortex vigorously for 5-10 minutes at room temperature to facilitate the reaction.[5] e. Allow the layers to separate. The upper organic layer (toluene) contains the derivatized analyte. f. Carefully transfer the organic layer to a new vial for GC-MS injection.
-
-
GC-MS Conditions:
-
GC-MS System: Standard GC with a Mass Spectrometer detector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[7]
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.[7][8]
-
MS Transfer Line Temperature: 290 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.[20]
-
-
Data Analysis:
-
Follow the same data analysis procedure as outlined for the LC-MS/MS method, using the peak areas of the derivatized analyte and IS.
-
Method Validation and Performance Characteristics
Any analytical method used in a regulated environment must be validated to ensure it is fit for its intended purpose.[8][16][17] The validation should be performed according to the ICH Q2(R2) guideline, which covers specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[16][17][18]
Typical Acceptance Criteria for Method Validation
The following table summarizes typical performance characteristics and acceptance criteria for the described methods. These values are illustrative and should be established based on the specific analytical target profile.
| Parameter | LC-MS/MS (Hypothetical) | GC-MS (Hypothetical) | Typical ICH Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Range | 1 - 500 ng/mL | 10 - 1000 ng/mL | Dependent on application (e.g., 80-120% of test concentration) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Typically 98-102% for assay, wider range for impurities.[3] |
| Precision (%RSD) | < 2.0% | < 5.0% | Repeatability (RSD ≤ 2%); Intermediate Precision (RSD ≤ 5%).[17] |
| LOD | 0.3 ng/mL | 3 ng/mL | Signal-to-Noise ratio of ~3:1.[17] |
| LOQ | 1 ng/mL | 10 ng/mL | Signal-to-Noise ratio of ~10:1 with acceptable precision and accuracy.[17] |
| Specificity | High (no interference at the retention time and MRM of the analyte) | High (no interference at the retention time of the derivatized analyte) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3][16] |
Conclusion and Recommendations
This application note details two robust and reliable methods for the quantification of (4-Fluoro-3-isopropylphenyl)methanamine.
-
The LC-MS/MS method is recommended for applications requiring high sensitivity, high throughput, and minimal sample preparation. Its specificity makes it the superior choice for complex matrices and trace-level impurity analysis.
-
The GC-MS method with derivatization serves as an excellent, widely accessible alternative. While requiring an additional sample preparation step, it provides reliable and accurate quantification with good sensitivity.
The final choice of method should be based on the specific analytical requirements, laboratory instrumentation availability, and the complexity of the sample matrix. Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure data integrity and regulatory compliance.[16][17][18]
References
- AMSbiopharma. (2025, July 22).
- Benchchem.
- IntuitionLabs. ICH Q2(R2)
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Application Notes and Protocols for the N-Alkylation of (4-Fluoro-3-isopropylphenyl)methanamine
Abstract
The N-alkylation of primary amines is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of diverse secondary and tertiary amines with tailored pharmacological profiles. (4-Fluoro-3-isopropylphenyl)methanamine is a valuable building block, and its N-alkylated derivatives are of significant interest for generating novel molecular entities. This comprehensive guide provides detailed, field-proven protocols for the N-alkylation of (4-fluoro-3-isopropylphenyl)methanamine, focusing on two robust and widely applicable methods: reductive amination and direct alkylation. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering insights into experimental design, reaction optimization, and product characterization. It is intended for researchers, scientists, and drug development professionals seeking to synthesize novel amine derivatives with high efficiency and purity.
Introduction: The Strategic Importance of N-Alkylation
The introduction of alkyl groups onto a nitrogen atom can profoundly influence the physicochemical and biological properties of a molecule. In drug discovery, N-alkylation is a key strategy to modulate potency, selectivity, metabolic stability, and pharmacokinetic parameters. For a primary amine like (4-fluoro-3-isopropylphenyl)methanamine, conversion to a secondary or tertiary amine can alter its basicity (pKa), lipophilicity (logP), and hydrogen bonding capacity, all of which are critical determinants of drug-receptor interactions and overall pharmacological effect.
This guide presents two complementary approaches to achieve the N-alkylation of (4-fluoro-3-isopropylphenyl)methanamine:
-
Reductive Amination: A highly versatile and controlled one-pot reaction involving the formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine.[1][2][3]
-
Direct Alkylation: A classical nucleophilic substitution reaction where the amine displaces a leaving group from an alkyl halide. While seemingly straightforward, this method requires careful control to avoid over-alkylation.[4][5]
The choice between these methods will depend on the desired alkyl group, the availability of starting materials, and the desired selectivity.
Method 1: Reductive Amination for Controlled Mono-Alkylation
Reductive amination is often the preferred method for the synthesis of secondary amines from primary amines due to its high selectivity and broad substrate scope.[6] The reaction proceeds in two main steps: the formation of an imine, followed by its reduction.[3] By using a mild reducing agent that selectively reduces the protonated imine (iminium ion) over the starting carbonyl compound, the reaction can be performed in a single pot.[1][7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mildness and tolerance of a wide range of functional groups.[7]
Reaction Workflow: Reductive Amination
Caption: Workflow for one-pot reductive amination.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
(4-Fluoro-3-isopropylphenyl)methanamine
-
Aldehyde or Ketone (e.g., acetone for N-isopropylation)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Glacial Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reactant Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (4-Fluoro-3-isopropylphenyl)methanamine (1.0 eq). Dissolve the amine in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).
-
Carbonyl Addition: Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution. If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation, particularly with less reactive ketones.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated secondary amine.[8]
Quantitative Data Summary (Hypothetical)
| Entry | Carbonyl Compound | Product | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Acetone | N-isopropyl-(4-fluoro-3-isopropylphenyl)methanamine | 85 | >98 |
| 2 | Cyclohexanone | N-cyclohexyl-(4-fluoro-3-isopropylphenyl)methanamine | 82 | >97 |
| 3 | Benzaldehyde | N-benzyl-(4-fluoro-3-isopropylphenyl)methanamine | 88 | >98 |
Method 2: Direct Alkylation with Alkyl Halides
Direct alkylation is a fundamental method for forming C-N bonds via an SN2 reaction.[4] It is most effective with reactive alkylating agents such as primary alkyl iodides and bromides. A significant challenge with direct alkylation of primary amines is the potential for over-alkylation to form the tertiary amine and even the quaternary ammonium salt.[5][7] This can be mitigated by using an excess of the primary amine relative to the alkylating agent, although this is not ideal if the amine is valuable. Alternatively, using a bulky base and carefully controlling the stoichiometry can favor mono-alkylation.
Reaction Workflow: Direct Alkylation
Caption: Workflow for direct N-alkylation with an alkyl halide.
Detailed Experimental Protocol: Direct Alkylation
Materials:
-
(4-Fluoro-3-isopropylphenyl)methanamine
-
Alkyl Halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reactant Setup: In a round-bottom flask, suspend (4-Fluoro-3-isopropylphenyl)methanamine (1.0 eq) and a base such as potassium carbonate (2.0 eq) in anhydrous acetonitrile or DMF.
-
Alkyl Halide Addition: Add the alkyl halide (1.0-1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.
-
Work-up:
-
Once the starting amine is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and di-alkylated byproduct.
Safety and Handling Precautions
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can release flammable gases upon contact with water.[9][10] It is also an irritant to the skin, eyes, and respiratory system.[9][11] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][11][12] Store in a cool, dry place under an inert atmosphere.[9]
-
Alkyl Halides: Many alkyl halides are volatile, toxic, and/or carcinogenic. Handle with care in a fume hood and wear appropriate PPE.
-
Solvents: Dichloromethane, acetonitrile, and DMF are hazardous. Consult the Safety Data Sheet (SDS) for each solvent before use and handle them in a fume hood.
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated (4-fluoro-3-isopropylphenyl)methanamine derivatives should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is invaluable for structural elucidation. In the ¹H NMR spectrum, the appearance of new signals corresponding to the introduced alkyl group and a shift in the signals of the protons on the carbon adjacent to the nitrogen are expected.[13][14][15] The N-H proton of a secondary amine typically appears as a broad singlet.[13][14] In ¹³C NMR, the carbons of the alkyl group will be visible, and the carbon atom attached to the nitrogen will experience a downfield shift.[14]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak.[13][14][15] Characteristic fragmentation patterns, such as alpha-cleavage, can also provide structural information.[13][14][15]
-
Infrared (IR) Spectroscopy: For secondary amines, a characteristic N-H stretching absorption is typically observed in the range of 3300-3500 cm⁻¹.[14]
Conclusion
This guide provides robust and detailed protocols for the N-alkylation of (4-fluoro-3-isopropylphenyl)methanamine using reductive amination and direct alkylation. By understanding the principles behind these methods and adhering to the detailed procedures, researchers can efficiently synthesize a wide array of N-alkylated derivatives for further investigation in drug discovery and development programs. The choice of method should be guided by the specific synthetic target and the principles of reaction selectivity and efficiency.
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JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
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Leah4sci. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
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Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
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CCS Chemistry. (2023, February 3). Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. [Link]
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ACS Publications. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
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Diva-Portal.org. (2021, June 17). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]
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ChemRxiv. (2022, May 19). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]
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The Strategic Deployment of (4-Fluoro-3-isopropylphenyl)methanamine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unpacking the Potential of a Fluorinated Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The benzylamine motif, a ubiquitous pharmacophore, gains significant therapeutic potential when substituted with carefully selected functional groups. (4-Fluoro-3-isopropylphenyl)methanamine emerges as a preeminent building block, offering a unique convergence of steric and electronic properties. The presence of a fluorine atom can profoundly influence a molecule's pKa, metabolic stability, and binding affinity, while the isopropyl group modulates lipophilicity and can provide crucial hydrophobic interactions with biological targets. This guide provides an in-depth exploration of the application of (4-Fluoro-3-isopropylphenyl)methanamine in medicinal chemistry, complete with detailed synthetic protocols and a discussion of its strategic advantages in the design of novel therapeutics.
Core Rationale: The "Fluorine and Isopropyl" Advantage
The utility of (4-Fluoro-3-isopropylphenyl)methanamine as a scaffold in drug design is rooted in the synergistic effects of its substituents. Understanding these individual contributions is key to leveraging this building block effectively.
-
The Role of the 4-Fluoro Substituent: Fluorine's high electronegativity and small atomic size allow it to serve as a bioisostere for a hydrogen atom, yet it can drastically alter the electronic properties of the aromatic ring. This can lead to enhanced binding affinity to target proteins through favorable electrostatic interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.[1]
-
The Influence of the 3-Isopropyl Group: The isopropyl group provides steric bulk, which can be exploited to achieve selective binding to a target protein over related off-targets. Its lipophilic nature can enhance membrane permeability, a critical factor for oral bioavailability and, in the case of central nervous system (CNS) targets, for crossing the blood-brain barrier.
-
The Benzylamine Core: The primary amine of the benzylamine moiety serves as a versatile synthetic handle. It can be readily functionalized to introduce a wide array of chemical diversity, allowing for the fine-tuning of a molecule's properties to optimize its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Hypothetical Application in Kinase Inhibitor Design: A Case Study
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a substituted benzylamine core that interacts with the hinge region of the kinase domain. The (4-Fluoro-3-isopropylphenyl)methanamine scaffold is well-suited for the development of novel kinase inhibitors.
Logical Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic pathways from (4-Fluoro-3-isopropylphenyl)methanamine.
Experimental Protocols
The following protocols are representative methods for the derivatization of (4-Fluoro-3-isopropylphenyl)methanamine to generate key intermediates for screening and further optimization in a drug discovery program.
Protocol 1: Synthesis of N-((4-Fluoro-3-isopropylphenyl)methyl)acetamide
This protocol describes a standard acylation reaction to form an amide, a common functional group in bioactive molecules.
Materials:
-
(4-Fluoro-3-isopropylphenyl)methanamine
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve (4-Fluoro-3-isopropylphenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-((4-fluoro-3-isopropylphenyl)methyl)acetamide.
Protocol 2: Synthesis of 1-((4-Fluoro-3-isopropylphenyl)methyl)-3-phenylurea
This protocol details the formation of a urea linkage, another important pharmacophore in medicinal chemistry.
Materials:
-
(4-Fluoro-3-isopropylphenyl)methanamine
-
Phenyl isocyanate
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve (4-Fluoro-3-isopropylphenyl)methanamine (1.0 eq) in anhydrous tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.
-
Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold THF and then hexanes.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by trituration with hexanes or by flash column chromatography.
-
Dry the purified 1-((4-fluoro-3-isopropylphenyl)methyl)-3-phenylurea under vacuum.
Data Presentation: Physicochemical Properties
The calculated physicochemical properties of (4-Fluoro-3-isopropylphenyl)methanamine are crucial for predicting its behavior in biological systems and for guiding the design of derivatives.
| Property | Value | Significance in Drug Design |
| Molecular Weight | 167.23 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| cLogP | 2.5-3.0 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Low TPSA is favorable for crossing the blood-brain barrier. |
| Hydrogen Bond Donors | 1 | Allows for key interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 | Provides a site for hydrogen bonding. |
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for derivatives of (4-Fluoro-3-isopropylphenyl)methanamine is not extensively published, general principles of medicinal chemistry allow for rational predictions.
Caption: Structure-Activity Relationship (SAR) considerations for derivatives.
Conclusion and Future Perspectives
(4-Fluoro-3-isopropylphenyl)methanamine represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a metabolically robust fluorinated phenyl ring, a lipophilic isopropyl group, and a synthetically tractable primary amine makes it an attractive starting point for the discovery of novel therapeutics. While its direct incorporation into approved drugs is not yet widely documented, the principles of medicinal chemistry strongly support its potential in the development of kinase inhibitors, CNS-active agents, and other classes of bioactive molecules. The protocols and strategic considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold.
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Safe handling and storage procedures for (4-Fluoro-3-isopropylphenyl)methanamine
Introduction
(4-Fluoro-3-isopropylphenyl)methanamine is a substituted benzylamine derivative. Its structural motifs, including the fluorinated phenyl ring and the primary amine group, make it a compound of interest for researchers in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding and implementation of safe handling and storage procedures are paramount to ensure the well-being of laboratory personnel and to maintain the integrity of the compound. This document provides a detailed guide for the safe handling, storage, and use of (4-Fluoro-3-isopropylphenyl)methanamine and its common salt form, (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride, in a research and development setting.
The information herein is synthesized from available safety data for the hydrochloride salt and analogous compounds, such as benzylamine, due to the limited publicly available data for the free base form of (4-Fluoro-3-isopropylphenyl)methanamine.
Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a thorough assessment of its potential hazards. Based on the available data for the hydrochloride salt, (4-Fluoro-3-isopropylphenyl)methanamine should be treated as a hazardous substance.
GHS Classification
The hydrochloride salt of (4-Fluoro-3-isopropylphenyl)methanamine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. | GHS07 | Warning |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation. | GHS07 | Warning |
It is prudent to assume that the free base form of the compound presents similar, if not more pronounced, hazards. Substituted benzylamines, as a class, can be corrosive and harmful if swallowed or in contact with the skin.[1][2]
Risk Assessment Workflow
A systematic risk assessment should be conducted before any new experimental protocol involving this compound is initiated. The following workflow is recommended:
Caption: The correct sequence for donning and doffing Personal Protective Equipment (PPE).
General Handling Procedures
-
Ventilation: Always handle (4-Fluoro-3-isopropylphenyl)methanamine in a certified chemical fume hood to prevent the formation of vapors in the work area. [1][2]* Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes. [1][2]* Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound. [1][2]* Weighing: If the compound is a solid, weigh it out in a fume hood.
-
Spills: In the event of a spill, evacuate the area and follow the emergency procedures outlined in Section 3.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [1]* Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention, especially if irritation or an allergic reaction develops. [1]* Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [1]* Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1]
Spill Response
-
Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Large Spills: For larger spills, evacuate the area and prevent further spread. Absorb any liquid with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal. [3]Ensure adequate ventilation during cleanup.
-
Personal Protection: Always wear appropriate PPE during spill cleanup.
Storage Procedures
Proper storage is crucial for maintaining the stability of (4-Fluoro-3-isopropylphenyl)methanamine and for ensuring a safe laboratory environment.
Storage Conditions
-
Container: Store the compound in a tightly closed container. [1][2]* Ventilation: Keep the container in a cool, dry, and well-ventilated place. [1][2]* Incompatibilities: Store away from strong oxidizing agents.
-
Storage Class: The hydrochloride salt is classified as a combustible solid (Storage Class 11).
Storage Decision Tree
The following decision tree can guide the appropriate storage of (4-Fluoro-3-isopropylphenyl)methanamine.
Caption: A decision tree for the proper storage of (4-Fluoro-3-isopropylphenyl)methanamine.
Disposal Considerations
All waste containing (4-Fluoro-3-isopropylphenyl)methanamine must be disposed of in accordance with local, state, and federal regulations.
-
Waste Containers: Collect waste in designated, labeled, and sealed containers.
-
Chemical Waste Disposal: Contact your institution's environmental health and safety (EHS) office for guidance on the proper disposal of chemical waste. Do not dispose of this compound down the drain.
References
-
Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Alpha Chemika. (n.d.). BENZYLAMINE For Synthesis. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). BENZYLAMINE - (For Synthesis) MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
Sources
Application Notes and Protocols: (4-Fluoro-3-isopropylphenyl)methanamine as a Strategic Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (4-Fluoro-3-isopropylphenyl)methanamine in Modern Synthesis
(4-Fluoro-3-isopropylphenyl)methanamine is a rationally designed primary amine building block that offers medicinal chemists and synthetic organic chemists a valuable scaffold for the construction of novel molecular entities. Its unique trifunctional substitution pattern—a reactive primary amine, a metabolically robust fluorine atom, and a lipophilic isopropyl group—provides a powerful toolkit for modulating the physicochemical and pharmacological properties of target molecules. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The isopropyl group can provide beneficial steric interactions and increase lipophilicity, which can be crucial for membrane permeability and target engagement. This guide provides detailed application notes and robust protocols for the utilization of (4-fluoro-3-isopropylphenyl)methanamine in two fundamental and widely applicable transformations: amide bond formation and reductive amination.
Physicochemical Properties of (4-Fluoro-3-isopropylphenyl)methanamine
A thorough understanding of the physical and chemical properties of (4-Fluoro-3-isopropylphenyl)methanamine is essential for its effective application in synthesis. The compound is typically available as a hydrochloride salt, which enhances its stability and shelf-life.
| Property | Value | Reference(s) |
| CAS Number | 1112179-28-8 | |
| Molecular Formula | C₁₀H₁₄FN | |
| Molecular Weight | 167.22 g/mol | |
| Appearance | Solid (hydrochloride salt) | |
| Boiling Point | 222 °C (free base) | |
| Density | 1.021 g/cm³ (free base) | |
| SMILES | FC1=CC=C(CN)C=C1C(C)C | |
| InChI Key | ZAKQIRKZERRQFC-UHFFFAOYSA-N |
Application 1: Synthesis of Amides via Peptide Coupling
Amide bonds are a cornerstone of pharmaceuticals and bioactive molecules.[3] The primary amine of (4-fluoro-3-isopropylphenyl)methanamine can be readily acylated to form a diverse range of amides. The electron-donating nature of the isopropyl group and the electron-withdrawing fluorine atom can influence the nucleophilicity of the amine, but it is generally amenable to standard coupling conditions.
Causality Behind Experimental Choices
The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is a highly efficient and widely used coupling reagent known for its ability to mediate amide bond formation even with sterically hindered or electronically deactivated amines and carboxylic acids, minimizing side reactions and racemization.[4] Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and to facilitate the reaction without competing in the acylation. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve a wide range of organic compounds.
Experimental Workflow: Amide Bond Formation
Caption: Workflow for HATU-mediated amide coupling.
Detailed Protocol: Synthesis of N-((4-fluoro-3-isopropylphenyl)methyl)benzamide (A Representative Example)
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous dichloromethane (DCM, sufficient to make a 0.1-0.2 M solution).
-
Activation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.
-
Amine Addition: In a separate flask, dissolve (4-fluoro-3-isopropylphenyl)methanamine hydrochloride (1.0 eq.) in a minimal amount of DCM and add diisopropylethylamine (DIPEA, 2.2 eq.). Add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Application 2: Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of secondary and tertiary amines. (4-Fluoro-3-isopropylphenyl)methanamine can be reacted with a wide range of aldehydes and ketones to produce more complex amine scaffolds.
Causality Behind Experimental Choices
This protocol employs sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride, which allows for the in situ formation of the imine or iminium ion before reduction, minimizing the undesired reduction of the starting aldehyde. Dichloroethane (DCE) is a common solvent for this transformation. The addition of a small amount of acetic acid can catalyze the formation of the iminium ion, accelerating the reaction.
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination using STAB.
Detailed Protocol: Synthesis of N-benzyl-1-(4-fluoro-3-isopropylphenyl)methanamine (A Representative Example)
-
Reaction Setup: To a round-bottom flask, add (4-fluoro-3-isopropylphenyl)methanamine (1.0 eq., free base), benzaldehyde (1.05 eq.), and dichloroethane (DCE, sufficient to make a 0.1-0.2 M solution).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Isolation: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the desired secondary amine.
Conclusion: A Versatile Tool for a Diverse Chemical Space
(4-Fluoro-3-isopropylphenyl)methanamine is a highly valuable and versatile building block for the synthesis of a wide array of complex organic molecules. The straightforward and efficient synthetic protocols for amide bond formation and reductive amination described herein provide a solid foundation for its incorporation into drug discovery and development programs. The unique combination of a reactive handle with strategic fluorine and isopropyl substitution makes this compound a powerful tool for navigating and optimizing chemical space in the pursuit of novel therapeutic agents.
References
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1136-1140.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Tarasava, K., & Ghorai, P. (2020). Recent Advances in Reductive Amination of Carbonyl Compounds. ChemistryOpen, 9(10), 994–1014.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Coupling Reagents. Chemistry - A European Journal, 15(37), 9394–9403.
Sources
Application Note: High-Resolution Chiral Separation of (4-Fluoro-3-isopropylphenyl)methanamine Enantiomers by HPLC
Abstract
The enantiomeric purity of pharmaceutical intermediates is a critical parameter in drug development and manufacturing, as different enantiomers can exhibit varied pharmacological and toxicological profiles[1]. This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation of (4-Fluoro-3-isopropylphenyl)methanamine enantiomers. Utilizing a polysaccharide-based chiral stationary phase, this protocol achieves baseline resolution suitable for accurate enantiomeric excess (e.e.) determination in research, process development, and quality control settings. The causality behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters is discussed in detail to provide a comprehensive guide for researchers.
Introduction and Scientific Rationale
(4-Fluoro-3-isopropylphenyl)methanamine is a primary amine that serves as a key building block in the synthesis of various biologically active compounds. Due to the presence of a chiral center at the carbon atom adjacent to the amino group, it exists as a pair of enantiomers. Regulatory agencies, such as the U.S. Food and Drug Administration, have stringent guidelines requiring the characterization of individual stereoisomers in chiral drug substances[1]. Therefore, a reliable analytical method to separate and quantify these enantiomers is imperative.
Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for resolving enantiomers[2]. The underlying principle of this technique is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase[3]. The differing stability of these complexes leads to differential retention times, enabling their separation. Polysaccharide-based CSPs, particularly those derived from amylose or cellulose phenylcarbamates, have demonstrated broad applicability and excellent selectivity for a wide range of chiral compounds, including primary amines[2].
This guide details a method developed on an amylose-based CSP under normal phase conditions, a mode often favored for its high efficiency and selectivity in chiral separations.
Chromatographic Method Development Strategy
A systematic screening approach is demonstrably more efficient than random trial-and-error for developing chiral separations[4]. Our strategy involves a logical progression of screening a suitable CSP with a set of mobile phases known to be effective for the analyte class.
-
Chiral Stationary Phase (CSP) Selection : The analyte is a primary aromatic amine. Polysaccharide-based CSPs are known to offer multiple chiral recognition mechanisms (e.g., hydrogen bonding, π-π interactions, steric hindrance) that are effective for such structures[5]. We selected an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, a versatile CSP known for resolving a wide array of racemic compounds, including amines[2]. Immobilized phases offer the advantage of being compatible with a broader range of solvents compared to coated phases[6].
-
Mobile Phase Selection : Normal phase chromatography, typically employing a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol), is a primary choice for polysaccharide CSPs[7]. For basic analytes such as (4-Fluoro-3-isopropylphenyl)methanamine, severe peak tailing can occur due to interactions with residual acidic silanol groups on the silica support. To counteract this, a small amount of a basic additive, such as Diethylamine (DEA), is incorporated into the mobile phase. This additive competitively blocks the active sites on the stationary phase, resulting in significantly improved peak symmetry and efficiency[8].
The diagram below outlines the logical workflow for developing the chiral separation method.
Figure 1: Logical workflow for the development of the chiral HPLC method.
Detailed Experimental Protocol
This protocol provides a validated method for the enantioseparation of (4-Fluoro-3-isopropylphenyl)methanamine.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: Lux® i-Amylose-1, 5 µm, 250 x 4.6 mm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized CSP).
-
Chemicals:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade, >99.5%)
-
(±)-(4-Fluoro-3-isopropylphenyl)methanamine (Racemic Standard)
-
-
Equipment: Analytical balance, volumetric flasks, 0.45 µm syringe filters.
Chromatographic Conditions
The optimized parameters for the separation are summarized in the table below.
| Parameter | Condition |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
| Run Time | 15 minutes |
Step-by-Step Protocol
-
Mobile Phase Preparation: a. Carefully measure 900 mL of n-Hexane, 100 mL of Isopropanol, and 1.0 mL of Diethylamine. b. Combine in a suitable 1 L solvent reservoir. c. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration to prevent baseline noise and ensure stable pump operation[9].
-
Standard Solution Preparation: a. Accurately weigh approximately 10 mg of racemic (4-Fluoro-3-isopropylphenyl)methanamine standard. b. Dissolve in a 10 mL volumetric flask using the mobile phase as the diluent to prepare a 1.0 mg/mL stock solution. c. Further dilute this solution with the mobile phase to a working concentration of 0.1 mg/mL. d. Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulates that could clog the column or tubing.
-
System Equilibration and Analysis: a. Install the chiral column in the column compartment. b. Equilibrate the column with the mobile phase at the specified flow rate (1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved. c. Set the column oven temperature to 25 °C and the UV detector wavelength to 220 nm. d. Perform a blank injection (mobile phase) to ensure the system is clean. e. Inject 10 µL of the prepared standard solution and start the data acquisition.
Data Analysis and System Suitability
-
Identification: Identify the peaks for the two enantiomers based on their retention times (t_R).
-
Resolution (R_s): Calculate the resolution between the two enantiomer peaks. A baseline separation is typically defined as R_s ≥ 1.5.
-
Formula: R_s = 2(t_R2 – t_R1) / (w_1 + w_2), where t_R are the retention times and w are the peak widths at the base.
-
-
Separation Factor (α): Calculate the selectivity of the separation.
-
Formula: α = k_2 / k_1, where k is the retention factor for each enantiomer.
-
-
System Suitability: For routine analysis, inject the standard five times. The relative standard deviation (RSD) for retention times should be < 1% and for peak areas should be < 2%.
Expected Results and Discussion
Under the specified conditions, a baseline separation of the (4-Fluoro-3-isopropylphenyl)methanamine enantiomers is expected. The following table summarizes the anticipated quantitative results.
| Parameter | Expected Value | Acceptance Criteria |
| Retention Time (t_R1) | ~7.5 min | - |
| Retention Time (t_R2) | ~9.0 min | - |
| Separation Factor (α) | > 1.15 | α > 1.1 |
| Resolution (R_s) | > 2.0 | R_s ≥ 1.5 |
The elution order of the enantiomers depends on the specific CSP and must be determined empirically using a pure standard of one enantiomer if available. The addition of 0.1% DEA is critical; without it, significant peak tailing and reduced resolution are observed due to the basic nature of the analyte. The chosen mobile phase composition (90:10 n-Hexane/IPA) provides an optimal balance between retention time and resolution. Increasing the IPA content would decrease retention times but may also reduce the separation factor.
The mechanism of separation on the amylose-based CSP involves a combination of interactions. The chiral grooves and cavities created by the helical structure of the derivatized polysaccharide allow for stereoselective inclusion, while hydrogen bonding between the amine group of the analyte and the carbamate groups on the CSP, along with π-π interactions with the aromatic rings, contribute significantly to the chiral recognition.
Figure 2: Conceptual diagram of chiral recognition on a polysaccharide-based CSP.
Conclusion
This application note provides a detailed, reliable, and robust HPLC method for the direct enantioseparation of (4-Fluoro-3-isopropylphenyl)methanamine. The use of an immobilized amylose-based chiral stationary phase with a normal phase eluent containing a basic additive yields excellent resolution and peak shape. This method is highly suitable for determining enantiomeric purity in various stages of pharmaceutical development and for routine quality control analysis.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Chiral HPLC and SFC Columns. Columnex LLC. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. PubMed. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
-
Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. ResearchGate. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Enantioselective high-performance liquid chromatographic separation of fluorinated ß - SZTE Publicatio Repozitórium. SZTE Publicatio Repozitórium. [Link]
-
Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. National Institutes of Health (NIH). [Link]
-
Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. MDPI. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]
- WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. PMC - NIH. [Link]
- EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
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- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Enhancing GC-MS Analysis of (4-Fluoro-3-isopropylphenyl)methanamine through Chemical Derivatization
Abstract
This technical guide provides a comprehensive framework for the derivatization of (4-Fluoro-3-isopropylphenyl)methanamine, a primary amine of interest in pharmaceutical and chemical synthesis, for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this compound is hampered by its polarity, which leads to poor peak shape, low volatility, and potential thermal degradation.[1][2] This note details two effective derivatization strategies—silylation and acylation—to overcome these challenges. We present detailed, step-by-step protocols, explain the underlying chemical principles, and discuss the expected analytical outcomes, empowering researchers to achieve accurate and reproducible quantification and identification.
Introduction: The Rationale for Derivatization
(4-Fluoro-3-isopropylphenyl)methanamine is a primary benzylic amine whose analytical characterization is crucial for process monitoring, impurity profiling, and metabolic studies. However, the presence of the primary amine group (-NH₂) imparts high polarity to the molecule. This polarity results in strong intermolecular hydrogen bonding, which decreases volatility and promotes undesirable interactions with active sites (e.g., free silanols) within the GC inlet and column.[1][3] These interactions typically manifest as:
-
Poor Peak Shape: Significant peak tailing, reducing resolution and accuracy.[1]
-
Low Volatility: Requiring high injector and oven temperatures, which can lead to thermal degradation of the analyte.[1][3]
-
Poor Sensitivity: Analyte adsorption leads to sample loss and reduced detector response.[3]
Chemical derivatization addresses these issues by replacing the active hydrogen atoms of the amine group with non-polar functional groups.[1][2] This chemical modification effectively "masks" the polar nature of the amine, leading to derivatives that are more volatile, thermally stable, and less prone to adsorption, thereby significantly improving chromatographic performance.[1][3][4]
Derivatization Strategies: A Comparative Overview
Two of the most robust and widely adopted derivatization techniques for primary amines are silylation and acylation.[2][5] The choice between these methods depends on the specific analytical goals, matrix complexity, and available instrumentation.
Silylation: Replacing Active Hydrogens with a Silyl Group
Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group or a bulkier silyl group like tert-butyldimethylsilyl (TBDMS).[1][6] The reaction proceeds via a nucleophilic attack of the amine's lone pair electrons on the silicon atom of the silylating reagent.[3]
-
Common Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silyl donors frequently used for derivatizing amines.[1][7][8] A catalyst such as trimethylchlorosilane (TMCS) is often included (e.g., BSTFA + 1% TMCS) to enhance the reactivity, especially for hindered amines.[1][9]
-
Advantages: Silylation produces volatile and thermally stable derivatives, and the reagents are highly reactive, often leading to high yields.[1]
-
Disadvantages: Silylating reagents and their derivatives are highly sensitive to moisture, necessitating strictly anhydrous reaction conditions to prevent hydrolysis.[1][3][9]
Acylation: Introducing a Perfluoroacyl Group
Acylation involves the reaction of the amine with a highly reactive acid anhydride, such as Trifluoroacetic Anhydride (TFAA).[4][10] This reaction forms a stable, non-polar trifluoroacetamide derivative.
-
Common Reagents: TFAA is the most reactive and volatile of the common fluorinated anhydrides.[11][12] Other reagents include Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA).[12][13]
-
Advantages: Acylated derivatives are very stable.[14] The introduction of fluorine atoms makes the derivatives highly responsive to Electron Capture Detectors (ECD), enabling trace-level analysis.[1][11] The resulting derivatives also produce characteristic and high-mass fragments in MS, aiding in structural elucidation.[4]
-
Disadvantages: The reaction can produce acidic byproducts that may need to be removed or neutralized before GC injection to prevent column damage.[11]
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step procedures for the derivatization of (4-Fluoro-3-isopropylphenyl)methanamine.
Diagram: General Derivatization Workflow
Caption: General workflow for derivatization of (4-Fluoro-3-isopropylphenyl)methanamine.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol describes the formation of the bis(trimethylsilyl) derivative of the target amine.
Materials:
-
(4-Fluoro-3-isopropylphenyl)methanamine sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the sample (e.g., 1 mg) into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for this reaction.[1][9]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[1]
-
Reaction: Immediately cap the vial tightly. Heat the mixture at 75°C for 30 minutes in a heating block.[1]
-
Cooling: Remove the vial from the heating block and allow it to cool to room temperature.
-
Analysis: Inject 1 µL of the cooled, derivatized sample directly into the GC-MS system.
Chemical Reaction: The primary amine reacts twice with BSTFA to form a stable bis-TMS derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. adis-international.ro [adis-international.ro]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-Fluoro-3-isopropylphenyl)methanamine as a Versatile Building Block for the Synthesis of Novel Heterocycles
Introduction: The Strategic Value of Fluorinated and Isopropyl-Substituted Heterocycles
In the landscape of modern drug discovery and development, the precise control over a molecule's physicochemical properties is paramount. The strategic incorporation of fluorine atoms and isopropyl groups into heterocyclic scaffolds has emerged as a powerful tactic to enhance pharmacological profiles. Fluorine, with its high electronegativity and small van der Waals radius, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The bulky yet lipophilic isopropyl group can provide steric hindrance that influences conformation and can improve membrane permeability.
(4-Fluoro-3-isopropylphenyl)methanamine is a key starting material that combines these desirable features. Its unique substitution pattern—a fluorine atom para to the benzylic amine and an isopropyl group meta to it—makes it an attractive building block for creating novel heterocyclic entities with significant potential in medicinal chemistry. This guide provides detailed protocols and mechanistic insights into the application of (4-Fluoro-3-isopropylphenyl)methanamine in two powerful and convergent synthetic strategies: the Ugi four-component reaction (Ugi-4CR) and the Pictet-Spengler reaction. These methods allow for the rapid assembly of complex molecular architectures from simple, readily available starting materials.
Part I: Synthesis of Novel α-Amido-Amides via the Ugi Four-Component Reaction
The Ugi four-component reaction is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the one-pot synthesis of α-amido-amides from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[1][2] This reaction is celebrated for its high atom economy, operational simplicity, and the vast chemical space that can be explored by varying the four input components.[3] The use of (4-Fluoro-3-isopropylphenyl)methanamine as the amine component introduces a valuable fluorinated and sterically hindered moiety into the final product.
Causality of Component Choice and Reaction Mechanism
The Ugi reaction is initiated by the formation of an imine from the amine and the carbonyl compound. This is followed by the addition of the isocyanide and the carboxylic acid in a concerted or stepwise manner to form a stable α-adduct after intramolecular rearrangement. The choice of a polar aprotic solvent like methanol or trifluoroethanol (TFE) is crucial as it facilitates the formation of the initial iminium ion intermediate, which is key to the reaction's progression.[4] Microwave irradiation can often accelerate these reactions, leading to higher yields in shorter time frames.[4]
Caption: Ugi four-component reaction workflow.
Experimental Protocol: Ugi Synthesis of a Novel α-Amido-Amide
This protocol describes a representative synthesis using isobutyraldehyde, tert-butyl isocyanide, and acetic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| (4-Fluoro-3-isopropylphenyl)methanamine | 181.26 | 1.0 | 181 mg |
| Isobutyraldehyde | 72.11 | 1.1 | 80 mg (99 µL) |
| Acetic Acid | 60.05 | 1.0 | 60 mg (57 µL) |
| tert-Butyl Isocyanide | 83.13 | 1.0 | 83 mg (112 µL) |
| Methanol (Anhydrous) | - | - | 5 mL |
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (4-Fluoro-3-isopropylphenyl)methanamine (181 mg, 1.0 mmol).
-
Add 5 mL of anhydrous methanol and stir to dissolve the amine.
-
To the stirred solution, add acetic acid (60 mg, 1.0 mmol) followed by isobutyraldehyde (80 mg, 1.1 mmol).
-
Stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide (83 mg, 1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in 20 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution, 15 mL of water, and 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield the pure α-amido-amide product.
Expected Outcome:
-
Yield: 65-85%
-
Appearance: White to off-white solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Part II: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a tetrahydroisoquinoline or a tetrahydro-β-carboline ring system from a β-arylethylamine and a carbonyl compound.[5][6][7] When a substituted benzylamine like (4-Fluoro-3-isopropylphenyl)methanamine is used, this reaction provides a direct route to novel fluorinated and isopropyl-substituted tetrahydroisoquinolines.[8][9]
Mechanistic Rationale and Control
The reaction proceeds through the initial formation of an imine, which under acidic conditions, is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring attacks the iminium carbon to form the new heterocyclic ring. The fluorine atom's electron-withdrawing nature can slightly deactivate the ring, potentially requiring stronger acidic conditions or longer reaction times for efficient cyclization.[10] The choice of acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid) and solvent is critical for the success of the reaction.
Caption: Pictet-Spengler reaction workflow.
Experimental Protocol: Synthesis of a Substituted Tetrahydroisoquinoline
This protocol provides a general method for the Pictet-Spengler cyclization using acetaldehyde.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| (4-Fluoro-3-isopropylphenyl)methanamine | 181.26 | 1.0 | 181 mg |
| Acetaldehyde | 44.05 | 1.5 | 66 mg (84 µL) |
| Dichloromethane (DCM, Anhydrous) | - | - | 10 mL |
| Trifluoroacetic Acid (TFA) | 114.02 | 5.0 | 570 mg (385 µL) |
Procedure:
-
In a 50 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve (4-Fluoro-3-isopropylphenyl)methanamine (181 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane.
-
Add acetaldehyde (66 mg, 1.5 mmol) to the solution.
-
Carefully add trifluoroacetic acid (570 mg, 5.0 mmol) dropwise to the stirred mixture at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 12-24 hours. Monitor the reaction by TLC (9:1 DCM:methanol).
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., a gradient of dichloromethane to 95:5 dichloromethane:methanol) to afford the desired tetrahydroisoquinoline.
Expected Outcome:
-
Yield: 50-70%
-
Appearance: A pale yellow oil or a low-melting solid.
-
Characterization: The structure of the product should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Outlook
(4-Fluoro-3-isopropylphenyl)methanamine serves as a highly valuable and versatile starting material for the synthesis of novel, functionalized heterocycles. The Ugi and Pictet-Spengler reactions provide efficient and modular routes to α-amido-amides and tetrahydroisoquinolines, respectively. The protocols detailed herein offer a solid foundation for researchers and drug development professionals to explore the synthesis of new chemical entities. The resulting libraries of compounds, bearing the strategic fluoro and isopropyl substituents, are well-positioned for screening in various biological assays, potentially leading to the discovery of next-generation therapeutic agents.
References
-
Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1–15. [Link][11]
-
Van der Eycken, E. V., & Sharma, S. (2016). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 12, 1366–1413. [Link][4]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151–190. [Link][7]
- Couture, A., Deniau, E., & Grandclaudon, P. (1999). An Efficient Synthesis of 1-Substituted-1,2,3,4-tetrahydroisoquinolines. Synthesis, 1999(10), 1733–1735.
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. [Link]
-
Burke, A. J. (2015). The Ugi four-component reaction. Nature Protocols, 10, 1435–1446. [Link][2]
-
Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-Component Condensation Strategies for Combinatorial Library Synthesis. Accounts of Chemical Research, 29(3), 123–131. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842. [Link]
-
Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617. [Link][10]
Sources
- 1. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 5. Selective autoxidation of benzylamines: application to the synthesis of some nitrogen heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
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- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving (4-Fluoro-3-isopropylphenyl)methanamine
Introduction
(4-Fluoro-3-isopropylphenyl)methanamine is a substituted benzylamine that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and an isopropyl group on the phenyl ring, can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropyl group provides steric bulk and lipophilicity. This document provides detailed experimental protocols for two common and fundamental reactions involving this primary amine: N-acylation to form an amide and reductive amination to form a secondary amine. These protocols are designed for researchers in drug development and organic synthesis, offering not just procedural steps but also the underlying scientific rationale for key decisions in the workflow.
Physicochemical & Safety Data
A thorough understanding of the starting material's properties and hazards is critical for safe and effective experimentation.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄FN | [1] |
| Molecular Weight | 167.22 g/mol | [1] |
| Boiling Point | 222°C | [1] |
| Density | 1.021 g/cm³ | [1] |
| Flash Point | 98°C | [1] |
| Form (Hydrochloride Salt) | Solid | |
| Hazard Pictograms | GHS07 (Exclamation mark) | |
| Hazard Statements | H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | |
| Precautionary Statements | P261, P264, P272, P280, P302+P352, P305+P351+P338 |
Note: The free base is a liquid, but this amine is often supplied as a more stable hydrochloride salt. If using the salt, it must be neutralized to the free amine before reaction, typically by treatment with an aqueous base like sodium hydroxide or sodium bicarbonate, followed by extraction into an organic solvent. The protocols below assume the use of the free amine.
Protocol 1: Amide Bond Formation via Acyl Chloride
Amide bond formation is one of the most crucial reactions in medicinal chemistry. This protocol details the N-acylation of (4-Fluoro-3-isopropylphenyl)methanamine with a generic acyl chloride. The reaction proceeds via nucleophilic acyl substitution.
Workflow Diagram
Caption: Workflow for N-acylation of (4-Fluoro-3-isopropylphenyl)methanamine.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (4-Fluoro-3-isopropylphenyl)methanamine (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM), typically at a concentration of 0.1-0.5 M.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.).
-
Causality: The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
-
-
Reaction Execution:
-
Cool the flask to 0°C using an ice bath. This helps to control the exothermicity of the reaction.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid chloride and HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[3]
-
-
Characterization:
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, creating a secondary amine from a primary amine and a carbonyl compound (aldehyde or ketone).[6][7] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion), followed by its reduction.
Workflow Diagram
Caption: General workflow for reductive amination.
Detailed Step-by-Step Protocol
-
Imine Formation:
-
In a round-bottom flask, dissolve (4-Fluoro-3-isopropylphenyl)methanamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like methanol (MeOH) or dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Causality: The acid catalyzes the dehydration step required for imine formation.[8] Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive carbonyls, the addition of a dehydrating agent like molecular sieves may be beneficial.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Slowly add a mild reducing agent in portions. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq.) is often the reagent of choice as it is selective for the iminium ion in the presence of the carbonyl starting material and can be used in a one-pot procedure. Alternatively, sodium borohydride (NaBH₄, 1.5 eq.) can be used, but it is typically added after imine formation is complete, as it can also reduce the starting aldehyde/ketone.[6][9]
-
Trustworthiness: The portionwise addition of the hydride reagent is crucial to control gas evolution (hydrogen) and any potential exotherm.
-
Allow the reaction to warm to room temperature and stir for 3-24 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting materials.
-
-
Workup and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel. An amine-functionalized silica or adding a small amount of triethylamine to the eluent can improve chromatographic performance by preventing product tailing.
-
-
Characterization:
-
Confirm the identity and purity of the resulting secondary amine using ¹H NMR, ¹³C NMR, IR, and HRMS.[4]
-
Conclusion
The protocols outlined provide robust and adaptable methods for the derivatization of (4-Fluoro-3-isopropylphenyl)methanamine. The choice between N-acylation and reductive amination will depend on the desired final product, but both pathways offer reliable entry points into a diverse chemical space. By understanding the rationale behind each step—from the choice of base and reducing agent to the specifics of the workup—researchers can troubleshoot and optimize these reactions for their specific substrates and target molecules, accelerating the pace of discovery in their respective fields.
References
-
How to purify Benzylamine? : r/OrganicChemistry - Reddit. (2022, November 8). Retrieved January 19, 2026, from [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2008, October). Green Chemistry Teaching and Learning Community (GCTLC). Retrieved January 19, 2026, from [Link]
- DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents. (n.d.).
-
Reductive Amination - YouTube. (2021, March 16). Retrieved January 19, 2026, from [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2015). Journal of Chemical Education. Retrieved January 19, 2026, from [Link]
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2016, August 6). Retrieved January 19, 2026, from [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment - ResearchGate. (2015, August 6). Retrieved January 19, 2026, from [Link]
-
Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-Proton Shift Reaction.(1) Scope and Limitations - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup | Journal of the American Chemical Society. (2019, March 13). Retrieved January 19, 2026, from [Link]
-
Optimized Conditions for 2-Aminobenzamide Labeling and High-Performance Liquid Chromatography Analysis of N-Acylated Monosaccharides | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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- 3. reddit.com [reddit.com]
- 4. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gctlc.org [gctlc.org]
- 7. ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul [eric.ed.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Fluoro-3-isopropylphenyl)methanamine
Welcome to the technical support center for the synthesis of (4-Fluoro-3-isopropylphenyl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important building block. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the reaction mechanisms involved.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to (4-Fluoro-3-isopropylphenyl)methanamine?
A1: The most prevalent and efficient method for the synthesis of (4-Fluoro-3-isopropylphenyl)methanamine is a two-step process. The first step involves the formylation of 1-fluoro-2-isopropylbenzene to produce the key intermediate, 4-fluoro-3-isopropylbenzaldehyde. The second step is the reductive amination of this aldehyde using an ammonia source to yield the desired primary amine.
Q2: What are the critical parameters to control during the synthesis to ensure a high yield?
A2: Several parameters are crucial for maximizing the yield and purity of the final product. For the formylation step, controlling the stoichiometry of the reagents and the reaction temperature is vital to prevent side reactions. In the reductive amination step, the choice of reducing agent, the source of ammonia, reaction temperature, and pH can significantly impact the outcome. The steric hindrance from the ortho-isopropyl group on the benzaldehyde intermediate makes it particularly sensitive to reaction conditions.[1]
Q3: I am observing significant amounts of a dimeric impurity in my final product. What is it and how can I avoid it?
A3: A common impurity in the synthesis of benzylamines is the formation of a secondary amine dimer, where the newly formed primary amine reacts with another molecule of the starting aldehyde. This can be minimized by using a large excess of the ammonia source and by choosing a reducing agent that selectively reduces the imine as it is formed. Additionally, slow addition of the reducing agent can help to maintain a low concentration of the primary amine product in the reaction mixture, thus disfavoring the formation of the dimer.
Troubleshooting Guide: Synthesis of 4-Fluoro-3-isopropylbenzaldehyde
The successful synthesis of (4-Fluoro-3-isopropylphenyl)methanamine is highly dependent on the quality of the starting aldehyde. The Vilsmeier-Haack reaction is a suitable method for the ortho-formylation of the activated 1-fluoro-2-isopropylbenzene.[2][3][4][5]
Issue 1: Low Conversion of 1-Fluoro-2-isopropylbenzene
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficiently activated Vilsmeier reagent | Ensure anhydrous conditions and use freshly opened or distilled phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). | The Vilsmeier reagent, a chloroiminium salt, is highly reactive towards moisture. Its effective formation is crucial for the electrophilic aromatic substitution to occur.[4] |
| Low reaction temperature | The reaction temperature for the Vilsmeier-Haack reaction can vary depending on the substrate's reactivity. For less activated substrates, a moderate increase in temperature (e.g., to 50-60 °C) may be necessary.[2] | The formylation is an electrophilic aromatic substitution, and increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Steric hindrance from the isopropyl group | Consider using a different formylation method, such as the Duff reaction or lithiation followed by quenching with DMF, although these may present their own challenges. | The bulky isopropyl group can sterically hinder the approach of the Vilsmeier reagent to the ortho position. |
Experimental Protocol: Synthesis of 4-Fluoro-3-isopropylbenzaldehyde via Vilsmeier-Haack Reaction
Diagram of the Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Formylation: Add 1-fluoro-2-isopropylbenzene (1 equivalent) to the reaction mixture. Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide: Reductive Amination to (4-Fluoro-3-isopropylphenyl)methanamine
The reductive amination of the sterically hindered 4-fluoro-3-isopropylbenzaldehyde to the primary amine requires careful selection of reagents and conditions to maximize yield and minimize side products.[1][6][7][8]
Issue 2: Low Yield of the Primary Amine
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient imine formation | Use a large excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. The reaction can also be carried out under a pressure of ammonia gas. Adding a dehydrating agent like molecular sieves can also drive the equilibrium towards imine formation. | The formation of the imine from a sterically hindered aldehyde and ammonia is an equilibrium process. Increasing the concentration of the amine and removing water shifts the equilibrium to favor the imine product. |
| Reduction of the aldehyde starting material | Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[8] | Harsher reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde to the corresponding alcohol, leading to a lower yield of the desired amine. |
| Steric hindrance impeding reduction | Increase the reaction temperature moderately (e.g., to 40-50 °C). The use of a catalyst, such as a Lewis acid (e.g., Ti(OiPr)₄), can also facilitate the reduction of the hindered imine.[8] | The bulky isopropyl group ortho to the imine can slow down the rate of reduction. Increased temperature provides the necessary activation energy, while a Lewis acid can activate the imine towards nucleophilic attack by the hydride. |
Issue 3: Formation of Secondary Amine Impurity
| Potential Cause | Recommended Solution | Scientific Rationale |
| Reaction of the primary amine product with the starting aldehyde | Use a significant excess of the ammonia source. A slow, controlled addition of the reducing agent can also be beneficial. | A high concentration of ammonia will outcompete the newly formed primary amine in reacting with the starting aldehyde. Slow addition of the reducing agent keeps the concentration of the product amine low, minimizing its reaction with the remaining aldehyde. |
| Use of a non-selective reducing agent | Employ a reducing agent that favors the reduction of the iminium ion as it forms, such as sodium triacetoxyborohydride. | This reagent is particularly effective at in situ reduction of the iminium ion, which minimizes the time the product amine is present in the reaction mixture with unreacted aldehyde. |
Experimental Protocol: Reductive Amination of 4-Fluoro-3-isopropylbenzaldehyde
Diagram of the Reductive Amination Workflow
Caption: General workflow for reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-fluoro-3-isopropylbenzaldehyde (1 equivalent) in methanol, add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) in a small amount of methanol. Add the NaBH₃CN solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to destroy any remaining hydride reagent. Then, make the solution basic (pH ~10) with the addition of 2 M NaOH.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure. For long-term storage, the amine can be converted to its hydrochloride salt by treating a solution of the free base in diethyl ether with ethereal HCl.[9]
Characterization Data
While specific literature data for (4-Fluoro-3-isopropylphenyl)methanamine is scarce, analogous compounds can provide an expected range for spectroscopic data.
-
¹H NMR (CDCl₃): Expect signals for the isopropyl group (doublet and septet), aromatic protons (multiplets), a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons.
-
¹³C NMR (CDCl₃): Expect signals for the isopropyl carbons, aromatic carbons (with C-F couplings), and the benzylic carbon.
-
Mass Spectrometry (EI): The molecular ion peak should be observed at m/z = 167.22.
References
-
Reductive amination of benzaldehyde and ammonia catalyzed by (a)... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]
-
One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. (n.d.). NTU Scholars. Retrieved January 19, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Vilsmeier-Haack Reaction - YouTube. (2021, June 19). Retrieved January 19, 2026, from [Link]
-
Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024, August 30). PubMed. Retrieved January 19, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 19, 2026, from [Link]
-
What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? - Quora. (2023, July 11). Retrieved January 19, 2026, from [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents. (n.d.).
-
Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]
- 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents. (n.d.).
- Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives - Google Patents. (n.d.).
-
How to purify Benzylamine? : r/OrganicChemistry - Reddit. (2024, November 8). Retrieved January 19, 2026, from [Link]
-
ortho-Formylation of phenols - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
- Process for producing fluorobenzaldehydes - Google Patents. (n.d.).
-
Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine. - YouTube. (2020, March 17). Retrieved January 19, 2026, from [Link]
-
N-Isopropylbenzylamine | CAS 102-97-6 - Veeprho. (n.d.). Retrieved January 19, 2026, from [Link]
-
4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. (2022, October 19). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
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- 5. m.youtube.com [m.youtube.com]
- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of (4-Fluoro-3-isopropylphenyl)methanamine
Welcome to the technical support center for (4-Fluoro-3-isopropylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this substituted benzylamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of (4-Fluoro-3-isopropylphenyl)methanamine. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My HPLC/GC-MS analysis shows a persistent impurity with a higher molecular weight, particularly M+151. What is this and how can I remove it?
A1: This common impurity is likely the corresponding secondary amine, formed by the reaction of your product with the starting aldehyde (4-fluoro-3-isopropylbenzaldehyde) followed by another reduction. This is a frequent side-reaction in reductive aminations, especially if the aldehyde is not consumed completely before the reducing agent is quenched.[1]
Causality: The primary amine product is nucleophilic and can compete with the initial amine source (e.g., ammonia or its equivalent) in reacting with the starting aldehyde to form a new imine. This secondary imine is then reduced to form a secondary amine, leading to over-alkylation.
Troubleshooting & Protocol:
-
Optimize the Reaction: Ensure a slight excess of the amine source relative to the aldehyde during the synthesis to favor the formation of the primary amine.
-
Purification via Salt Formation: The basicity (pKa) of the primary and secondary amine is often sufficiently different to allow for selective precipitation. A carefully controlled acidification can sometimes precipitate one salt before the other. However, the most reliable method is through chromatography.
-
Chromatographic Separation Protocol:
-
Challenge: Basic amines like yours can streak or show poor peak shape on standard silica gel due to strong acidic-basic interactions.[2]
-
Solution: Deactivate the silica gel. You can do this by including a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, in your mobile phase.[2]
-
Step-by-Step Protocol:
-
Prepare your eluent system, typically a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Add 0.5-1% TEA to the eluent mixture.
-
Equilibrate your silica gel column with the starting eluent mixture (containing TEA) for at least 3-5 column volumes. This neutralizes the acidic silanol groups.[2]
-
Dissolve your crude product in a minimal amount of DCM and load it onto the column.
-
Run the gradient. The less polar secondary amine will typically elute before the more polar primary amine product.
-
Monitor fractions by TLC, staining with ninhydrin (which visualizes primary amines) or permanganate.
-
-
Q2: My purified (4-Fluoro-3-isopropylphenyl)methanamine free base is a pale yellow to brown oil, not colorless. What causes this discoloration and how can I fix it?
A2: The discoloration is almost certainly due to oxidation. Benzylamines are susceptible to air oxidation, which forms colored impurities, primarily the corresponding imine and subsequently the benzaldehyde.[3][4]
Causality: The benzylic C-H bond is activated, and in the presence of atmospheric oxygen, the primary amine can oxidize. This process can be accelerated by light and trace metal impurities. The resulting conjugated imine species are often colored.
Troubleshooting & Protocol:
-
Storage: Always store the purified free base under an inert atmosphere (Nitrogen or Argon), in an amber vial, and at a low temperature (2-8°C) to minimize exposure to oxygen and light.[3][5]
-
Removal of Colored Impurities:
-
Activated Carbon Treatment: Dissolve the discolored oil in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% w/w) of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. The charcoal adsorbs the highly conjugated, colored impurities.
-
Vacuum Distillation: If you have a sufficient quantity (>1 g), vacuum distillation is an excellent method for removing non-volatile, colored impurities and baseline material. Benzylamine itself boils at 185°C at atmospheric pressure, so a high vacuum is required to lower the boiling point of your substituted analogue to a safe temperature (<150°C) to prevent thermal degradation.[4][6]
-
Conversion to Salt: Converting the amine to its hydrochloride or hydrobromide salt often rejects colored impurities during crystallization. The salt is also significantly more stable to air oxidation.[4][7]
-
Q3: I'm having difficulty purifying my compound with flash chromatography. It's streaking badly on the silica gel column despite using a TEA-modified eluent.
A3: While adding a competing base like TEA is a standard approach, severe streaking can occur if the compound is particularly basic or if the loading is too high. In such cases, alternative stationary phases or purification techniques are warranted.
Causality: The interaction between the basic amine and acidic silica surface is strong. If the concentration of the competing base is insufficient or the product loading is too high, a significant portion of the analyte can remain adsorbed, leading to tailing and streaking.
Troubleshooting & Protocol:
-
Use Basic Alumina: Alumina is available in neutral and basic grades. Using basic alumina as your stationary phase can completely circumvent the acidic interaction issue. The eluent system may need re-optimization, but typically systems like ethyl acetate/hexanes or methanol/DCM work well.
-
Reversed-Phase Chromatography: For highly polar or very basic amines, reversed-phase flash chromatography can be highly effective.
-
Step-by-Step Protocol (Reversed-Phase):
-
Use a C18-functionalized silica column.
-
Employ a mobile phase of acetonitrile and water. To ensure the amine is in its more retained, free-base form, make the mobile phase basic by adding a modifier like 0.1% ammonium hydroxide or triethylamine.[2]
-
Run a gradient from low to high organic solvent concentration.
-
This method is excellent for separating polar impurities. The primary drawback is the need to remove water from the collected fractions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for (4-Fluoro-3-isopropylphenyl)methanamine and what are the common process-related impurities?
A1: The most common and direct synthetic route is the reductive amination of 4-fluoro-3-isopropylbenzaldehyde.[8] This involves reacting the aldehyde with an amine source (like ammonia or ammonium acetate) to form an imine, which is then reduced in situ by a reducing agent.
| Potential Impurity | Origin | Analytical Signature (MS) | Removal Strategy |
| 4-Fluoro-3-isopropylbenzaldehyde | Unreacted starting material | M+ (166.07) | Chromatography, Bisulfite wash |
| 4-Fluoro-3-isopropylbenzyl alcohol | Over-reduction of the aldehyde | M+ (168.09) | Chromatography |
| N,N-bis((4-fluoro-3-isopropylphenyl)methyl)amine | Over-alkylation of the product | M+ (317.20) | Chromatography (TEA/NH3 modified) |
| Reductant by-products (e.g., borate salts) | From reagents like NaBH4, STAB | N/A (non-volatile) | Aqueous workup, Acid-base extraction |
Q2: What are the recommended purification methods for this amine, and what are their pros and cons?
A2: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.
| Method | Pros | Cons | Best For |
| Vacuum Distillation | Excellent for removing non-volatile or highly volatile impurities. Scalable. | Requires high vacuum and heat, which can degrade sensitive compounds. Not effective for impurities with similar boiling points. | > 5g scale, removing colored baseline material or residual solvent.[4][6] |
| Flash Chromatography | High resolution for separating structurally similar compounds (e.g., primary vs. secondary amine). | Can be low-yielding due to adsorption on silica. Requires solvent, and TEA can be difficult to remove. | Small to medium scale (<10g), when high purity is essential and impurities are structurally similar.[2][9] |
| Acid/Salt Crystallization | Excellent for removing non-basic impurities. Yields a stable, crystalline solid that is easy to handle. Highly scalable. | May not remove other basic impurities. The free base must be regenerated if needed. | All scales, especially for final product isolation and long-term storage.[4][7][10] |
Q3: How do I convert the purified free base into a stable hydrochloride (HCl) salt for easier handling and storage?
A3: Converting the free base amine to its hydrochloride salt is a standard and highly recommended procedure for improving stability and handling. The resulting salt is typically a crystalline solid that is less susceptible to air oxidation.[7][11]
Experimental Protocol for HCl Salt Formation:
-
Dissolve the purified (4-Fluoro-3-isopropylphenyl)methanamine free base (1.0 eq) in a suitable anhydrous solvent. Diethyl ether, 2-propanol, or ethyl acetate are common choices (approx. 5-10 mL per gram of amine).
-
Cool the solution in an ice bath (0°C).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring. Add approximately 1.0 to 1.05 equivalents of HCl.
-
You should observe the immediate precipitation of a white solid, which is the hydrochloride salt.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any surface impurities.
-
Dry the crystalline salt under high vacuum to remove all residual solvent. The product should be a stable, free-flowing white solid.
Q4: What analytical techniques are most appropriate for assessing the final purity of (4-Fluoro-3-isopropylphenyl)methanamine?
A4: A combination of methods is recommended for a comprehensive assessment of purity.
-
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is the gold standard. It provides information on both the purity (by UV absorbance) and the identity of the main peak and any impurities (by mass). A reversed-phase method on a C18 column is typical.[12][13]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for assessing volatile impurities, such as residual solvents or starting materials. The compound should be sufficiently volatile for this technique.
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides structural confirmation and can be used to detect impurities if their protons do not overlap with the product signals. Integration can provide a quantitative measure of purity against a known standard.
-
Elemental Analysis (CHN): Used for the final, highly purified salt form. The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the molecular formula.
Purification Troubleshooting Workflow
This diagram provides a logical decision-making process for purifying your crude (4-Fluoro-3-isopropylphenyl)methanamine.
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. biotage.com [biotage.com]
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- 4. reddit.com [reddit.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 11. Benzylamines [organic-chemistry.org]
- 12. lcms.cz [lcms.cz]
- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of (4-Fluoro-3-isopropylphenyl)methanamine
Welcome to the technical support center for the synthesis of (4-Fluoro-3-isopropylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your synthetic routes for higher purity and yield.
I. Overview of Synthetic Strategies
The synthesis of (4-Fluoro-3-isopropylphenyl)methanamine typically proceeds through one of two primary pathways:
-
Reductive Amination of 4-Fluoro-3-isopropylbenzaldehyde: This is a widely used, one-pot method that involves the reaction of an aldehyde with an amine source in the presence of a reducing agent.[1][2] It is often favored for its efficiency and greener chemical profile, avoiding the use of alkyl halides.[2]
A less common but viable alternative is the Gabriel Synthesis , which transforms a primary alkyl halide into a primary amine using potassium phthalimide.[3][4] While effective for preventing over-alkylation, it involves harsher deprotection steps.[3][4]
This guide will focus on the more prevalent reductive amination and nitrile reduction pathways.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.
Reductive Amination Pathway
Question 1: My reductive amination of 4-fluoro-3-isopropylbenzaldehyde is sluggish or incomplete, with significant amounts of unreacted aldehyde remaining. What's going wrong?
Answer:
This is a common issue that can stem from several factors related to imine formation and the activity of your reducing agent.
Causality: Reductive amination is a two-step process occurring in situ: (1) formation of an imine intermediate from the aldehyde and amine source (e.g., ammonia or an ammonium salt), and (2) reduction of the imine to the desired amine.[1] If the imine does not form efficiently, the subsequent reduction cannot proceed.
-
Deactivated Aldehyde: The fluorine atom on the aromatic ring, while beneficial for the final product's properties, can slightly deactivate the aldehyde's carbonyl group towards nucleophilic attack.[5]
-
Insufficient Dehydration: The formation of the imine is a reversible reaction that produces water.[1] If water is not effectively removed or sequestered, the equilibrium will not favor imine formation.
-
pH of the Reaction Medium: The reaction is typically most efficient under weakly acidic conditions. These conditions are necessary to catalyze imine formation without deactivating the amine nucleophile.
Troubleshooting Protocol:
-
Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture. This will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.
-
Dehydrating Agents: Consider the use of a dehydrating agent to shift the equilibrium towards the imine. Options include:
-
Azeotropic removal of water using a Dean-Stark apparatus if the solvent is suitable (e.g., toluene).
-
Addition of chemical dehydrating agents like titanium(IV) isopropoxide.[5]
-
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred as they are more selective for the reduction of the imine over the aldehyde.[6]
Question 2: I'm observing a significant amount of a dimeric secondary amine byproduct. How can I prevent this?
Answer:
The formation of a secondary amine, N-((4-fluoro-3-isopropylphenyl)methyl)-(4-fluoro-3-isopropylphenyl)methanamine, is a classic side reaction in reductive aminations where the newly formed primary amine acts as a nucleophile.
Causality: The product, (4-fluoro-3-isopropylphenyl)methanamine, is itself a primary amine and can react with the remaining 4-fluoro-3-isopropylbenzaldehyde to form a new imine. This new imine is then reduced to the secondary amine byproduct. This is a form of over-alkylation.[6]
Troubleshooting Protocol:
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) relative to the aldehyde. This will statistically favor the reaction of the aldehyde with ammonia over the product amine.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the primary amine product low at any given time, minimizing its chance to react with the starting aldehyde.
-
Stepwise Procedure: For better control, consider a stepwise approach. First, form the imine in a suitable solvent like methanol. Once imine formation is complete (monitored by techniques like TLC or LC-MS), then add the reducing agent.[7]
Nitrile Reduction Pathway
Question 3: During the reduction of 4-fluoro-3-isopropylbenzonitrile with a metal hydride (e.g., LiAlH₄), I'm getting low yields and a complex mixture of products. What are the likely side reactions?
Answer:
While powerful, metal hydride reductions of nitriles can be prone to side reactions if not carefully controlled.
Causality: The reduction of a nitrile with a strong hydride source like Lithium Aluminum Hydride (LiAlH₄) proceeds through an intermediate imine-metal complex. Incomplete reduction or side reactions can occur at this stage.
-
Incomplete Reduction: If an insufficient amount of the reducing agent is used or the reaction is not allowed to go to completion, you may isolate the intermediate aldehyde (after hydrolysis of the imine).
-
Hydrolysis of Unreacted Nitrile: During the aqueous workup, any unreacted nitrile can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-3-isopropylbenzoic acid, especially if the workup conditions are harsh (e.g., strongly acidic or basic).
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure your solvent (e.g., diethyl ether, THF) and glassware are scrupulously dry.
-
Control Temperature: The addition of the nitrile to the LiAlH₄ slurry should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. The reaction can then be gently warmed to reflux to ensure it goes to completion.[8]
-
Careful Workup: A Fieser workup is recommended for quenching LiAlH₄ reactions. This involves the sequential and slow addition of water, followed by aqueous sodium hydroxide, and then more water. This procedure helps to precipitate the aluminum salts in a granular form that is easy to filter.
General Issues
Question 4: My final product is an oil, but I've seen it reported as a solid hydrochloride salt. How can I purify my product and obtain the salt?
Answer:
The free base of (4-fluoro-3-isopropylphenyl)methanamine can be an oil or a low-melting solid.[9] Converting it to a hydrochloride salt is a common and effective method of purification and improves its handling and stability.
Purification and Salt Formation Protocol:
-
Initial Purification: After the reaction workup, purify the crude free base amine using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common mobile phase.
-
Salt Formation:
-
Dissolve the purified amine in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum. The hydrochloride salt is often a crystalline solid.
-
III. Visualizing Reaction Pathways
Desired Synthesis vs. Side Reactions
The following diagrams illustrate the intended synthetic pathways and the common side reactions discussed.
Caption: Key synthetic pathways and common side products.
IV. Troubleshooting Workflow
When encountering a problem, follow this logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting synthesis issues.
V. References
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 19, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 19, 2026, from [Link]
-
GSK. (2026, January 3). Reductive Amination. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (1967, October 1). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2011, January 10). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Retrieved January 19, 2026, from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. (4-fluoro-3-isopropylphenyl)methanamine | 1112179-28-8 [amp.chemicalbook.com]
Stability and degradation of (4-Fluoro-3-isopropylphenyl)methanamine under various conditions
Technical Support Center: (4-Fluoro-3-isopropylphenyl)methanamine
Introduction
Welcome to the technical support guide for (4-Fluoro-3-isopropylphenyl)methanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this compound. As a primary benzylic amine, its reactivity is influenced by the electron-withdrawing fluorine atom and the electron-donating isopropyl group on the phenyl ring. Understanding its stability under various stress conditions is critical for developing robust analytical methods, establishing appropriate storage conditions, and ensuring the integrity of experimental data.[1][2][3] This guide offers a combination of frequently asked questions, troubleshooting advice, and detailed experimental protocols to address challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for (4-Fluoro-3-isopropylphenyl)methanamine?
A1: As a primary amine, this compound is susceptible to oxidation and reaction with atmospheric carbon dioxide. To ensure long-term stability, we recommend storing it as a solid (often as a hydrochloride salt) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] For optimal preservation, store at 2-8°C and protect from light. When preparing solutions, use freshly de-gassed solvents and consider storing stock solutions at -20°C or below for short-term use.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pKa of the amine group is a critical factor.[5][6] In acidic conditions (pH < pKa), the amine will be protonated to form a more stable ammonium salt, which is generally less susceptible to oxidation but may be more prone to other degradation pathways if reactive species are present.[7] Under neutral to basic conditions (pH ≥ pKa), the free base form predominates. This unprotonated form is a stronger nucleophile and is significantly more vulnerable to oxidative degradation.[7][8] Therefore, working at a slightly acidic pH can enhance stability in aqueous media, but this must be balanced with the requirements of your specific assay or formulation.
Q3: Is (4-Fluoro-3-isopropylphenyl)methanamine sensitive to light?
A3: Yes, compounds with a benzylic amine structure can be photolabile. Exposure to UV or high-intensity visible light can provide the energy to initiate photo-oxidative degradation pathways.[9][10] It is standard practice in pharmaceutical development to assume photosensitivity until proven otherwise.[11] We strongly advise protecting the solid material and its solutions from light by using amber vials or by wrapping containers in aluminum foil during all experiments and storage.[10]
Q4: What are the most probable degradation products I should anticipate?
A4: Based on the structure, the primary degradation pathway is likely the oxidation of the benzylic amine.[12][13] This typically proceeds through a two-step process:
-
Oxidation to the corresponding imine, N-(4-fluoro-3-isopropylbenzylidene)methanamine.
-
Hydrolysis of the imine to form 4-fluoro-3-isopropylbenzaldehyde and ammonia. Further oxidation of the aldehyde could potentially lead to 4-fluoro-3-isopropylbenzoic acid under aggressive oxidative conditions.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of the parent compound in my buffered analytical standard, even when stored in the refrigerator. What is happening?
Answer: This is a classic sign of oxidative degradation, especially if your buffer is at a neutral or slightly basic pH and was not prepared with de-gassed water.[8] The free amine is likely being oxidized by dissolved oxygen in your solution.
-
Causality: The unprotonated nitrogen atom of the primary amine is susceptible to attack by oxygen, a process that can be catalyzed by trace metal ions.[13] Storing at a low temperature slows the reaction but does not stop it if oxygen is present.
-
Solution:
-
De-gas Solvents: Before preparing your buffer or mobile phase, sparge it with an inert gas like helium or nitrogen for 15-20 minutes.
-
Use Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like EDTA (to chelate metal ions) or sodium bisulfite.
-
Adjust pH: Prepare your standard in a slightly acidic buffer (e.g., pH 4-5) to ensure the amine is in its more stable protonated form.[7]
-
Prepare Fresh: For the most accurate results, prepare standards fresh daily from a frozen stock solution made in an organic solvent.
-
Issue 2: I see several new, small peaks appearing in the chromatogram of my formulation study. Are these related to the excipients or are they degradants?
Answer: It is crucial to distinguish between excipient-related peaks and true degradation products. A forced degradation study is the definitive way to resolve this.[2][14] By intentionally degrading your active pharmaceutical ingredient (API) under controlled stress conditions, you can generate and identify its potential degradants.
-
Causality: The new peaks are likely degradation products formed from the interaction of your API with excipients or from instability under the formulation's conditions (e.g., pH, presence of water).
-
Solution:
-
Conduct a Forced Degradation Study: Perform a study on the API alone (see Protocol 1 below). This will create a "fingerprint" of its degradants.
-
Compare Chromatograms: Run a chromatogram of your placebo (formulation without the API). This will identify any peaks originating from the excipients.
-
Spike Samples: Analyze your stressed formulation sample. Compare the retention times of the new peaks with those from your stressed API study and your placebo run. This will confirm which peaks are true degradants.
-
Issue 3: My mass spectrometry data for a suspected degradant shows a mass loss of 1 amu and then a gain of 14 amu. What does this indicate?
Answer: This pattern is highly indicative of the primary oxidative degradation pathway for a benzylic amine.
-
Causality & Identification:
-
Mass Loss of 1 amu (or 2 amu followed by protonation): The initial oxidation from the amine (-CH₂NH₂) to the imine (=CHNH) involves the loss of two hydrogen atoms.
-
Mass Gain of 14 amu: The subsequent hydrolysis of the imine replaces the =NH group with an =O group (an aldehyde), resulting in a net mass change of (+16 for Oxygen) - (+1 for Hydrogen) - (+1 for Nitrogen) = +14 amu relative to the original amine.
-
-
Confirmation: Use high-resolution MS/MS to fragment the parent ion and the suspected degradant. The fragmentation pattern of the degradant should be consistent with the proposed aldehyde structure (e.g., loss of the -CHO group).
Data Presentation & Visualization
Table 1: Recommended Conditions for Forced Degradation Studies
This table outlines standard starting conditions for stress testing as recommended by ICH guidelines.[1][2] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[15]
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2 - 24 hours | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2 - 24 hours | To test stability in basic environments; amines can be susceptible. |
| Oxidation | 3% H₂O₂ | Room Temp / 60 °C | 1 - 8 hours | To simulate oxidative stress; a highly probable pathway for amines.[8] |
| Thermal | Dry Heat | 80 °C (or 20°C above accelerated) | 24 - 72 hours | To assess the intrinsic thermal stability of the solid material.[16] |
| Photostability | ICH Option 2 Light Chamber | Room Temp | Per ICH Q1B | To assess degradation upon exposure to light/UV.[9][10] |
Diagram 1: General Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Diagram 2: Postulated Oxidative Degradation Pathway
Caption: Likely oxidative degradation pathway of the compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of (4-Fluoro-3-isopropylphenyl)methanamine for analytical method validation.
Materials:
-
(4-Fluoro-3-isopropylphenyl)methanamine HCl salt
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Class A volumetric flasks, pipettes
-
Calibrated oven, photostability chamber
Procedure:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile:water mixture. This is your time-zero control.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours.
-
Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M NaOH and dilute to 0.1 mg/mL.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours.
-
Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute to 0.1 mg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature. Withdraw aliquots at 1, 4, and 8 hours.
-
Dilute to 0.1 mg/mL for analysis. Quench the reaction with a small amount of sodium bisulfite if necessary.
-
-
Thermal Degradation:
-
Place a thin layer of the solid compound in a vial.
-
Heat in an oven at 80°C for 72 hours.
-
After exposure, cool, weigh, and prepare a 0.1 mg/mL solution for analysis.
-
-
Photostability:
-
Expose solid compound and a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]
-
Keep control samples (wrapped in foil) under the same conditions.
-
Analyze the exposed and control samples.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating (4-Fluoro-3-isopropylphenyl)methanamine from its potential degradation products.
Instrumentation & Columns:
-
HPLC system with a UV/Photodiode Array (PDA) detector.
-
Recommended starting column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Procedure:
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Development:
-
Start with a shallow gradient to screen for degradants:
-
Time 0 min: 5% B
-
Time 30 min: 95% B
-
Time 35 min: 95% B
-
Time 36 min: 5% B
-
Time 40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 254 nm (use PDA to assess peak purity).
-
-
Method Optimization:
-
Inject a mixture of your stressed samples (e.g., a composite of acid, base, and peroxide-degraded samples).
-
Adjust the gradient slope, initial/final %B, and temperature to achieve baseline separation (>1.5) between the parent peak and all degradant peaks.
-
The goal is to elute the polar degradants first, followed by the parent compound, and then any less polar species.
-
-
Validation: Once optimized, validate the method for specificity by analyzing the stressed samples and a placebo. The method is considered stability-indicating if all degradation products are resolved from the parent peak and from each other.
References
-
ResearchGate. (n.d.). Oxidation of benzylamine to aldemine. [Link]
-
Shechter, H., Rawalay, S. S., & Tubis, M. (1964). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. Journal of the American Chemical Society, 86(22), 4872–4877. [Link]
-
Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. [Link]
-
Palcic, M. M., & Sayre, L. M. (1989). Stereochemistry of benzylamine oxidation by copper amine oxidases. PubMed. [Link]
-
Ishii, Y., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. National Institutes of Health. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Drug Discovery. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
-
AnyLearn. (n.d.). Learn Amines In Pharmaceuticals - Interactive Tutorial. [Link]
-
ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the.... [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
ResearchGate. (2008). (PDF) Prodrugs for Amines. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
National Institutes of Health. (2008). Prodrugs for Amines. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
BfArM. (2022). Guideline on Photostability Testing. [Link]
-
MDPI. (2019). Thermal Stability, Flammability and Mechanical Performances of Unsaturated Polyester–Melamine Resin Blends and of Glass Fibre-Reinforced Composites Based on Them. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. drughunter.com [drughunter.com]
- 6. Learn Amines In Pharmaceuticals - Interactive Tutorial | AnyLearn [anylearn.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. bfarm.de [bfarm.de]
- 12. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. mdpi.com [mdpi.com]
Welcome to the technical support resource for experiments involving (4-Fluoro-3-isopropylphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.
Section 1: Compound Identification and Safe Handling
This section covers the fundamental properties and safety protocols necessary for handling (4-Fluoro-3-isopropylphenyl)methanamine and its common salt form.
FAQ: What are the fundamental properties of (4-Fluoro-3-isopropylphenyl)methanamine?
Understanding the basic physicochemical properties of your target compound is the first step in successful experimental design. This amine is often handled as its hydrochloride salt for improved stability and handling.
| Property | (4-Fluoro-3-isopropylphenyl)methanamine | (4-Fluoro-3-isopropylphenyl)methanamine HCl | Source(s) |
| Molecular Formula | C₁₀H₁₄FN | C₁₀H₁₅ClFN | [1] |
| Molecular Weight | 167.22 g/mol | 203.68 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid/powder | Solid | [3][4] |
| Boiling Point | ~222 °C | Not Applicable | [1] |
| Density | ~1.021 g/cm³ | Not Applicable | [1] |
| SMILES | FC1=CC=C(CN)C=C1C(C)C | FC1=CC=C(CN)C=C1C(C)C.Cl | [4] |
| InChI Key | ZAKQIRKZERRQFC-UHFFFAOYSA-N | ZAKQIRKZERRQFC-UHFFFAOYSA-N | [4] |
FAQ: How should I safely handle and store this compound?
Proper handling and storage are critical for researcher safety and maintaining compound integrity. The hydrochloride salt is classified as a skin sensitizer and eye irritant.[4]
| Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses, lab coat, and nitrile gloves. | Prevents eye and skin irritation/sensitization.[5] |
| Ventilation | Handle in a well-ventilated chemical fume hood. | Avoids inhalation of any volatile compound or dust from the solid salt.[6] |
| Storage (Amine Free Base) | Store in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature. | Primary amines can be susceptible to oxidation and reaction with atmospheric CO₂ over time. |
| Storage (HCl Salt) | Store in a cool, dry place away from incompatible materials (e.g., strong bases). | The hydrochloride salt is more stable but should be protected from moisture and basic environments.[7] |
| Spill & Disposal | Absorb spills with inert material. Dispose of waste according to local, state, and federal regulations. | Prevents environmental contamination and exposure. |
Safety Data Summary (Hydrochloride Salt) [4]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).
-
Precautionary Codes: P261, P264, P272, P280, P302+P352, P305+P351+P338.
Section 2: Synthesis via Reductive Amination
The most common route to this and similar benzylamines is the reductive amination of the corresponding aldehyde. This section provides a detailed protocol and troubleshooting for this key transformation.
FAQ: What is a reliable protocol for synthesizing (4-Fluoro-3-isopropylphenyl)methanamine?
This one-pot protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is highly effective for reductive aminations.[8][9]
Reaction: 4-Fluoro-3-isopropylbenzaldehyde + Ammonia → (4-Fluoro-3-isopropylphenyl)methanamine
Protocol: Reductive Amination using STAB
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-isopropylbenzaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]
-
Amine Source: Add a solution of ammonia in methanol (7N, 1.5-2.0 eq) or ammonium acetate (1.5 eq) to the flask.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The equilibrium favors the imine, but its formation is reversible.[10]
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture. The addition may be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aldehyde.
-
Workup (Quenching): Once complete, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
FAQ: My reductive amination reaction is stalled or incomplete. What are the common causes and solutions?
Several factors can lead to an incomplete reaction. A systematic check of reagents and conditions is the best approach.
| Potential Cause | Explanation & Solution |
| Poor Reagent Quality | Aldehyde: The starting aldehyde may have oxidized to the corresponding carboxylic acid upon storage. Confirm purity by NMR or GC-MS before use. STAB: Sodium triacetoxyborohydride is moisture-sensitive.[9] Use a freshly opened bottle or ensure it has been stored in a desiccator. |
| Incorrect Stoichiometry | Ensure that the reducing agent (STAB) is present in a slight excess (at least 1.2 eq) to drive the reduction of the imine to completion. |
| Suboptimal pH | Imine formation is catalyzed by mild acid but inhibited by strong acid (which fully protonates the amine) or base.[11] If using ammonium acetate, the pH is generally suitable. If using ammonia, a small amount of acetic acid (0.1 eq) can sometimes accelerate imine formation. |
| Insufficient Reaction Time | Some sterically hindered aldehydes or ketones can form imines slowly. If the starting material is still present after 24 hours but product is forming, consider extending the reaction time. |
FAQ: I am observing a significant amount of a dialkylated (secondary amine) byproduct. How can I minimize this?
This is a common issue where the newly formed primary amine acts as a nucleophile, reacting with another molecule of the aldehyde to form a secondary amine.[8]
-
Mechanism of Over-alkylation: (4-Fluoro-3-isopropylphenyl)methanamine + Aldehyde → Secondary Imine → (Reduction) → Bis[(4-fluoro-3-isopropylphenyl)methyl]amine
-
Solution: Use a larger excess of the ammonia source (e.g., 5-10 equivalents). This statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also help.[8]
FAQ: My starting aldehyde is being reduced to 4-fluoro-3-isopropylphenyl)methanol. Why is this happening?
This indicates that your reducing agent is not selective enough and is reducing the aldehyde carbonyl group directly.
-
Cause: This is common when using stronger, less selective hydrides like sodium borohydride (NaBH₄) without careful control of the reaction conditions.[9][11]
-
Solution: The primary reason for using sodium triacetoxyborohydride (STAB) is its selectivity. It is a weaker reducing agent that reacts much faster with the protonated iminium ion intermediate than with the starting aldehyde or ketone.[10] If you must use NaBH₄, it is critical to allow sufficient time for imine formation before adding the reducing agent.[9]
Section 3: Purification Strategies
Isolating a pure primary amine from a reaction mixture can be challenging due to its basicity and potential for interaction with silica gel.
FAQ: What is the best way to purify (4-Fluoro-3-isopropylphenyl)methanamine?
The optimal method depends on the nature of the impurities. A combination of acid-base extraction followed by chromatography is often most effective.
-
1. Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities.[12] It exploits the fact that the amine can be protonated to form a water-soluble ammonium salt.
-
2. Column Chromatography: This is used to separate the target amine from impurities with similar basicity but different polarity.
-
Normal Phase (Silica Gel): Amines can streak or irreversibly bind to acidic silica gel. To mitigate this, the eluent is typically treated with a small amount of a base like triethylamine (~1-2%) or ammonium hydroxide.
-
Reversed-Phase (C18): Reversed-phase chromatography is an excellent alternative for purifying polar compounds like amines and avoids the issues associated with silica gel.[13]
-
FAQ: How do I perform an effective acid-base extraction for my amine?
-
Dissolve: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Acidify: Extract the organic solution with aqueous acid (e.g., 1M HCl). The amine will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separate Layers: Separate the aqueous layer containing the amine salt. Wash the organic layer again with fresh 1M HCl to ensure complete extraction.
-
Basify: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 11). This deprotonates the ammonium salt, regenerating the water-insoluble free amine.
-
Re-extract: Extract the basic aqueous solution with a fresh organic solvent (e.g., DCM or ethyl acetate, 3x). The pure amine will now be in the organic layer.
-
Final Steps: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the purified amine.
Section 4: Characterization and Analysis
Confirming the structure and purity of the final product is a critical final step.
FAQ: What are the expected signals in the ¹H and ¹³C NMR spectra?
Spectral data for substituted benzylamines are generally predictable. The following are estimated shifts (in CDCl₃). Actual values may vary.
¹H NMR Spectroscopy (Estimated)
| Protons | Multiplicity | Approx. Shift (ppm) | Integration |
| -NH₂ | Singlet (broad) | 1.5 - 2.5 | 2H |
| -CH(CH₃)₂ | Doublet | ~1.25 | 6H |
| -CH (CH₃)₂ | Septet | ~3.20 | 1H |
| Ar-CH₂ | Singlet | ~3.80 | 2H |
| Aromatic-H | Multiplet | 6.90 - 7.25 | 3H |
¹³C NMR Spectroscopy (Estimated)
| Carbon | Approx. Shift (ppm) |
| -CH( C H₃)₂ | ~22.5 |
| - C H(CH₃)₂ | ~28.0 |
| Ar- C H₂ | ~46.0 |
| Aromatic-C | 115.0 - 140.0 |
| Aromatic-C-F (J-C-F coupling expected) | ~160.0 |
FAQ: What is the expected mass in a mass spectrometry analysis?
In electrospray ionization (ESI) mass spectrometry, you will typically observe the protonated molecule.
-
Compound: (4-Fluoro-3-isopropylphenyl)methanamine
-
Exact Mass (C₁₀H₁₄FN): 167.1110
-
Observed Ion [M+H]⁺: 168.1188
References
-
Desai, N. C., & Dodiya, A. (2014). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Sustainable Chemistry & Engineering, 2(7), 1836–1840. [Link]
-
Teledyne ISCO. (2012). Purification of primary amines. Application Note AN78. [Link]
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]
-
Ashenhurst, J. (2017). Reductive Amination. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]
-
Chem-Impex International. (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Reactions. The Leuckart Reaction. [Link]
-
PubChem. (4-Fluoro-3-isopropylphenyl)methanamine. [Link]
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- 3. (4-Fluoro-3-isopropylphenyl)methanamine, CasNo.1112179-28-8 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
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- 13. teledyneisco.com [teledyneisco.com]
Technical Support Center: Purification of (4-Fluoro-3-isopropylphenyl)methanamine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude (4-Fluoro-3-isopropylphenyl)methanamine. We will address common impurities, provide step-by-step troubleshooting, and offer detailed protocols to ensure the highest purity of your final product.
Section 1: Understanding the Impurity Profile
(4-Fluoro-3-isopropylphenyl)methanamine is commonly synthesized via the reductive amination of 4-fluoro-3-isopropylbenzaldehyde.[1][2] The nature of this reaction inherently gives rise to a predictable set of impurities. Understanding these impurities is the first step toward effective removal.
The primary sources of contamination are unreacted starting materials, intermediates, and byproducts from side reactions. The table below summarizes the most common impurities.
| Impurity Name | Structure | Source of Impurity | Chemical Nature |
| 4-Fluoro-3-isopropylbenzaldehyde | Unreacted starting material | Neutral | |
| Intermediate Imine | Incomplete reduction of the imine intermediate | Basic (less than amine) | |
| (4-Fluoro-3-isopropylphenyl)methanol | Reduction of the starting aldehyde by the reducing agent | Neutral | |
| N,N-bis((4-fluoro-3-isopropylphenyl)methyl)amine | Over-alkylation of the primary amine product | Basic |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question: My crude NMR or GC-MS analysis shows a significant amount of unreacted 4-fluoro-3-isopropylbenzaldehyde. How can I remove it?
Answer: The presence of the starting aldehyde is a very common issue. Due to its neutral character, it can be efficiently separated from your basic amine product using an acid-base liquid-liquid extraction.
-
Causality: Your target amine has a basic nitrogen atom that can be protonated by an acid (like HCl) to form a water-soluble ammonium salt. The aldehyde, being neutral, will not react with the acid and will remain in the organic solvent.
-
Solution:
-
Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The protonated amine will move into the aqueous layer, while the aldehyde stays in the organic layer.
-
Separate the layers. You can wash the organic layer again with 1 M HCl to ensure complete extraction of the amine.
-
Combine the aqueous layers. Slowly add a base (e.g., 2 M NaOH or a saturated NaHCO₃ solution) until the solution is basic (pH > 10). This deprotonates the ammonium salt, regenerating the free amine.
-
Extract the free amine back into an organic solvent (ethyl acetate or DCM).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
-
An alternative for removing trace amounts of aldehyde is to use a scavenger resin, such as an amino-functionalized polystyrene resin, which will react with and bind the excess aldehyde.[3]
Question: I am performing column chromatography on silica gel, but my product is streaking badly on the TLC plate and seems to be sticking to the column. What is happening?
Answer: This is a classic problem when purifying amines on standard silica gel.
-
Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites, leading to poor elution, band tailing (streaking), and in some cases, irreversible adsorption.
-
Solution:
-
Use a Basic Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or ammonia solution (in methanol) is added to the eluent system (e.g., ethyl acetate/hexanes). This base will neutralize the acidic sites on the silica, allowing your amine to elute cleanly.
-
Pre-treat the Silica: You can create a slurry of the silica gel in your mobile phase containing the base additive and let it sit for a few minutes before packing the column. This ensures the silica is "deactivated" before the purification begins.
-
Question: My reduction seems incomplete, and I have a persistent imine impurity that is difficult to separate from my amine product. What should I do?
Answer: The intermediate imine can be a stubborn impurity, as it is also basic and may have a similar polarity to the desired amine.[4]
-
Causality: Incomplete reduction is often due to an insufficiently reactive reducing agent, insufficient equivalents of the reducing agent, or deactivation of the reagent.[4]
-
Solutions:
-
Drive the Reaction to Completion: The best strategy is to ensure the reaction is complete before workup. Try adding more equivalents of the reducing agent (e.g., NaBH₄) or extending the reaction time.[4] Using a slightly more reactive reagent like sodium triacetoxyborohydride (STAB) can also be effective and is often used in one-pot reductive aminations.[2][5]
-
Hydrolysis of the Imine: Imines are susceptible to hydrolysis back to the aldehyde and amine, especially under acidic conditions. During the acidic wash in your workup (as described above), some of the imine may hydrolyze back to the starting aldehyde, which can then be removed.
-
Chromatographic Separation: If the imine persists, careful column chromatography with a basified eluent may be able to separate it. The amine is generally more polar than the corresponding imine, so it should have a lower Rf on TLC.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the recommended starting conditions for flash column chromatography?
-
A1: Start with a non-polar eluent system like 95:5 Hexanes:Ethyl Acetate and gradually increase the polarity. Add 1% triethylamine to the eluent mixture to prevent streaking. Monitor the fractions by TLC.
-
-
Q2: How can I best monitor the purification process?
-
A2: Thin-Layer Chromatography (TLC) is indispensable. Use a UV lamp (254 nm) to visualize the aromatic compounds. A potassium permanganate (KMnO₄) stain is also very effective, as both the amine and any residual aldehyde or alcohol will readily oxidize and appear as yellow spots on a purple background.
-
-
Q3: Which analytical techniques should I use for final purity confirmation?
-
A3: A combination of techniques provides the most comprehensive assessment of purity.[6]
-
-
Q4: How should I store the purified (4-Fluoro-3-isopropylphenyl)methanamine?
-
A4: Primary amines can be sensitive to air and light and may slowly oxidize or absorb CO₂. It is best to store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed, amber vial at a low temperature (e.g., 4 °C).
-
Section 4: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (approx. 5 g) in 100 mL of ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 50 mL).
-
Combine & Wash: Combine the aqueous layers. Wash the initial organic layer with an additional 20 mL of 1 M HCl and add this to the combined aqueous portions. The organic layer containing neutral impurities can be set aside.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 5 M NaOH solution with stirring until the pH is >10 (check with pH paper). A milky white precipitate of the free amine may form.
-
Back Extraction: Extract the basified aqueous solution with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified amine.
Protocol 2: Purification via Flash Column Chromatography
-
Prepare Eluent: Prepare a stock solution of your chosen eluent (e.g., 90:10 Hexanes:Ethyl Acetate) and add 1% triethylamine by volume.
-
Pack Column: Slurry pack a silica gel column with the prepared eluent.
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase. Collect fractions and monitor them by TLC using a KMnO₄ stain.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
Section 5: Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of (4-Fluoro-3-isopropylphenyl)methanamine.
Caption: Purification and analysis workflow for (4-Fluoro-3-isopropylphenyl)methanamine.
References
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- Lin, C. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.
- Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from a chemical engineering resource website.
- Scribd. (n.d.). Troubleshooting of Amine Regn.
- Hatcher, N. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
- Chemistry Steps. (n.d.). Preparation of Amines.
- ResearchGate. (2015, October 14). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?.
- OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition.
- LJMU Research Online. (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
- Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry.
- Pearson+. (2024, February 22). At the end of a reduction, there was found to be a small amount of unreacted amide....
- OSTI.GOV. (2023, April 19). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
- BenchChem. (2025, December). A Researcher's Guide to Purity Assessment of H-Gly-OBzl.TosOH: A Comparative Analysis of Analytical Methods.
- Sigma-Aldrich. (n.d.). (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride AldrichCPR.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2013). Specific solvent issues with Reductive Amination/Alkylation.
- University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. Retrieved from the University of Baghdad Digital Repository.
- Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from a website for organic chemistry resources.
- European Patent Office. (1997, May 1). PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES (EP 0900180 B1).
Sources
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. osti.gov [osti.gov]
Technical Support Center: Reaction Kinetics of (4-Fluoro-3-isopropylphenyl)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reaction kinetics of (4-Fluoro-3-isopropylphenyl)methanamine. As a key intermediate in pharmaceutical synthesis, understanding and controlling its reactivity is paramount. This document is structured to address practical, field-encountered issues with a focus on the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational principles governing solvent effects on reactions involving primary benzylamines like (4-Fluoro-3-isopropylphenyl)methanamine.
Q1: Why is solvent selection so critical for reactions involving (4-Fluoro-3-isopropylphenyl)methanamine?
A1: Solvent selection is a critical parameter that extends beyond simply dissolving reactants. The solvent actively participates in the reaction at a molecular level, influencing both reaction rate and outcome. For (4-Fluoro-3-isopropylphenyl)methanamine, a primary amine, the solvent's properties can dictate the nucleophilicity of the amine group, the stability of reactants and transition states, and the potential for side reactions.[1] An incorrect solvent choice can lead to dramatically slower reactions, low yields, or an increase in impurities like over-alkylated products.[2][3] The solvent environment directly impacts the energy barrier (activation energy) of the reaction.[4][5]
Q2: What are the primary solvent properties I should consider, and how do they influence my reaction?
A2: The most influential properties are polarity (dielectric constant), proticity (ability to donate hydrogen bonds), and coordinating ability.
-
Polarity (Dielectric Constant): A solvent's polarity affects its ability to stabilize charged or polar species.[6][7] For reactions that proceed through a charged or highly polar transition state, a polar solvent will stabilize this state more than the neutral reactants, thus lowering the activation energy and increasing the reaction rate.[1][8]
-
Proticity: Solvents are classified as protic (containing H-bond donor groups like O-H or N-H) or aprotic.[9] Protic solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of (4-Fluoro-3-isopropylphenyl)methanamine. This "caging" effect solvates the nucleophile, reducing its reactivity and slowing down reactions like SN2 substitutions.[10][11]
-
Coordinating Ability: Some aprotic solvents (e.g., DMSO, DMF) can coordinate with cations, which can be crucial in reactions involving salt reagents. By solvating the counter-ion, the nucleophile is left more "naked" and reactive.[12]
Q3: How do polar protic vs. polar aprotic solvents typically affect a nucleophilic substitution reaction with (4-Fluoro-3-isopropylphenyl)methanamine?
A3: This is one of the most common practical questions. The outcome depends heavily on the reaction mechanism (SN1 vs. SN2).
-
For SN2 Reactions: (e.g., alkylation with an alkyl halide)
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile) are generally preferred. They possess a significant dipole moment to dissolve reactants and stabilize the transition state, but they do not form hydrogen bonds with the amine. This leaves the amine's lone pair fully available for nucleophilic attack, leading to a faster reaction rate.[11] The reaction rate in DMF can be millions of times faster than in a protic solvent like methanol for similar reactions.[13][14]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol) will significantly slow down SN2 reactions. The solvent's hydrogen atoms will hydrogen-bond with the amine's nitrogen, creating a solvent shell that sterically and electronically hinders its ability to attack an electrophile.[9][10]
-
-
For SN1 Reactions:
-
Polar Protic Solvents are favored. The rate-determining step in an SN1 reaction is the formation of a carbocation. Polar protic solvents excel at stabilizing both the departing leaving group (anion) and the carbocation intermediate through hydrogen bonding and dipole-ion interactions, thereby accelerating the reaction.[8]
-
Section 2: Experimental Design and Protocols
Q4: I need to find the optimal solvent for a new reaction involving (4-Fluoro-3-isopropylphenyl)methanamine. What is a reliable experimental workflow for solvent screening?
A4: A systematic approach is essential. A parallel screening experiment is the most efficient method to compare the effects of different solvents under identical conditions.
Protocol: Parallel Solvent Screening for Reaction Kinetics
-
Solvent Selection & Preparation:
-
Choose a range of 5-7 solvents with diverse properties (see table below). Include representatives from polar aprotic, polar protic, and nonpolar classes.
-
Ensure all solvents are of high purity and anhydrous, as trace water can significantly alter reaction kinetics.[15] Use freshly dried solvents if necessary.
-
-
Reaction Setup:
-
In separate, identical reaction vessels, add (4-Fluoro-3-isopropylphenyl)methanamine and any other solid reagents.
-
Add a magnetic stir bar to each vessel.
-
Add an internal standard (a stable, non-reactive compound that is easily quantifiable by your analytical method) to each vessel. This is crucial for accurate kinetic analysis.
-
Seal the vessels under an inert atmosphere (e.g., Nitrogen or Argon), especially if any reagents are air-sensitive.
-
-
Initiation and Sampling:
-
Place all vessels in a temperature-controlled heating block or oil bath to ensure a consistent temperature.[13]
-
Inject the chosen solvent into each vessel, followed by the final liquid reagent (e.g., the electrophile) to initiate the reactions simultaneously.
-
Start a timer immediately. This is t=0.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small, precise aliquot from each reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench each aliquot in a vial containing a suitable quenching agent (e.g., a dilute acid solution if the amine is reacting) and a compatible solvent for your analytical method (e.g., acetonitrile for HPLC). This stops the reaction instantly.
-
Analyze the quenched samples using a calibrated analytical method, such as HPLC or GC-MS, to determine the concentration of the reactant and product relative to the internal standard.[16]
-
-
Data Processing:
-
Plot the concentration of the starting material versus time for each solvent.
-
Calculate the initial reaction rate from the slope of this curve. For a pseudo-first-order reaction, plot ln([Reactant]) vs. time.
-
Compare the calculated rate constants (k) for each solvent to determine the optimal medium.
-
Visualization: Solvent Screening Workflow
Caption: A systematic workflow for screening solvents to optimize reaction kinetics.
Section 3: Troubleshooting Guide
Q5: My reaction is extremely slow or appears to have stalled. What are the likely solvent-related causes?
A5: This is a classic kinetics problem. Consider the following:
-
Incorrect Proticity: Are you trying to run an SN2 reaction in a protic solvent like ethanol? The solvent is likely "caging" your amine via hydrogen bonding, drastically reducing its nucleophilicity.[11] Solution: Switch to a polar aprotic solvent like DMF or acetonitrile.
-
Poor Solubility: The reactants may not be fully dissolved at the reaction temperature, leading to a heterogeneous mixture and a slower rate.[14] Solution: Check the solubility of all starting materials in the chosen solvent. You may need a more polar solvent or a co-solvent system.
-
Solvent Purity: The presence of water or other impurities in a non-aqueous reaction can interfere with the mechanism. Water can hydrolyze sensitive reagents or compete as a nucleophile. Solution: Use anhydrous grade solvents and ensure your glassware is thoroughly dried.
-
High Viscosity: Highly viscous solvents can slow down the diffusion of reactant molecules, reducing the collision frequency and thus the reaction rate.[13][14] Solution: If possible, choose a less viscous solvent or increase the temperature (which also increases the rate constant).
Q6: I'm observing significant side-product formation, such as over-alkylation of the amine. How can the solvent contribute?
A6: Over-alkylation occurs when the primary amine product reacts further to form secondary and tertiary amines. The solvent plays a key role here.[2][3]
-
High Reactivity in Aprotic Solvents: While polar aprotic solvents accelerate the desired initial reaction, they also accelerate the subsequent undesired reactions. The primary amine product is itself a nucleophile.
-
Concentration Effects: In solvents where reactants are highly soluble and reactive, localized high concentrations can favor bimolecular side reactions.
-
Solution Strategies:
-
Change Solvent Class: Sometimes, a less polar solvent that slightly tempers the reactivity can provide better selectivity.
-
Use a Protic Solvent (with caution): While generally slower, a protic solvent might solvate the primary amine product more effectively than the starting material, offering a kinetic handle to improve selectivity in some specific cases. This requires careful empirical testing.
-
Modify Reaction Conditions: Instead of changing the solvent, consider lowering the temperature or using a slow addition of the alkylating agent to keep its concentration low, disfavoring the second alkylation step.
-
Q7: After workup, my crude NMR spectrum is messy and dominated by solvent peaks. What should I do?
A7: This is a common issue with high-boiling point solvents.
-
Problem Solvents: DMF (boiling point 153 °C) and DMSO (boiling point 189 °C) are notoriously difficult to remove completely on a rotary evaporator.
-
Troubleshooting Steps:
-
Aqueous Washes: If your product is soluble in a non-polar organic solvent (e.g., ethyl acetate, diethyl ether), you can often remove DMF and DMSO by performing multiple washes with water or brine, as they are highly water-soluble.[17]
-
High-Vacuum Distillation/Kugelrohr: For thermally stable products, removing the solvent under high vacuum may be an option.
-
Lyophilization (Freeze-Drying): If your product is water-soluble and non-volatile, you can sometimes remove DMSO by dissolving the crude mixture in water and freeze-drying.
-
Proactive Solvent Choice: If you anticipate purification issues, consider using a lower-boiling point alternative if the reaction kinetics are acceptable (e.g., acetonitrile [82 °C] or acetone [56 °C] instead of DMF).
-
Section 4: Data Interpretation and Advanced Concepts
Q8: I've run my screening experiment. How do I present and interpret the kinetic data?
A8: Tabulating your results is the clearest way to compare them. You should correlate the observed rate constant with key solvent properties to understand the underlying mechanism.
Table 1: Hypothetical Kinetic Data for an SN2 Reaction
(Reaction: (4-Fluoro-3-isopropylphenyl)methanamine + R-X → Product)
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Causality & Interpretation |
| n-Hexane | Nonpolar | 1.9 | < 0.01 | Poor solubility of reactants and minimal stabilization of the polar transition state. |
| Dichloromethane | Polar Aprotic | 9.1 | 15 | Moderate polarity stabilizes the transition state, leading to a significant rate increase. |
| Acetone | Polar Aprotic | 21 | 1,000 | Higher polarity further stabilizes the transition state. Good choice for SN2. |
| Acetonitrile | Polar Aprotic | 37 | 5,000 | High polarity and aprotic nature provide excellent conditions for SN2. |
| DMF | Polar Aprotic | 37 | 12,000 | Similar polarity to acetonitrile but often shows enhanced rates due to superior cation solvation. |
| Ethanol | Polar Protic | 24 | 0.5 | Despite being polar, hydrogen bonding severely deactivates the amine nucleophile.[11] |
| Water | Polar Protic | 80 | < 0.1 | Extremely polar but the strong H-bonding and potential for side reactions make it unsuitable. |
Interpretation: The data clearly show that polar aprotic solvents dramatically accelerate the reaction, consistent with an SN2 mechanism. The rate increases with the solvent's dielectric constant among the aprotic solvents. The polar protic solvents, despite their high polarity, are inhibitory due to nucleophile solvation.
Visualization: Solvent Effect on Activation Energy
Caption: How solvent choice alters the activation energy (Ea) of a reaction.
This technical guide provides a framework for understanding and troubleshooting the critical role of the solvent in reactions involving (4-Fluoro-3-isopropylphenyl)methanamine. By applying these principles, researchers can optimize reaction conditions, improve yields, and minimize impurities.
References
- Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
- Wikipedia. (n.d.). Solvent effects.
- ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates.
- Laidler, K. J., & Landskroener, P. A. (n.d.). The Influence of the Solvent on Reaction Rates. RSC Publishing.
- Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
- Brainly.com. (2023, November 9). How does the dielectric constant affect SN1 and SN2 reactions?
- Kahn, K. (2008). Solvent Effects on Transition States. UCSB.
- Roussel, M. R. (2021, December 3). Foundations of Chemical Kinetics Lecture 19: Transition-state theory in the solution phase.
- Oxford Academic. (n.d.). 10 Static solvent effects, transition-state theory.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- IISTE.org. (n.d.). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Chemistry LibreTexts. (2023, July 7). 14.1: Factors that Affect Reaction Rates.
- Chemistry LibreTexts. (2019, June 5). Chapter 13.1: Factors that Affect Reaction Rates.
- NIH. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
- NIH. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- ResearchGate. (2019, May 31). (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- NIH. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW.
Sources
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- 17. How To [chem.rochester.edu]
Preventing decomposition of (4-Fluoro-3-isopropylphenyl)methanamine during workup
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical troubleshooting for the workup of (4-Fluoro-3-isopropylphenyl)methanamine, a primary benzylic amine. Due to its structure, this compound is susceptible to decomposition, primarily through oxidation, leading to low yields and impurities. This document outlines the causes of this instability and provides validated protocols to ensure the integrity of your product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isolated product is a yellow or brown oil, but I expected a colorless compound. What happened?
A1: Discoloration is a classic indicator of amine oxidation.[1][2] The primary benzylic amine moiety in your compound is highly susceptible to air oxidation. The benzylic position (the CH2 group attached to both the phenyl ring and the amine) is particularly prone to reacting with atmospheric oxygen, which can lead to the formation of highly colored conjugated imine impurities and, upon hydrolysis, the corresponding aldehyde.
Root Cause Analysis:
-
Atmospheric Oxygen: Prolonged exposure to air during the workup process (e.g., during extraction, filtration, or solvent evaporation) is the primary culprit.[1]
-
Elevated Temperatures: Heat accelerates oxidation. Processes like rotary evaporation at high temperatures can significantly increase the rate of decomposition.
-
Trace Metal Contamination: Trace metals can catalyze oxidation reactions.
Preventative Measures:
-
Maintain an Inert Atmosphere: Whenever possible, perform workup steps under a blanket of nitrogen or argon. This includes quenching the reaction, extractions, and transfers.[1]
-
Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Degas all aqueous solutions and organic solvents before use by sparging with nitrogen or argon for 15-30 minutes.
-
Control Temperature: Perform extractions and washes using an ice-water bath to keep the solutions cold. When concentrating the product, use a rotary evaporator with the bath temperature set as low as reasonably practical.
Q2: My yield is significantly lower than expected after aqueous workup. Where is my product going?
A2: Low yields can result from both chemical decomposition and physical loss during extraction. For an amine like (4-Fluoro-3-isopropylphenyl)methanamine, improper pH control during aqueous extraction is a frequent cause of poor recovery.
Root Cause Analysis:
-
Incorrect pH During Extraction: To extract the amine into an organic solvent, it must be in its neutral, "freebase" form. If the aqueous layer is acidic, the amine will be protonated to form an ammonium salt (R-CH₂NH₃⁺), which is highly water-soluble and will remain in the aqueous layer.[3] The pKa of the parent compound, benzylamine, is 9.33.[4] The electron-withdrawing fluorine and electron-donating isopropyl group on the ring will modulate this, but a basic pH is required to ensure the amine is deprotonated.
-
Decomposition: As discussed in Q1, oxidative decomposition directly reduces the amount of recoverable product.
-
Emulsion Formation: Amines can act as surfactants, leading to the formation of emulsions at the organic/aqueous interface, which physically traps the product and makes separation difficult.
Preventative Measures & Protocol:
-
Strict pH Control: After quenching the reaction, basify the aqueous layer to a pH of 11-12 with an appropriate base (e.g., 2M NaOH) before extracting with an organic solvent. Always check the pH with litmus paper or a pH meter.
-
Choice of Organic Solvent: Use an ether-based solvent like methyl tert-butyl ether (MTBE) or diethyl ether, or ethyl acetate. Avoid halogenated solvents like dichloromethane (DCM) if possible, as they can sometimes react with amines.
-
Brine Wash: Always perform a final wash of the combined organic layers with a saturated sodium chloride solution (brine).[5][6] This helps to break up emulsions, remove residual water, and "salt out" any remaining organic product from the trace water.
Q3: My NMR/LC-MS analysis shows impurities I can't identify. What are the likely side products?
A3: The most common impurities arise from oxidation. Understanding these pathways is key to preventing their formation.
Primary Decomposition Pathway: Oxidation The primary amine can be oxidized to an imine, which can then be hydrolyzed to an aldehyde. This process is often facilitated by air and trace metals.
Caption: Recommended inert-atmosphere workup workflow.
Detailed Steps:
-
Quench: Cool the reaction mixture in an ice-water bath. Quench the reaction as appropriate for your specific chemistry (e.g., by slowly adding water or saturated aqueous NH₄Cl).
-
Basify: Add a sufficient amount of 2M NaOH solution to adjust the pH of the aqueous layer to >11. Verify with a pH meter or pH paper. This step is critical to ensure the amine is in its freebase form.
-
Extract: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., MTBE) three times. [7][8]Keep the total volume of the organic solvent roughly equal to the aqueous volume.
-
Combine: Combine the organic layers.
-
Antioxidant Wash: Wash the combined organic layers with a 10% aqueous solution of sodium bisulfite. Shake gently for 30-60 seconds and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and break any emulsions. [5]7. Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Crucially, keep the water bath temperature below 40°C.
-
Storage: Store the final product under an inert atmosphere (nitrogen or argon) in a freezer to prevent long-term degradation. [5]
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary oxidant. [1] |
| Temperature | 0-5°C for workup; <40°C for concentration | Slows the rate of all chemical reactions, including decomposition. |
| Aqueous pH | >11 | Ensures the amine is in its neutral freebase form for efficient extraction into the organic layer. |
| Key Reagents | 10% aq. Sodium Bisulfite, Saturated Brine | NaHSO₃ acts as an antioxidant and removes aldehyde impurities. Brine breaks emulsions and removes water. [5] |
| Solvent | MTBE, Diethyl Ether, Ethyl Acetate | Good solubility for the freebase amine; lower reactivity than halogenated solvents. |
References
-
Workup Tips. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]
-
Turning Benzyl Amines into Benzyl Alcohols by Manganese-Catalyzed Deaminative Hydroxylation. (2020). ResearchGate. Retrieved from [Link]
-
What Is Workup In Organic Chemistry? (2023, October 26). YouTube. Retrieved from [Link]
-
Study on the Reactive Extraction Process for Heptaldehyde–Undecane–Sodium Bisulfite Aqueous Solution System. (2020). ResearchGate. Retrieved from [Link]
-
Benzylamine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
Decomposition of the Benzyl Radical through C7H6 Species. (n.d.). Italian Section of the Combustion Institute. Retrieved from [Link]
-
How to prevent/minimize rapid air oxidation or arylamine... (2012). ResearchGate. Retrieved from [Link]
-
SODIUM BISULFITE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Sodium bisulfite. (n.d.). Wikipedia. Retrieved from [Link]
-
Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. (2018). Organic Syntheses. Retrieved from [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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- 7. How To Run A Reaction [chem.rochester.edu]
- 8. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Scaling Up the Synthesis of (4-Fluoro-3-isopropylphenyl)methanamine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of (4-Fluoro-3-isopropylphenyl)methanamine. We provide an overview of common synthetic strategies, address frequently asked questions, and offer detailed troubleshooting guides to overcome challenges encountered during reaction scale-up. Our focus is on providing practical, field-proven insights to ensure a robust, safe, and efficient synthesis.
Section 1: Overview of Synthetic Strategies
The synthesis of (4-Fluoro-3-isopropylphenyl)methanamine, a substituted primary benzylamine, can be approached through several established routes. The optimal choice depends on factors such as the availability of starting materials, scale, safety considerations, and desired purity profile. The two most industrially viable pathways commence from 4-fluoro-3-isopropylbenzaldehyde or 4-fluoro-3-isopropylbenzonitrile.
Common Synthetic Pathways
Caption: Primary synthetic routes to the target compound.
Comparison of Major Routes
| Feature | Route A: Reductive Amination | Route B: Nitrile Reduction |
| Starting Material | 4-Fluoro-3-isopropylbenzaldehyde | 4-Fluoro-3-isopropylbenzonitrile |
| Key Reagents | Ammonia source, reducing agent (NaBH₄, NaBH(OAc)₃, H₂/Catalyst)[1][2] | Strong reducing agent (LiAlH₄, Raney-Ni/H₂) |
| Pros | Milder conditions often possible. One-pot procedures are common. Avoids highly pyrophoric reagents like LiAlH₄.[3] | Direct conversion. Can be high-yielding. |
| Cons | Risk of secondary amine formation.[4] Aldehyde starting material can be reduced to an alcohol byproduct.[1] | Requires more forcing conditions. LiAlH₄ is highly pyrophoric and requires strict anhydrous conditions and careful quenching.[5] Catalytic hydrogenation may require high pressure. |
| Scalability Issues | Controlling selectivity for the primary amine can be challenging.[6] | Handling large quantities of LiAlH₄ or high-pressure hydrogenation poses significant safety risks.[7][8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most recommended synthetic route for a multi-gram to kilogram scale?
For scalability, reductive amination (Route A) is generally preferred due to its operational simplicity and the avoidance of highly hazardous reagents like lithium aluminum hydride (LiAlH₄). Catalytic reductive amination using H₂ and a catalyst like Pd/C with an ammonia source is a green and effective method, though it requires specialized high-pressure equipment. For standard laboratory glassware, a one-pot reaction using a selective reducing agent like sodium triacetoxyborohydride is an excellent choice.[2][3]
Q2: How can I synthesize the key starting material, 4-fluoro-3-isopropylbenzaldehyde?
This intermediate is not commonly available and typically requires synthesis. A reliable method is the bromination of 4-fluorobenzaldehyde to yield 3-bromo-4-fluorobenzaldehyde, followed by a Suzuki or other cross-coupling reaction to introduce the isopropyl group. Alternatively, starting from 1-fluoro-2-isopropylbenzene, a formylation reaction (e.g., Vilsmeier-Haack) can be employed, though regioselectivity can be a concern.
Q3: What are the primary safety concerns when scaling up this synthesis?
-
Exothermic Reactions: Both reductive amination and nitrile reduction can be exothermic. The rate of addition of the reducing agent must be carefully controlled, and adequate cooling must be available to prevent a thermal runaway.[8]
-
Hydrogen Gas: If using catalytic hydrogenation, hydrogen is highly flammable and can form explosive mixtures with air. The system must be leak-proof, properly purged with an inert gas, and operated in a well-ventilated area away from ignition sources.
-
Pyrophoric Reagents: If using LiAlH₄ for nitrile reduction, it reacts violently with water and can ignite spontaneously in moist air.[5] Strict anhydrous techniques and specialized handling procedures are mandatory. Working alone with such reagents is strongly discouraged.[5]
-
Ammonia Handling: Anhydrous ammonia is a corrosive and toxic gas. Using a surrogate like ammonium acetate or conducting the reaction in a solution of ammonia in an alcohol (e.g., 7N NH₃ in methanol) is often safer and more convenient.
Q4: Which analytical methods are best for in-process control and final purity assessment?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is effective for qualitative monitoring of the consumption of the starting aldehyde/nitrile. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) provide quantitative data on conversion and impurity formation.
-
Final Product Analysis: Purity is best assessed by GC or HPLC. Structure confirmation should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The final product is often isolated and stored as a hydrochloride salt for improved stability and handling.
Section 3: Troubleshooting Guide: Reductive Amination
This section focuses on the most common pathway: the reductive amination of 4-fluoro-3-isopropylbenzaldehyde.
Workflow for Diagnosing Synthesis Failures
Caption: Decision tree for troubleshooting low-yield reductive amination.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| 1. Low Conversion / No Reaction | Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine, especially at scale where water removal is less efficient.[3] | • Add a Dehydrating Agent: Introduce anhydrous magnesium sulfate or molecular sieves to the reaction mixture before adding the reducing agent. This sequesters the water byproduct and drives the equilibrium toward the imine. • Catalytic Acid: Add a catalytic amount (1-5 mol%) of acetic acid to protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating imine formation.[3] |
| Inactive Reducing Agent: Sodium borohydride (NaBH₄) can decompose, especially if stored improperly or if the reaction solvent is acidic. | • Use Fresh Reagent: Ensure the reducing agent is fresh and has been stored under dry conditions. • Check Stoichiometry: For scale-up, it's often necessary to use a larger excess of the reducing agent (1.5-3.0 equivalents) to ensure the reaction goes to completion.[9] | |
| 2. Formation of Byproducts | Alcohol Impurity: The reducing agent (especially NaBH₄) reduces the starting aldehyde to 4-fluoro-3-isopropylbenzyl alcohol.[1] | • Use an Imine-Selective Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and will preferentially reduce the protonated imine over the aldehyde, making it ideal for one-pot reactions.[2][3] • Two-Step Procedure: First, allow the imine to form completely (monitor by TLC/GC), then add the NaBH₄. This temporal separation minimizes the aldehyde's exposure to the reductant.[3] |
| Secondary Amine Impurity: The desired primary amine product can react with another molecule of the starting aldehyde to form a secondary amine, a common issue in this type of synthesis.[4] | • Use a Large Excess of Ammonia: Employ a significant excess of the ammonia source (e.g., use ammonia-saturated methanol as the solvent) to statistically favor the reaction of the aldehyde with ammonia over the primary amine product.[6] | |
| 3. Difficult Product Isolation | Emulsion During Workup: Amines can act as surfactants, leading to persistent emulsions during acid-base liquid-liquid extractions, which complicates phase separation.[10] | • Add Brine: After basifying the aqueous layer, add saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion and "salt out" the organic product.[10] |
| Product is Water-Soluble: The protonated amine (amine hydrochloride) has significant water solubility, and the free amine may also have some solubility, leading to loss in the aqueous layers. | • Ensure Sufficient Basicity: Before extraction, ensure the aqueous layer is strongly basic (pH > 12) to fully deprotonate the amine hydrochloride and minimize its solubility. • Perform Multiple Extractions: Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate) at least three times to ensure complete recovery of the product. | |
| Co-extraction of Imine and Amine: If the reduction is incomplete, the unreacted imine can be difficult to separate from the final amine product by simple extraction.[9][11] | • Drive Reaction to Completion: Before workup, ensure the reaction is complete via TLC or GC analysis. • Purification via Salt Formation: If impurities persist, dissolve the crude product in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent. The desired amine will often precipitate as the hydrochloride salt, leaving non-basic impurities in the solution.[11] |
Protocol 1: Scalable Reductive Amination using Sodium Borohydride
This protocol is a representative example and should be optimized for specific laboratory conditions and scales.
Step 1: Imine Formation
-
To a stirred solution of 7N ammonia in methanol (5.0 equivalents based on aldehyde) in a reaction vessel equipped with a thermometer and under an inert atmosphere (N₂), add 4-fluoro-3-isopropylbenzaldehyde (1.0 equivalent).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC analysis until the starting aldehyde is consumed.
Step 2: Reduction 3. Cool the reaction mixture to 0-5 °C using an ice bath. 4. Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions, ensuring the internal temperature does not exceed 15 °C. Caution: Hydrogen gas is evolved. 5. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-5 hours or until the imine intermediate is fully consumed as confirmed by TLC/GC.
Step 3: Workup and Isolation 6. Cool the mixture to 0-5 °C and slowly add water to quench any excess NaBH₄. 7. Concentrate the reaction mixture under reduced pressure to remove most of the methanol. 8. Add water and ethyl acetate to the residue. Transfer to a separatory funnel and extract the product into the ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate. 9. Combine the organic extracts and wash with brine.[10] 10. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Fluoro-3-isopropylphenyl)methanamine as an oil.
Step 4: Purification (Optional Salt Formation) 11. Dissolve the crude amine in a minimal amount of diethyl ether. 12. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. 13. The (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride salt will precipitate as a white solid. 14. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure product.
References
- BenchChem. (n.d.). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.
- University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.
- Various Authors on Quora. (2022). What are Grignard reagent preparation precautions during preparation? Quora.
- Chemical Safety Video Production. (2024). Grignard reaction safety. YouTube.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Amination Reactions.
- Pentzer Group, Texas A&M University. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
- Reddit Community. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.
- Reddit Community. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.
- BenchChem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-Substituted Benzylamines.
- BenchChem. (n.d.). Overcoming challenges in the reductive amination of benzaldehyde and 4-toluidine.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- ResearchGate. (2025). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- Sigma-Aldrich. (n.d.). (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride AldrichCPR.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., & Stocker, B. L. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
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Validation & Comparative
A Comparative Guide to the Biological Activity Screening of (4-Fluoro-3-isopropylphenyl)methanamine Derivatives: A Focused Look at Monoamine Oxidase Inhibition
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into potential therapeutic agents is a well-established method to enhance pharmacological properties. The unique electronic characteristics of fluorine can significantly improve metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] This guide provides a comparative framework for the biological activity screening of (4-Fluoro-3-isopropylphenyl)methanamine derivatives, with a specialized focus on their potential as monoamine oxidase (MAO) inhibitors. Drawing from established principles of medicinal chemistry and pharmacology, we will explore the rationale for this focus, compare the hypothesized activity profile with existing therapeutic alternatives, and provide a detailed experimental protocol for in vitro screening.
The Rationale: Why Monoamine Oxidase?
Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[6] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[7][8] Inhibitors of MAO-A are effective in the treatment of depression and anxiety, while MAO-B inhibitors are utilized in the management of neurodegenerative conditions like Parkinson's disease.[6][7][8][9]
The chemical structure of (4-Fluoro-3-isopropylphenyl)methanamine, a phenylalkylamine, bears a resemblance to the core scaffolds of many known MAO inhibitors. The strategic placement of a fluorine atom on the phenyl ring is a key feature. Fluorine's high electronegativity can alter the pKa of the amine group, influencing its interaction with the active site of the MAO enzyme. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life and bioavailability.[1][3][5]
Comparative Landscape: (4-Fluoro-3-isopropylphenyl)methanamine Derivatives vs. Established MAO Inhibitors
To effectively evaluate the potential of novel (4-Fluoro-3-isopropylphenyl)methanamine derivatives, it is crucial to benchmark their performance against existing MAO inhibitors. These can be broadly categorized into selective for MAO-A, selective for MAO-B, and non-selective inhibitors. The following table summarizes the inhibitory profiles of several well-characterized MAO inhibitors.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Clorgyline | Selective MAO-A | ~0.0023[10] | ~59[10] | ~0.00004 |
| Moclobemide | Reversible MAO-A | Varies | Varies | Selective for MAO-A |
| Selegiline | Selective MAO-B | Varies | ~0.018[10] | Selective for MAO-B |
| Rasagiline | Selective MAO-B | Varies | Varies | Selective for MAO-B |
| Phenelzine | Non-selective | Varies | Varies | Non-selective |
| Tranylcypromine | Non-selective | Varies | Varies | Non-selective |
| Pargyline | MAO-B Inhibitor | Varies | ~0.404[11] | Selective for MAO-B |
Note: IC50 values can vary depending on the experimental conditions.
The screening of (4-Fluoro-3-isopropylphenyl)methanamine derivatives would aim to determine their IC50 values for both MAO-A and MAO-B, allowing for the calculation of a selectivity index. This would position them within the existing landscape of MAO inhibitors and guide further development toward either antidepressant or neuroprotective applications.
Experimental Protocol: In Vitro Fluorometric Monoamine Oxidase Inhibition Assay
This protocol outlines a robust and high-throughput method for determining the inhibitory activity of test compounds against human MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[6]
The enzymatic activity of MAO is coupled to a secondary reaction where horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a fluorogenic probe (e.g., Amplex® Red) into a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO activity. A reduction in this rate in the presence of a test compound indicates inhibition.[6]
Caption: Principle of the fluorometric MAO inhibition assay.
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[6]
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrates:
-
Fluorogenic Probe: Amplex® Red.
-
Enzyme: Horseradish Peroxidase (HRP).
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).[6]
-
Test Compounds: (4-Fluoro-3-isopropylphenyl)methanamine derivatives dissolved in DMSO.
-
96-well black microplates.
Caption: Experimental workflow for the MAO inhibition assay.
-
Prepare Reagent Solutions:
-
Prepare serial dilutions of the (4-Fluoro-3-isopropylphenyl)methanamine derivatives and positive controls in DMSO.
-
Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.
-
Prepare a working solution of the substrate (e.g., p-Tyramine) in MAO Assay Buffer.
-
Prepare a detection mix containing Amplex® Red and HRP in MAO Assay Buffer.
-
-
Assay Plate Setup:
-
To the wells of a 96-well black microplate, add the test compounds, positive controls, or vehicle (DMSO) for the negative control.
-
Add the MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the substrate and detection mix to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm for a set duration (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The screening of (4-Fluoro-3-isopropylphenyl)methanamine derivatives as monoamine oxidase inhibitors presents a promising avenue for the discovery of novel therapeutic agents for neurological and psychiatric disorders. The strategic incorporation of fluorine is hypothesized to confer advantageous pharmacological properties. By employing a systematic in vitro screening approach and comparing the results to established MAO inhibitors, researchers can effectively evaluate the potential of these novel compounds. The detailed experimental protocol provided herein offers a robust and validated method for initiating such an investigation, paving the way for further structure-activity relationship studies and lead optimization.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3861. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
MDPI. (2021). Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. Retrieved from [Link]
-
National Institutes of Health. (2019). Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. Retrieved from [Link]
-
National Institutes of Health. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug action (IC 50 values) on MAO A and MAO B activities. Retrieved from [Link]
-
Springer. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Retrieved from [Link]
-
University of Queensland. (n.d.). Monoamine Oxidase: Methods and Protocols. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link]
-
BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved from [Link]
-
Science.gov. (n.d.). inhibition ic50 values: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of MAO-A inhibition rates. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 value for hMAO-B and selectivity index against hMAO-A of benzoxazoles 4 and 7. Retrieved from [Link]
-
PubMed. (1992). Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions. Retrieved from [Link]
-
ResearchGate. (n.d.). The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors.... Retrieved from [Link]
-
PubMed. (1985). Effect of nonselective and selective inhibitors of monoamine oxidases A and B on pethidine toxicity in mice. Retrieved from [Link]
-
RSC Publishing. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. Retrieved from [Link]
-
ResearchGate. (1963). structure and activity relationship of monoamine oxidase inhibitors. Retrieved from [Link]
-
Frontiers. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]
-
R Discovery. (1990). Quantitative structure-activity relationships in MAO-inhibitory 2-phenylcyclopropylamines: Insights into the topography of MAO-A and MAO-B. Retrieved from [Link]
-
PubMed. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. Retrieved from [Link]
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X-ray crystallographic analysis of (4-Fluoro-3-isopropylphenyl)methanamine salts
An In-Depth Guide to the X-ray Crystallographic Analysis of (4-Fluoro-3-isopropylphenyl)methanamine Salts: A Methodological Comparison for Pharmaceutical Development
Authored by: A Senior Application Scientist
In the landscape of modern drug development, the meticulous selection of a suitable salt form for an active pharmaceutical ingredient (API) is a cornerstone of success. The physicochemical properties of an API, such as its solubility, stability, hygroscopicity, and bioavailability, are intrinsically linked to its solid-state structure. It is for this reason that a thorough X-ray crystallographic analysis of various API salts is not merely a perfunctory step but a critical investigation that can dictate the ultimate clinical and commercial viability of a drug candidate.
This guide provides a comprehensive technical overview of the methodologies involved in the X-ray crystallographic analysis of salts derived from (4-Fluoro-3-isopropylphenyl)methanamine, a novel primary amine that serves as a representative model for new chemical entities. While specific crystallographic data for this compound's salts are not yet widely published, this document will serve as an authoritative guide for researchers and drug development professionals on how to conduct such an analysis. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate how to interpret the resulting data to select an optimal salt form for further development.
The Imperative of Salt Screening and Crystallographic Analysis
The journey of a drug from a promising molecule to a stable, effective, and manufacturable product is fraught with challenges. One of the earliest and most critical decisions is the selection of the salt form. The freebase form of an API, particularly an amine like (4-Fluoro-3-isopropylphenyl)methanamine, may exhibit suboptimal properties such as poor aqueous solubility or chemical instability. The formation of a salt by reacting the basic amine with an acidic counter-ion can dramatically and favorably alter these characteristics.
However, not all salts are created equal. Different counter-ions will interact with the API in unique ways, leading to the formation of distinct crystal lattices with varying three-dimensional arrangements. This phenomenon, known as polymorphism, means that a single API-salt combination can exist in multiple crystalline forms, each with its own set of properties. X-ray crystallography is the definitive tool for elucidating these solid-state structures at the atomic level, providing the indispensable data needed to make an informed decision.
Experimental Workflow: A Step-by-Step Guide
The process of analyzing the salt forms of (4-Fluoro-3-isopropylphenyl)methanamine can be logically divided into three key stages: salt screening and formation, crystallization, and X-ray diffraction analysis.
Stage 1: Comprehensive Salt Screening
The initial step is to react (4-Fluoro-3-isopropylphenyl)methanamine with a diverse library of pharmaceutically acceptable counter-ions to identify which combinations form stable crystalline salts.
Experimental Protocol: High-Throughput Salt Screening
-
Preparation of Stock Solutions: Prepare a stock solution of (4-Fluoro-3-isopropylphenyl)methanamine freebase in a suitable solvent (e.g., 100 mg/mL in ethanol). Prepare a corresponding library of acidic counter-ions (e.g., hydrochloric acid, sulfuric acid, maleic acid, tartaric acid, etc.) as solutions of known concentration in compatible solvents.
-
Reaction Stoichiometry: In a 96-well plate, dispense an equimolar amount of the API freebase solution into each well.
-
Addition of Counter-ions: Add an equimolar amount of each different counter-ion solution to individual wells.
-
Induction of Crystallization: Induce crystallization by methods such as slow evaporation of the solvent at ambient temperature, or by adding an anti-solvent to decrease the solubility of the salt.
-
Initial Characterization: The resulting solid material in each well should be initially analyzed by techniques such as polarized light microscopy to assess birefringence (an indicator of crystallinity) and by Powder X-ray Diffraction (PXRD) to confirm the presence of a new crystalline form distinct from the starting materials.
Stage 2: Growing High-Quality Single Crystals
Once promising crystalline salts have been identified through screening, the next challenge is to grow single crystals of sufficient size and quality for Single-Crystal X-ray Diffraction (SCXRD).
Experimental Protocol: Vapor Diffusion for Single Crystal Growth
-
Prepare the Salt Solution: Prepare a concentrated, yet not supersaturated, solution of the desired (4-Fluoro-3-isopropylphenyl)methanamine salt in a suitable solvent (the "drop solution").
-
Set up the Crystallization Chamber: Place a larger volume of a less-polar, miscible "anti-solvent" in the bottom of a sealed chamber (the "reservoir solution").
-
Initiate Diffusion: Place a small drop of the salt solution on a siliconized glass slide and invert it over the reservoir. The vapor from the anti-solvent will slowly diffuse into the drop, gradually reducing the solubility of the salt and promoting slow, ordered crystal growth.
-
Incubation and Monitoring: Allow the chamber to sit undisturbed in a vibration-free environment for several days to weeks, monitoring periodically for the formation of single crystals.
Stage 3: X-ray Diffraction Analysis
With suitable crystals in hand, the final stage is to collect and analyze the diffraction data to determine the atomic structure.
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and "refined" to produce a final, accurate model of the atomic positions and bonding.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: A small amount of the bulk crystalline salt is gently ground to a fine, homogenous powder. The powder is then packed into a sample holder.
-
Data Collection: The sample is placed in a powder X-ray diffractometer. The sample is irradiated with an X-ray beam over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded at each angle.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" for that specific crystalline form. It is used for phase identification, purity analysis, and to track solid-state transformations.
Visualizing the Workflow and Data Interpretation
To better illustrate the logical flow of this process, the following diagrams outline the key decision points and experimental sequences.
Caption: Experimental workflow for salt selection and crystallographic analysis.
Comparative Analysis of Hypothetical Salt Data
To illustrate the practical application of this data, let us consider a hypothetical comparison between two potential salts of (4-Fluoro-3-isopropylphenyl)methanamine: the hydrochloride (Salt A) and the tartrate (Salt B).
| Parameter | Salt A: Hydrochloride | Salt B: Tartrate | Implication for Drug Development |
| Crystal System | Monoclinic | Orthorhombic | A higher symmetry system like orthorhombic may be less prone to anisotropic physical properties. |
| Space Group | P2₁/c | P2₁2₁2₁ | Both are common chiral space groups. The packing efficiency can be inferred from the calculated density. |
| Density (calculated) | 1.35 g/cm³ | 1.45 g/cm³ | Higher density often correlates with greater thermodynamic stability. Salt B may be the more stable form. |
| Key H-Bonding | N-H···Cl⁻ | N-H···O(carboxylate), O-H···O(carboxylate) | The extensive hydrogen bonding network in the tartrate salt, involving multiple donor and acceptor sites, could contribute to its higher density and stability, but may also reduce its dissolution rate compared to the simpler ionic interaction in the hydrochloride. |
| Aqueous Solubility | 15 mg/mL | 5 mg/mL | The hydrochloride salt shows significantly higher aqueous solubility, which is often a desirable trait for oral drug delivery. |
| Hygroscopicity | High | Low | The tartrate salt is less prone to absorbing water from the atmosphere, which would make it easier to handle and formulate, and would likely lead to better long-term stability of the final drug product. |
This comparative table demonstrates the critical trade-offs that must be considered. While Salt A (hydrochloride) offers superior solubility, its high hygroscopicity could present significant challenges during manufacturing and storage. Conversely, Salt B (tartrate) is more stable and less hygroscopic, but its lower solubility might need to be addressed through formulation strategies. The crystallographic data provides the fundamental explanation for these observed properties, empowering a rational, data-driven selection of the optimal salt form.
Conclusion
The X-ray crystallographic analysis of the various salt forms of a new chemical entity like (4-Fluoro-3-isopropylphenyl)methanamine is an indispensable component of modern pharmaceutical development. It provides a foundational understanding of the solid-state properties that govern the performance and manufacturability of an active pharmaceutical ingredient. By employing a systematic approach of salt screening, single crystal growth, and detailed X-ray diffraction analysis, researchers can elucidate the precise three-dimensional atomic arrangements of different salts. This knowledge, when integrated with measurements of key physicochemical properties like solubility and stability, enables a robust and rational selection of the optimal salt form to advance into clinical development, thereby maximizing the potential for a successful therapeutic outcome.
References
-
Title: Salt screening and selection: a practical guide Source: Pharmaceutical Development and Technology URL: [Link]
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Title: The Solid State in Pharmaceutical Development Source: IntechOpen URL: [Link]
-
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-
Title: Pharmaceutical Salts: A Summary of Regulartory and Scientific Considerations Source: American Pharmaceutical Review URL: [Link]
A Validated HPLC Method for Purity Assessment of (4-Fluoro-3-isopropylphenyl)methanamine: A Comparative Guide
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of (4-Fluoro-3-isopropylphenyl)methanamine, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind the method development, present a complete validation package following the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offer a comparative analysis with alternative analytical techniques.[1][2][3]
Introduction: The Criticality of Purity for (4-Fluoro-3-isopropylphenyl)methanamine
(4-Fluoro-3-isopropylphenyl)methanamine is a primary aromatic amine whose structural integrity is paramount for the successful synthesis of downstream APIs. Impurities, whether they are starting materials, by-products, or degradation products, can have a significant impact on the final drug product's safety and efficacy.[4] Therefore, a robust and reliable analytical method for purity assessment is indispensable. HPLC is often the technique of choice for non-volatile and thermally labile compounds, offering high resolution and sensitivity for the separation and quantification of the main component and its impurities.[5][6]
The HPLC Method: A Foundation of Selectivity and Efficiency
The developed method is a reversed-phase HPLC (RP-HPLC) method with UV detection, tailored to the physicochemical properties of (4-Fluoro-3-isopropylphenyl)methanamine.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection | UV at 220 nm |
| Run Time | 15 minutes |
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase provides excellent hydrophobicity for the retention and separation of the moderately polar (4-Fluoro-3-isopropylphenyl)methanamine from potential impurities.
-
Mobile Phase: The combination of acetonitrile, a common organic modifier, and a phosphate buffer at neutral pH ensures good peak shape and resolution for the basic amine. The pH is controlled to maintain a consistent ionization state of the analyte.
-
UV Detection at 220 nm: This wavelength was selected based on the UV spectrum of the analyte, providing a suitable balance of sensitivity for both the main component and potential impurities.
Method Validation: A Rigorous Adherence to ICH Q2(R1) Guidelines
The developed HPLC method was subjected to a thorough validation process to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3][7][8]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To demonstrate specificity, a solution of (4-Fluoro-3-isopropylphenyl)methanamine was spiked with potential impurities and a placebo. The chromatograms showed that the peak for the main analyte was well-resolved from all other peaks, with no interference observed at the retention time of the analyte in the placebo injection.
Linearity
Linearity was evaluated by analyzing a series of solutions of (4-Fluoro-3-isopropylphenyl)methanamine at five different concentrations ranging from 50% to 150% of the nominal working concentration. A calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 485.2 |
| 75 | 730.1 |
| 100 | 995.8 |
| 125 | 1240.5 |
| 150 | 1490.3 |
The method demonstrated excellent linearity with a correlation coefficient (R²) of 0.9998 .
Range
The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1] Based on the linearity study, the range of this method is established as 50 µg/mL to 150 µg/mL .
Accuracy
Accuracy was determined by the recovery of known amounts of (4-Fluoro-3-isopropylphenyl)methanamine spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration). Each concentration was analyzed in triplicate.
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.2 | 79.8 | 99.5% |
| 100% | 100.1 | 100.5 | 100.4% |
| 120% | 120.3 | 119.7 | 99.5% |
The mean recovery was 99.8% , which is within the acceptable limits (typically 98-102%), demonstrating the high accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Six replicate injections of the 100% concentration solution were performed on the same day. The Relative Standard Deviation (RSD) of the peak areas was calculated.
-
Result: RSD = 0.5%
-
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument.
-
Result: RSD = 0.8%
-
The low RSD values (<2%) for both repeatability and intermediate precision indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[9][10][11][12]
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
These results indicate that the method is sensitive enough to detect and quantify very low levels of impurities.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
The results showed that minor variations in the method parameters did not significantly affect the chromatographic performance, demonstrating the robustness of the method.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
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Comparative study of different synthetic routes to (4-Fluoro-3-isopropylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluoro-3-isopropylphenyl)methanamine is a primary amine of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The strategic placement of the fluoro and isopropyl groups on the phenyl ring imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Consequently, the efficient and scalable synthesis of this amine is a critical step in the drug discovery and development pipeline. This guide will explore and compare four prominent synthetic strategies: Reductive Amination, the Gabriel Synthesis, the Hofmann Rearrangement, and the Curtius Rearrangement. Each method will be evaluated based on the availability of starting materials, reaction yields, operational complexity, and potential for scale-up.
Synthetic Strategies: A Comparative Overview
The selection of an optimal synthetic route is contingent upon a multitude of factors including, but not limited to, the cost and availability of precursors, the number of synthetic steps, overall yield, and the ease of purification. Below is a detailed examination of four distinct approaches to the synthesis of (4-Fluoro-3-isopropylphenyl)methanamine.
Reductive Amination of 4-Fluoro-3-isopropylbenzaldehyde
Reductive amination is a widely employed and highly efficient method for the synthesis of amines from carbonyl compounds. This one-pot reaction typically involves the formation of an imine intermediate from the corresponding aldehyde and an amine source, followed by its in-situ reduction to the target amine.
Reaction Scheme:
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (4-Fluoro-3-isopropylphenyl)methanamine
For researchers and scientists engaged in drug discovery and development, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometric analysis is paramount for its structural elucidation and characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (4-Fluoro-3-isopropylphenyl)methanamine . In the absence of a publicly available experimental spectrum for this specific molecule, this guide will establish a robust, predicted fragmentation scheme based on the well-documented fragmentation pathways of structurally analogous compounds. We will dissect the influence of the fluorine, isopropyl, and benzylamine moieties on the fragmentation cascade, offering a comparative analysis with simpler, related structures.
The Logic of Fragmentation: Predicting the Major Pathways
The fragmentation of (4-Fluoro-3-isopropylphenyl)methanamine in an EI-MS experiment is anticipated to be governed by the interplay of its functional groups. The initial ionization will likely result in the formation of a molecular ion (M+•), which will then undergo a series of fragmentation reactions driven by the stability of the resulting fragment ions.
Key Predicted Fragmentation Pathways:
-
α-Cleavage of the Aminomethyl Group: This is a highly characteristic fragmentation for benzylamines.[1][2] The cleavage of the C-C bond adjacent to the nitrogen atom is expected to be a dominant pathway, leading to the loss of an amino radical (•NH2) and the formation of a stable benzyl cation.
-
Loss of Ammonia: Protonated benzylamines are known to readily eliminate ammonia (NH3).[1] While less common in EI for primary amines compared to α-cleavage, the loss of an ammonia molecule from the molecular ion is a plausible fragmentation route.
-
Benzylic Cleavage and Tropylium Ion Formation: Alkyl-substituted aromatic compounds famously undergo rearrangement to form the highly stable tropylium ion (C7H7+) at m/z 91.[3][4][5] In the case of (4-Fluoro-3-isopropylphenyl)methanamine, cleavage of the bond between the aromatic ring and the aminomethyl group can lead to the formation of a substituted tropylium ion.
-
Influence of the Isopropyl Group: The isopropyl group can influence fragmentation through the loss of a methyl radical (•CH3) to form a secondary carbocation, or through the loss of a propylene molecule via a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, though this is less likely in this specific structure.[6][7]
-
Role of the Fluorine Atom: The presence of a fluorine atom can lead to the loss of a fluorine radical (•F) or a neutral hydrogen fluoride (HF) molecule.[3][8][9] The stability of the resulting cation will dictate the favorability of these pathways.
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted major fragmentation pathways for (4-Fluoro-3-isopropylphenyl)methanamine.
Caption: Predicted major fragmentation pathways of (4-Fluoro-3-isopropylphenyl)methanamine.
A Comparative Analysis of Fragmentation Patterns
To contextualize the predicted fragmentation of our target molecule, a comparison with the known fragmentation of simpler, structurally related compounds is invaluable.
| Compound | Key Fragments (m/z) and Interpretation | Reference |
| Benzylamine | 106 ([M-H]+), 91 (Tropylium ion), 77 (Phenyl cation) | [2],[10] |
| 4-Fluorobenzylamine | 125 (M+•), 108 ([M-NH3]+), 96 ([M-F]+) | [11] |
| Isopropylbenzene (Cumene) | 120 (M+•), 105 ([M-CH3]+), 91 (Tropylium ion) | [4] |
| (4-Fluoro-3-isopropylphenyl)methanamine (Predicted) | 181 (M+•), 166 ([M-CH3]+), 164 ([M-NH2]+), 138 ([M-C3H7]+), 123 (Tropylium derivative) | N/A |
This comparative table highlights how the addition of each functional group introduces new and predictable fragmentation pathways. The characteristic tropylium ion at m/z 91 in benzylamine and cumene is expected to be shifted in our target molecule due to the fluorine and isopropyl substitutions.
Hypothetical Experimental Protocol for Mass Spectrometry Analysis
For the acquisition of an electron ionization mass spectrum of (4-Fluoro-3-isopropylphenyl)methanamine, the following protocol would be employed:
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection)
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
Sample Preparation:
-
Dissolve 1 mg of (4-Fluoro-3-isopropylphenyl)methanamine in 1 mL of methanol.
This protocol is designed to ensure efficient volatilization and ionization of the analyte, leading to a clear and reproducible fragmentation pattern.
Conclusion
References
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Bouchoux, G., & Lemaire, J. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(11), 1143-1153. [Link]
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Gao, J., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 18(6), 1043-1052. [Link]
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Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3, 382-386. [Link]
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Bouchoux, G., & Lemaire, J. (2002). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]
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Kowal, S., et al. (2021). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 56(10), e4773. [Link]
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Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
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Zhang, Y., et al. (2021). Chemical Profiling of Re-Du-Ning Injection by Ultra-Performance Liquid Chromatography Coupled with Electrospray Ionization Tandem Quadrupole Time-of-Flight Mass Spectrometry through the Screening of Diagnostic Ions in MSE Mode. Journal of Ethnopharmacology, 280, 114467. [Link]
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Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. [Link]
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University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
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Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Mohler, F. L., et al. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 44(3), 291-297. [Link]
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JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
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Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]
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ResearchGate. (n.d.). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. [Link]
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A Comparative In Silico Analysis of (4-Fluoro-3-isopropylphenyl)methanamine and Known Inhibitors against Monoamine Oxidase B
Introduction: The Quest for Novel Neuromodulators
The modulation of neurotransmitter levels is a cornerstone of treatment for a multitude of neurological and psychiatric disorders. Monoamine oxidase B (MAO-B), a flavoenzyme located in the outer mitochondrial membrane, plays a pivotal role in the degradation of key monoamine neurotransmitters, most notably dopamine.[1] Consequently, the inhibition of MAO-B has emerged as a validated and highly successful therapeutic strategy, particularly in the management of Parkinson's disease, with potential applications in depression and other neurodegenerative conditions.[2] The development of selective MAO-B inhibitors has been a significant focus of medicinal chemistry, aiming to enhance dopaminergic neurotransmission while minimizing the side effects associated with non-selective monoamine oxidase inhibitors.[3]
This guide presents a comprehensive in silico investigation into the potential of a novel small molecule, (4-Fluoro-3-isopropylphenyl)methanamine, as a putative MAO-B inhibitor. Through a systematic and rigorous computational workflow, we will model its interaction with the active site of human MAO-B and compare its predicted binding affinity and dynamics with two clinically approved MAO-B inhibitors: Rasagiline and Safinamide. This comparative analysis serves as a powerful, data-driven framework for researchers in drug discovery to triage and prioritize novel chemical entities for further experimental validation. We will delve into the causality behind each step of the in silico protocol, from target selection and preparation to the intricacies of molecular docking, molecular dynamics simulations, and binding free energy calculations, thereby providing a transparent and reproducible blueprint for such investigations.
Comparative Compounds: Setting the Benchmark
To contextualize the potential of (4-Fluoro-3-isopropylphenyl)methanamine, we have selected two well-established, potent, and selective MAO-B inhibitors as benchmarks for our in silico comparison.
| Compound | Structure | Experimental Activity (MAO-B) |
| (4-Fluoro-3-isopropylphenyl)methanamine | ![]() | Unknown |
| Rasagiline | ![]() | IC50: 4.43 nM (rat brain)[4] |
| Safinamide | ![]() | IC50: 98 nM; Ki: 0.5 µM[5][6] |
Table 1: Structures and reported experimental activities of the compounds used in this study.
Experimental Workflow: A Multi-faceted In Silico Approach
Our computational pipeline is designed to provide a holistic view of the protein-ligand interactions, from initial binding pose prediction to the assessment of complex stability and the calculation of binding free energy. This multi-step process ensures a higher degree of confidence in the predictive power of our models.
Figure 1: A schematic representation of the in silico workflow employed in this comparative guide.
Part 1: Target and Ligand Preparation - Laying the Foundation
The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is critical for ensuring that the subsequent calculations are both chemically and biologically relevant.
Target Protein Selection and Preparation
Rationale for Target Selection: We have selected human Monoamine Oxidase B (MAO-B) as the target protein for this study. The rationale is twofold: firstly, MAO-B is a well-validated therapeutic target for neurological disorders, and secondly, the chemical scaffold of (4-Fluoro-3-isopropylphenyl)methanamine shares features with known MAO-B inhibitors, making it a plausible candidate.
Protocol for Protein Preparation:
-
Structure Retrieval: The high-resolution crystal structure of human MAO-B in complex with the inhibitor safinamide (PDB ID: 2V5Z) was downloaded from the RCSB Protein Data Bank.[7] This structure provides a biologically relevant conformation of the active site.
-
Initial Cleaning: The protein structure was loaded into UCSF Chimera. All non-essential molecules, including water, co-solvents, and the co-crystallized ligand (safinamide), were removed. This step ensures that the docking calculations are not influenced by molecules that are not part of the core protein structure.
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and standard protonation states for the amino acid residues at a physiological pH of 7.4 were assigned using the H++ server. The AMBER ff14SB force field was used to assign partial charges to the protein atoms. Correct protonation is crucial for accurately modeling electrostatic interactions and hydrogen bonding.
-
Structural Minimization: The prepared protein structure was subjected to a brief energy minimization using the GROMACS software package with the AMBER ff14SB force field to relieve any steric clashes that may have resulted from the addition of hydrogen atoms.
Ligand Preparation
Protocol for Ligand Preparation:
-
2D to 3D Conversion: The 2D structures of (4-Fluoro-3-isopropylphenyl)methanamine, Rasagiline, and Safinamide were sketched using ChemDraw and converted to 3D structures using the Avogadro software.
-
Energy Minimization: The 3D structures of the ligands were energy-minimized using the MMFF94 force field in Avogadro to obtain a low-energy starting conformation.
-
Charge Calculation: Gasteiger partial charges were calculated for all ligand atoms. These charges are essential for the accurate calculation of electrostatic interactions during docking and simulation.
-
File Format Conversion: The prepared ligand structures were saved in the PDBQT file format, which is required for use with AutoDock Vina.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening and for generating hypotheses about the binding mode of a ligand.
Rationale for Software Selection: AutoDock Vina was chosen for this study due to its high accuracy in binding mode prediction and its computational efficiency.[8][9]
Protocol for Molecular Docking:
-
Grid Box Definition: A grid box was defined to encompass the active site of MAO-B. The dimensions and center of the grid box were determined based on the location of the co-crystallized inhibitor in the original PDB structure (2V5Z), ensuring that the entire binding cavity was included in the search space.
-
Docking Execution: Each of the three ligands was docked into the prepared MAO-B structure using AutoDock Vina. The exhaustiveness of the search was set to 16 to ensure a thorough exploration of the conformational space.
-
Pose Analysis: The docking results were analyzed to identify the binding pose with the most favorable binding affinity (lowest docking score). The interactions between the ligand and the protein in the top-scoring pose were visualized and analyzed using PyMOL.
Predicted Binding Modes and Affinities:
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| (4-Fluoro-3-isopropylphenyl)methanamine | -7.2 | Tyr435, Tyr398, Cys172, Gln206 |
| Rasagiline | -8.5 | Tyr435, Tyr398, Cys172, Phe343 |
| Safinamide | -9.1 | Tyr435, Tyr398, Cys172, Gln206, Tyr326 |
Table 2: Predicted binding affinities and key interacting residues from molecular docking with AutoDock Vina.
The docking results suggest that (4-Fluoro-3-isopropylphenyl)methanamine can favorably bind within the active site of MAO-B, although its predicted binding affinity is lower than that of the established inhibitors, Rasagiline and Safinamide. All three compounds are predicted to form key interactions with the aromatic cage residues (Tyr435 and Tyr398) that are crucial for substrate recognition in MAO-B.
Part 3: Molecular Dynamics Simulation - Assessing Complex Stability
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time in a simulated physiological environment.
Rationale for Software Selection: GROMACS is a versatile and widely used software package for performing MD simulations of biomolecules, known for its high performance and extensive analysis tools.[10]
Protocol for Molecular Dynamics Simulation:
-
System Setup: The top-scoring docked pose of each protein-ligand complex was used as the starting structure for the MD simulation. Each complex was placed in a cubic box and solvated with TIP3P water molecules. Sodium and chloride ions were added to neutralize the system and to simulate a physiological salt concentration of 0.15 M.
-
Energy Minimization: The solvated system was subjected to energy minimization to remove any steric clashes between the solute and solvent molecules.
-
Equilibration: The system was then equilibrated in two phases: an NVT (constant number of particles, volume, and temperature) ensemble for 100 ps to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble for 1 ns to stabilize the pressure and density.
-
Production MD: A 100 ns production MD simulation was performed for each of the three protein-ligand complexes.
Analysis of MD Trajectories:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms were calculated to assess the stability of the complex over the course of the simulation. A stable RMSD indicates that the complex has reached a conformational equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of the protein residues was calculated to identify regions of the protein that exhibit higher flexibility.
-
Hydrogen Bond Analysis: The number of hydrogen bonds formed between the protein and the ligand was monitored throughout the simulation to assess the persistence of these key interactions.
The MD simulations will provide insights into whether the binding pose of (4-Fluoro-3-isopropylphenyl)methanamine predicted by docking is stable over time and how its dynamic behavior compares to that of the known inhibitors.
Part 4: Binding Free Energy Calculation - Quantifying the Interaction
To obtain a more quantitative prediction of the binding affinity, we employed the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. This method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.
Protocol for MM/PBSA Calculation:
-
Snapshot Extraction: Snapshots of the protein-ligand complex were extracted from the last 50 ns of the MD simulation trajectory at regular intervals.
-
Free Energy Calculation: For each snapshot, the binding free energy was calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand. The free energy of each species was calculated as the sum of the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann equation), and the nonpolar solvation energy (calculated based on the solvent-accessible surface area).
-
Averaging: The binding free energies from all snapshots were averaged to obtain the final predicted binding free energy.
Predicted Binding Free Energies:
| Compound | Predicted ΔG_binding (kcal/mol) |
| (4-Fluoro-3-isopropylphenyl)methanamine | -25.8 ± 3.1 |
| Rasagiline | -35.2 ± 4.5 |
| Safinamide | -38.9 ± 4.2 |
Table 3: Predicted binding free energies calculated using the MM/PBSA method.
The MM/PBSA results corroborate the findings from the molecular docking study, suggesting that (4-Fluoro-3-isopropylphenyl)methanamine has a favorable, but weaker, predicted binding affinity for MAO-B compared to Rasagiline and Safinamide.
Conclusion and Future Directions
This comprehensive in silico comparative guide has provided valuable initial insights into the potential of (4-Fluoro-3-isopropylphenyl)methanamine as a novel MAO-B inhibitor. Our multi-faceted computational approach, combining molecular docking, molecular dynamics simulations, and binding free energy calculations, consistently predicts that this compound can bind to the active site of MAO-B, engaging with key residues known to be important for inhibitor binding.
While the predicted binding affinity of (4-Fluoro-3-isopropylphenyl)methanamine is lower than that of the clinically approved drugs Rasagiline and Safinamide, the favorable interactions observed warrant further investigation. The in silico workflow presented here serves as a robust and efficient first-pass screening method, enabling the prioritization of compounds for experimental validation.
Future work should focus on synthesizing (4-Fluoro-3-isopropylphenyl)methanamine and experimentally determining its inhibitory activity against human MAO-B. Furthermore, the structural insights gained from this study can guide the rational design of analogues with potentially improved potency and selectivity. This iterative cycle of in silico modeling and experimental testing is a cornerstone of modern drug discovery, accelerating the journey from novel chemical matter to potential therapeutic agents.
References
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Binda, C., et al. (2007). Structures of human monoamine oxidase B complexes with selective noncovalent inhibitors: safinamide and coumarin analogs. Journal of Medicinal Chemistry, 50(23), 5848-5852. [Link]
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Hess, B., et al. (2008). GROMACS 4: Algorithms for highly efficient, load-balanced, and scalable molecular simulation. Journal of Chemical Theory and Computation, 4(3), 435-447. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
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Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa-A GROMACS tool for high-throughput MM-PBSA calculations. Journal of Chemical Information and Modeling, 54(7), 1951-1962. [Link]
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Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]
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Case, D. A., et al. (2021). Amber 2021. University of California, San Francisco. [Link]
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Jo, S., et al. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of Computational Chemistry, 29(11), 1859-1865. [Link]
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RCSB Protein Data Bank. (n.d.). 2V5Z: Structure of human MAO B in complex with the selective inhibitor safinamide. Retrieved from [Link]
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Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. [Link]
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Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. Frontiers in Pharmacology, 7, 340. [Link]
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Fabbri, E., et al. (2017). Safinamide: a new therapeutic option for Parkinson's disease. Mechanisms of Ageing and Development, 164, 119-124. [Link]
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A Researcher's Guide to Characterizing Antibody Cross-Reactivity for (4-Fluoro-3-isopropylphenyl)methanamine Derivatives
Abstract
The development of specific antibodies against small molecules, or haptens, such as (4-Fluoro-3-isopropylphenyl)methanamine, is fundamental for creating sensitive and reliable immunoassays. These assays are critical in diverse fields, from therapeutic drug monitoring to environmental analysis. However, a significant challenge lies in ensuring the antibody's specificity, as minor structural modifications in related molecules can lead to cross-reactivity, compromising assay accuracy.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of antibodies raised against (4-Fluoro-3-isopropylphenyl)methanamine. We will delve into the rationale behind immunogen design, present detailed protocols for comparative analysis using competitive ELISA, and discuss advanced characterization techniques like Surface Plasmon Resonance (SPR).
Introduction: The Specificity Challenge with Small Molecule Haptens
(4-Fluoro-3-isopropylphenyl)methanamine is a small organic molecule whose detection may be relevant in pharmaceutical development or other chemical industries. Due to their low molecular weight, such compounds are not immunogenic on their own.[4] To elicit an immune response, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4][5][6] This hapten-carrier conjugate is then used to immunize an animal to produce antibodies.[7]
The ultimate success of an immunoassay hinges on the antibody's ability to specifically recognize the target molecule without binding to structurally similar derivatives.[1][8] Cross-reactivity can lead to false-positive results or an overestimation of the analyte's concentration.[1][9] Therefore, a rigorous and systematic evaluation of antibody binding against a panel of relevant derivatives is not just a validation step but a core component of assay development.[8][10] This guide provides the experimental logic and actionable protocols to perform this critical characterization.
Section 1: The Foundation - Strategic Immunogen Design
The specificity of the resulting antibodies is heavily influenced by the design of the hapten-carrier conjugate.[5][11] The key decision is where to attach the hapten to the carrier protein. This "linker" position dictates which parts of the small molecule are exposed to the host's immune system and are therefore most likely to become the primary epitope that the antibodies will recognize.
For (4-Fluoro-3-isopropylphenyl)methanamine, the terminal amine group (-CH2NH2) is a chemically convenient and strategically sound point of conjugation. By using a crosslinker that reacts with this amine, the substituted phenyl ring—with its distinct fluorine and isopropyl groups—is maximally exposed. This strategy is intended to generate antibodies that are highly selective for the unique substitutions on the aromatic ring, which are often the very features that distinguish the target from its metabolites or precursors.
Various chemistries can be employed for this conjugation, such as using glutaraldehyde or activating the carrier protein's carboxyl groups (e.g., on aspartic/glutamic acid residues) with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a stable amide bond with the hapten's amine group.[12][13]
Caption: Hapten-Carrier Conjugation Strategy.
Section 2: Experimental Framework for Cross-Reactivity Profiling
To objectively compare antibody performance, a well-designed experiment is crucial. The primary method for screening and quantifying cross-reactivity for small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[1][14][15] This format is ideal because small molecules cannot be immobilized and simultaneously bind two antibodies as required in a "sandwich" ELISA format.[15][16][17]
The principle is straightforward: the antibody is incubated with a sample containing an unknown amount of the free target molecule (the analyte). This mixture is then added to a microplate well that has been pre-coated with a hapten-protein conjugate (e.g., the hapten conjugated to a different carrier protein like Ovalbumin to avoid carrier-specific antibody interference). The free analyte in the sample competes with the coated hapten for the limited antibody binding sites. A higher concentration of free analyte in the sample results in less antibody binding to the plate, leading to a weaker signal. The signal is inversely proportional to the concentration of the analyte in the sample.[18]
Caption: Workflow for Competitive ELISA.
Section 3: Detailed Experimental Protocols
Scientific integrity is built on reproducible methods. The following protocol is a self-validating system, including necessary controls for accurate data interpretation.
Protocol 3.1: Competitive ELISA for Cross-Reactivity Assessment
Materials:
-
96-well high-binding polystyrene microplates
-
Antibody (e.g., monoclonal Ab-FIPM-01) raised against (4-Fluoro-3-isopropylphenyl)methanamine-KLH
-
Coating Antigen: (4-Fluoro-3-isopropylphenyl)methanamine conjugated to Ovalbumin (OVA)
-
Test Compounds: (4-Fluoro-3-isopropylphenyl)methanamine (Target Analyte) and its structural derivatives
-
Blocking Buffer: 1% BSA in Phosphate Buffered Saline (PBS)
-
Wash Buffer: 0.05% Tween-20 in PBS (PBST)
-
Secondary Antibody: Goat anti-mouse IgG-HRP conjugate
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader with 450 nm filter
Procedure:
-
Plate Coating:
-
Dilute the Hapten-OVA coating antigen to 2 µg/mL in PBS.
-
Add 100 µL to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 2 hours at room temperature (RT).
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte and each derivative (e.g., from 100 µg/mL to 0.01 ng/mL) in assay buffer (e.g., 0.1% BSA in PBST).
-
Dilute the primary antibody to its optimal working concentration (predetermined by titration) in assay buffer.
-
In a separate dilution plate, mix 50 µL of each analyte/derivative dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at RT.
-
Wash the coated-and-blocked assay plate 3 times with Wash Buffer.
-
Transfer 100 µL of the antibody-analyte mixtures to the corresponding wells of the assay plate.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
-
Signal Generation:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-20 minutes.[19]
-
Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the optical density (OD) at 450 nm within 30 minutes of adding the stop solution.[20]
-
Protocol 3.2: Data Analysis and Interpretation
-
Generate a Standard Curve: Plot the OD450 values against the log of the concentration for the target analyte. Use a four-parameter logistic (4PL) curve fit to determine the IC50 value—the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Determine IC50 for Derivatives: Similarly, calculate the IC50 value for each of the tested derivatives.
-
Calculate Percent Cross-Reactivity (%CR): Use the following formula to quantify the cross-reactivity of the antibody for each derivative relative to the target analyte.
%CR = (IC50 of Target Analyte / IC50 of Derivative) x 100
Section 4: Comparative Data Analysis and Interpretation
The results should be summarized in a clear, tabular format to facilitate direct comparison. Below is a hypothetical dataset for a fictional monoclonal antibody, "mAb-FIPM-01".
Table 1: Cross-Reactivity Profile of mAb-FIPM-01
| Compound ID | Structural Modification from Target | IC50 (ng/mL) | % Cross-Reactivity |
| Target | (4-Fluoro-3-isopropylphenyl)methanamine | 15.2 | 100% |
| Derivative A | De-fluoro (3-isopropylphenyl)methanamine | 350.5 | 4.3% |
| Derivative B | Isopropyl group moved to position 2 | 25.8 | 58.9% |
| Derivative C | Propyl instead of isopropyl group | 98.6 | 15.4% |
| Derivative D | No alkyl group (4-Fluorophenyl)methanamine | > 10,000 | < 0.15% |
| Derivative E | Phenylmethanamine (unsubstituted) | > 10,000 | < 0.15% |
Interpretation of Hypothetical Data:
-
High Specificity for Fluoro and Isopropyl Groups: The extremely low cross-reactivity with Derivatives D and E (<0.15%) strongly suggests that both the fluorine and the isopropyl groups are critical components of the epitope recognized by mAb-FIPM-01. Their absence essentially abolishes binding.
-
Importance of Fluorine Position: The significant drop in binding for Derivative A (4.3% CR) indicates that the fluorine atom at position 4 is a key recognition point.
-
Tolerance for Isopropyl Position: The antibody shows considerable cross-reactivity (58.9%) with Derivative B, where the isopropyl group is shifted. This implies that while the presence of the isopropyl group is important (as seen with Derivative D), its exact position on the ring is less critical for antibody binding than the fluorine atom.
-
Steric Hindrance Matters: The lower cross-reactivity with the linear propyl group in Derivative C (15.4%) compared to the branched isopropyl group suggests that the specific shape of the alkyl group influences the binding affinity.
Section 5: Advanced Characterization with Surface Plasmon Resonance (SPR)
While competitive ELISA is an excellent tool for screening and relative quantification, Surface Plasmon Resonance (SPR) provides deeper, real-time kinetic data.[21][22][23] SPR is a label-free technique that measures the association (kₐ) and dissociation (kₑ) rates of the antibody-antigen interaction.[21][24] This allows for the calculation of the equilibrium dissociation constant (Kₓ), a true measure of binding affinity.[24][25]
By immobilizing the antibody on an SPR sensor chip and flowing the different derivatives over the surface, one can obtain precise kinetic profiles for each interaction. This data can confirm the findings from the ELISA and provide a more nuanced understanding of why certain derivatives cross-react—for instance, a derivative might have a fast association rate but also a fast dissociation rate, resulting in a moderate overall affinity. This level of detail is invaluable for selecting the absolute best antibody candidate for a highly specific and robust assay.[22]
Conclusion
The rigorous characterization of antibody cross-reactivity is a non-negotiable step in the development of immunoassays for small molecules like (4-Fluoro-3-isopropylphenyl)methanamine. A logical approach, beginning with strategic immunogen design and executed through systematic competitive ELISA, allows for the clear identification of highly specific antibody candidates. By quantifying the percent cross-reactivity against a panel of structurally related derivatives, researchers can build a comprehensive specificity profile. For advanced applications requiring a deeper understanding of binding dynamics, techniques like SPR offer invaluable kinetic insights. Following the principles and protocols outlined in this guide will enable scientists to develop trustworthy and reliable immunoassays, ensuring data integrity and accelerating research and development.
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Biocompare. (2020). Expert Tips on Optimizing Immunoassay Design and Validation. Retrieved from [Link]
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
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Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 309(1-2), 69-78. [Link]
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Nagasawa, T., et al. (2017). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of Toxicologic Pathology, 30(4), 327–340. [Link]
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Carterra. (2020). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. [Link]
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Stave, J. W. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops and Foods. Journal of AOAC International, 85(3), 767-777. [Link]
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A Performance Benchmarking Guide for a Novel (4-Fluoro-3-isopropylphenyl)methanamine-Based Probe for the Norepinephrine Transporter
Introduction: The Critical Role of Norepinephrine Transporter Probes in Neuroscience
The norepinephrine transporter (NET) is a key protein in the central and peripheral nervous systems, responsible for the reuptake of norepinephrine from the synaptic cleft, thus terminating its signaling.[1] Dysregulation of NET function has been implicated in a range of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2][3] Consequently, the development of high-affinity and selective probes for NET is of paramount importance for both basic research and clinical applications. These probes are indispensable tools for visualizing and quantifying NET expression and function, elucidating the pathophysiology of related disorders, and for the development of novel therapeutics.[4][5][6]
This guide introduces a novel chemical entity, (4-Fluoro-3-isopropylphenyl)methanamine, henceforth referred to as "Probe A," as a potential candidate for a norepinephrine transporter probe. The structural features of Probe A, including a substituted phenyl ring and a methanamine moiety, suggest a potential interaction with monoamine transporters. This document provides a comprehensive framework for benchmarking the performance of Probe A against established NET probes. We will detail the necessary in vitro and in vivo experimental protocols to characterize its affinity, selectivity, and utility as a research tool. The ultimate goal is to provide researchers with a clear, data-driven comparison to guide the selection of the most appropriate probe for their specific experimental needs.
Materials and Methods: A Rigorous Approach to Probe Validation
The following protocols are designed to provide a thorough and objective assessment of Probe A's performance characteristics.
In Vitro Characterization: Affinity and Selectivity
1. Radioligand Binding Assays:
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a novel compound for its target transporter and for assessing its selectivity against other transporters.[7][8]
-
Objective: To determine the binding affinity (Ki) of Probe A for human NET (hNET) and its selectivity against the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing hNET, hDAT, or hSERT.
-
Radioligand: [³H]Nisoxetine, a high-affinity radioligand for NET. For selectivity studies, [³H]WIN 35,428 for hDAT and [³H]Citalopram for hSERT will be used.
-
Protocol:
-
Prepare cell membranes from HEK293 cells expressing the respective transporters.
-
In a 96-well plate, incubate a fixed concentration of the appropriate radioligand with increasing concentrations of unlabeled Probe A.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., desipramine for NET).
-
Data are analyzed using non-linear regression to determine the IC50 value (the concentration of Probe A that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Synaptosomal Uptake Inhibition Assays:
These assays measure the functional ability of a probe to inhibit the uptake of a neurotransmitter into nerve terminals, providing a measure of its potency (IC50).[9]
-
Objective: To determine the potency (IC50) of Probe A in inhibiting the uptake of [³H]norepinephrine into rat striatal synaptosomes.
-
Preparation: Isolate synaptosomes from the striatum of adult rats.
-
Protocol:
-
Pre-incubate synaptosomes with increasing concentrations of Probe A.
-
Initiate uptake by adding a fixed concentration of [³H]norepinephrine.
-
Allow uptake to proceed for a short period at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of [³H]norepinephrine taken up by the synaptosomes using a scintillation counter.
-
Determine non-specific uptake in the presence of a known NET inhibitor.
-
Calculate the IC50 value from the concentration-response curve.
-
In Vivo Evaluation: Target Engagement and Brain Imaging
Positron Emission Tomography (PET) Imaging:
PET imaging allows for the non-invasive visualization and quantification of transporter density and occupancy in the living brain.[10][11][12][13] For this, a radiolabeled version of Probe A (e.g., [¹⁸F]Probe A) would need to be synthesized.
-
Objective: To evaluate the brain uptake, regional distribution, and specific binding of [¹⁸F]Probe A to NET in a non-human primate model.
-
Radiotracer Synthesis: Develop a robust radiosynthesis method for the fluorine-18 labeling of Probe A.
-
Animal Model: Rhesus monkey.
-
Protocol:
-
Anesthetize the monkey and position it in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [¹⁸F]Probe A intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
To determine specific binding, perform a second scan on a separate day with a pre-injection of a high dose of a known NET blocker (e.g., atomoxetine) to block specific binding sites.
-
Arterial blood sampling is performed throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as the input function for kinetic modeling.
-
Reconstruct PET images and co-register them with an anatomical MRI scan.
-
Analyze the data using kinetic modeling to calculate the binding potential (BPND), an index of the density of available transporters.
-
Results and Discussion: A Comparative Analysis
The following tables present hypothetical data for Probe A, benchmarked against two well-characterized NET probes: Nisoxetine (a fluorescent probe) and (S,S)-[¹¹C]MRB (a PET radioligand).[3][5]
Table 1: In Vitro Performance Comparison
| Probe | Target | Ki (nM) | Selectivity (fold) vs DAT | Selectivity (fold) vs SERT | IC50 (nM) - NE Uptake |
| Probe A (Hypothetical) | hNET | 5.2 | >150 | >200 | 8.5 |
| Nisoxetine-based Probe | hNET | 43 | ~36 | ~18 | N/A |
| (S,S)-[¹¹C]MRB | hNET | 1.5 | >100 | >1000 | 2.1 |
Interpretation:
The hypothetical data for Probe A suggests a high binding affinity for NET, comparable to the highly regarded (S,S)-[¹¹C]MRB, and superior to the nisoxetine-based fluorescent probe.[5] Furthermore, Probe A exhibits excellent selectivity against both DAT and SERT, a critical feature for a specific NET probe to avoid off-target effects.[14] The low nanomolar IC50 value in the norepinephrine uptake assay indicates potent functional inhibition of the transporter.
Table 2: In Vivo PET Imaging Characteristics (Hypothetical)
| Radiotracer | Brain Uptake (SUV) | Target-to-Cerebellum Ratio | BPND (Thalamus) |
| [¹⁸F]Probe A | 3.5 | 4.2 | 3.8 |
| (S,S)-[¹¹C]MRB | 3.0 | 3.5 | 3.2 |
Interpretation:
The hypothetical in vivo data for [¹⁸F]Probe A demonstrates excellent brain penetration and a high target-to-cerebellum ratio, indicating good specific binding in NET-rich regions like the thalamus. The calculated binding potential (BPND) is slightly higher than that of (S,S)-[¹¹C]MRB, suggesting a strong signal-to-noise ratio for in vivo imaging applications.[3]
Visualizing the Experimental Workflow
Diagram 1: In Vitro Benchmarking Workflow
Caption: Workflow for in vitro characterization of Probe A.
Diagram 2: In Vivo PET Imaging Workflow
Caption: Workflow for in vivo PET imaging with [¹⁸F]Probe A.
Conclusion: A Promising New Tool for NET Research
This guide has outlined a comprehensive strategy for benchmarking the performance of a novel (4-Fluoro-3-isopropylphenyl)methanamine-based probe, "Probe A," for the norepinephrine transporter. Based on our hypothetical yet data-grounded analysis, Probe A demonstrates significant promise as a high-affinity, selective, and potent tool for studying NET. Its favorable in vitro profile, combined with excellent predicted characteristics for in vivo PET imaging, suggests that it could be a valuable addition to the neuroscience toolkit.
The rigorous, multi-faceted approach to probe validation detailed here is essential for ensuring the reliability and reproducibility of research findings. By objectively comparing new chemical probes against established standards, the scientific community can continue to develop and refine the tools necessary to unravel the complexities of the brain in health and disease.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of (4-Fluoro-3-isopropylphenyl)methanamine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (4-Fluoro-3-isopropylphenyl)methanamine. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes procedural safety, regulatory compliance, and environmental stewardship. The protocols herein are designed to establish a self-validating system for waste management, ensuring the protection of laboratory personnel and the broader environment.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for the free base form of (4-Fluoro-3-isopropylphenyl)methanamine is not always available, data for its hydrochloride salt and structurally similar compounds like benzylamine provide a strong basis for a conservative risk assessment. The primary principle is to treat this compound as a hazardous substance.[1]
Based on available data, the compound is classified with the following hazards:
-
Skin Sensitization: May cause an allergic skin reaction.
-
Eye Irritation: Causes serious eye irritation.
-
Combustibility: It is considered a combustible solid.
-
Aquatic Hazard: Poses a severe hazard to water (Water Hazard Class 3). Inferences from similar amines suggest it is harmful to aquatic life.[2][3]
Given these properties, all waste containing (4-Fluoro-3-isopropylphenyl)methanamine must be managed as regulated hazardous waste in accordance with local and national regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4]
Table 1: Summary of Hazards and Recommended Precautions
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Based on related structures, it may be harmful if swallowed, in contact with skin, or inhaled. | Do not eat, drink, or smoke when handling.[2] Wash skin thoroughly after use.[2][5] Handle only in a well-ventilated area or chemical fume hood.[6] |
| Skin Corrosion/Irritation | May cause skin sensitization. Related amines can cause severe skin burns.[2] | Wear appropriate chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[7][8] |
| Eye Damage/Irritation | Causes serious eye irritation. Direct contact with similar amines can cause severe eye damage.[5][9][10] | Always wear safety glasses with side shields or chemical splash goggles.[6] |
| Environmental Hazards | Severely hazardous to water (WGK 3). Avoid release into the environment.[2][3] | Never dispose of this chemical down the sink or in general waste.[11] Prevent spillage from entering drains or waterways.[10] |
Personnel Safety and Engineering Controls
Proper disposal begins with safe handling during the collection process. Adherence to the following safety measures is mandatory.
-
Personal Protective Equipment (PPE): A baseline of PPE is required at all times when handling (4-Fluoro-3-isopropylphenyl)methanamine or its waste. This includes:
-
Safety goggles or a face shield.
-
Chemically resistant gloves (consult a glove compatibility chart).
-
A properly fastened laboratory coat.[6]
-
-
Engineering Controls: All handling and transfer of this chemical waste must be conducted in a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[6] An emergency eyewash station and safety shower must be readily accessible.[2]
Step-by-Step Waste Collection and Storage Protocol
The systematic collection and storage of chemical waste are critical for ensuring safety and compliance. This process follows the "cradle-to-grave" principle of hazardous waste management, where the generator is responsible for the waste from its creation to its final disposal.[12]
Step 1: Container Selection Collect waste in a designated, leak-proof container with a secure screw-top cap.[11][13] The container must be chemically compatible with the amine; high-density polyethylene (HDPE) or glass bottles are typically appropriate. Do not use metal containers, as some amines can be corrosive.[13]
Step 2: Waste Segregation Proper segregation prevents dangerous chemical reactions.[6]
-
DO NOT mix (4-Fluoro-3-isopropylphenyl)methanamine waste with incompatible materials. Key incompatibilities include:
-
Collect solid and liquid waste streams separately.[13]
Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety.[7] The waste container must be labeled immediately upon the first addition of waste.[14]
-
Use an official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must clearly state:
-
The words "Hazardous Waste" .[14]
-
The full, unabbreviated chemical name: "(4-Fluoro-3-isopropylphenyl)methanamine" .
-
An accurate accounting of all constituents and their approximate percentages.
-
The relevant hazard warnings or pictograms (e.g., irritant, environmentally hazardous).[14]
-
The accumulation start date (the date the first drop of waste enters the container).
-
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[14]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]
-
The container must be kept closed at all times except when actively adding waste.[11]
-
Utilize secondary containment, such as a spill tray, for all liquid waste containers to contain potential leaks or spills.[11][13]
Disposal Pathway and Decision Workflow
The ultimate disposal of (4-Fluoro-3-isopropylphenyl)methanamine must be handled by a licensed hazardous waste disposal company.[14][15] Laboratory personnel should never attempt to treat or dispose of this chemical on their own through methods like evaporation or sewer disposal.[1][11] The process is typically managed through your institution's EHS department.
The following diagram outlines the decision-making workflow for proper disposal.
Caption: Disposal workflow for (4-Fluoro-3-isopropylphenyl)methanamine.
Emergency Procedures for Spills and Exposures
Accidents can happen despite careful planning. A clear and immediate response is crucial.
Spill Response:
-
Alert Personnel: Immediately alert others in the area and evacuate if necessary.[6]
-
Containment: For small spills, contain the material using a chemical spill kit with an inert, non-combustible absorbent like vermiculite, sand, or commercial sorbent pads.[2][9] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[9]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All materials used for the cleanup, including PPE, must be disposed of as hazardous waste.[1]
-
Reporting: Report the incident to your laboratory supervisor and EHS department.[6]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15-30 minutes, holding the eyelids open.[9] Seek immediate medical attention from an ophthalmologist.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5] Seek immediate medical attention.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Fluoro-3-isopropylphenyl)methanamine
This guide provides an in-depth operational plan for the safe handling and disposal of (4-Fluoro-3-isopropylphenyl)methanamine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.
Hazard Identification and Risk Assessment
(4-Fluoro-3-isopropylphenyl)methanamine and its common salt form, (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride, present several potential hazards that necessitate stringent safety protocols. A thorough understanding of these risks is the foundation of a robust safety plan.
Known Hazards:
According to safety data, the hydrochloride salt of this compound is classified as a skin sensitizer and a cause of serious eye irritation.
-
Skin Sensitization (H317): Repeated or prolonged contact may lead to an allergic skin reaction.
-
Eye Irritation (H319): Contact with the eyes can cause significant irritation.
Potential and Associated Hazards:
While specific toxicological data for the free base may be limited, the chemical structure—a fluorinated aromatic amine—warrants a cautious approach due to the known hazards of related compounds.
-
Fluorinated Organic Compounds: The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[1] Overheating or combustion of fluorinated compounds can produce highly toxic and corrosive gases such as hydrogen fluoride (HF).[2][3] Exposure to HF requires immediate and specialized medical attention.[3]
-
Aromatic Amines: This class of compounds can have varying degrees of toxicity. It is prudent to handle all novel aromatic amines as potentially toxic.
-
Inhalation: If handled as a fine powder or aerosolized, there is a risk of respiratory tract irritation.
Given these factors, a comprehensive PPE strategy is not merely a recommendation but a critical requirement for safe handling.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the minimum required PPE for handling (4-Fluoro-3-isopropylphenyl)methanamine.
| Protection Type | Minimum Requirement | Recommended for Splash/Aerosol Risk |
| Eye Protection | Chemical splash goggles | Face shield worn over chemical splash goggles |
| Hand Protection | Nitrile or Neoprene gloves (double-gloved) | Consult manufacturer's data for specific breakthrough times |
| Body Protection | Chemically resistant lab coat | Disposable coveralls for large quantities |
| Respiratory | Not required for small quantities in a fume hood | Air-purifying respirator with appropriate cartridges |
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, even in solid form, as dust particles can cause significant irritation.
-
Face Shield: When there is an increased risk of splashing, such as during transfers of solutions or reactions under pressure, a face shield must be worn in addition to chemical splash goggles.[1][4]
Hand Protection: The Critical Barrier
Choosing the correct gloves is vital to prevent skin contact and potential sensitization.
-
Glove Material: Disposable nitrile gloves provide good short-term protection against a broad range of chemicals and are a suitable choice for incidental contact.[4][5] For any procedure with a higher risk of exposure, consulting the glove manufacturer's chemical resistance chart is essential.[6][7][8]
-
Double Gloving: Wearing two pairs of gloves is highly recommended.[1] This practice significantly reduces the risk of exposure in case the outer glove is compromised. The outer glove should be removed and replaced immediately upon any known or suspected contact with the chemical.
Body and Foot Protection
-
Lab Coat: A chemically resistant lab coat, fully fastened, is required to protect against accidental spills.[4]
-
Clothing and Footwear: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[4][9]
Respiratory Protection
The need for respiratory protection depends on the scale of the work and the potential for aerosolization.
-
Engineering Controls: The primary method of controlling inhalation exposure is to handle (4-Fluoro-3-isopropylphenyl)methanamine in a certified chemical fume hood.[10]
-
Respirator Use: If engineering controls are insufficient or during a large spill clean-up where dust or vapors may be generated, an air-purifying respirator with appropriate cartridges should be used. All personnel requiring a respirator must be part of a respiratory protection program, which includes training and fit-testing.[4][11]
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling
Caption: Decision workflow for responding to a chemical spill.
For any spill, the area should be secured to prevent entry. [12]For large spills, evacuating the area and contacting the institution's emergency response team is the correct course of action. [1][12]
Disposal Plan: Environmental Responsibility
Proper disposal is the final step in the safe handling of (4-Fluoro-3-isopropylphenyl)methanamine.
-
Chemical Waste: All waste containing this compound, whether solid or in solution, must be collected in clearly labeled, compatible containers for hazardous waste. [1][10]Do not mix with incompatible waste streams. [1][13]* Contaminated PPE: Disposable PPE, such as gloves and coveralls, that have been contaminated with the chemical should be placed in a sealed bag or container and disposed of as solid hazardous waste. [10]* Empty Containers: Original containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After drying, the label on the container should be defaced before disposal according to institutional guidelines. [10] All waste disposal must adhere to local, state, and federal regulations. [14]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



